molecular formula C₁₄H₁₉N₅O₆ B1142407 N-Isobutyrylguanosine CAS No. 64350-24-9

N-Isobutyrylguanosine

Numéro de catalogue: B1142407
Numéro CAS: 64350-24-9
Poids moléculaire: 353.33
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Isobutyrylguanosine is used in the syntehsis of 2'-O-(o-nitrobenzyl)-3'-thioguanosine phosphoramidite which is then used to form oligonucleotides, substrates for probing the mechanism of RNA catalysis.>This compound is a purine nucleoside.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYJSXVUGJSGM-HTVVRFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347293
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64350-24-9
Record name N-Isobutyrylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Isobutyrylguanosine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isobutyrylguanosine is a protected nucleoside derivative of guanosine, a fundamental component of RNA. Its primary role in biotechnology and pharmaceutical development is as a transiently protected building block in the chemical synthesis of oligonucleotides, including RNA strands and their analogs. The isobutyryl group serves to protect the exocyclic amine of the guanine base during the automated solid-phase synthesis process, preventing unwanted side reactions and ensuring the fidelity of the synthesized nucleic acid sequence. This guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role in synthetic nucleic acid chemistry.

Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₉N₅O₆[1]
Molecular Weight 353.33 g/mol [1]
Melting Point 148 °C
Appearance White to off-white solid
Solubility Soluble in acetonitrile and DMSO; slightly soluble in methanol.
Storage Conditions Long-term storage at -20°C is recommended. For short-term, store at 2-8°C under dry conditions.[2]
Chemical Structure

The structure of this compound consists of a guanine base attached to a ribose sugar, with an isobutyryl group (-CO-CH(CH₃)₂) protecting the exocyclic amine at the N² position of the guanine ring. This modification is crucial for its application in oligonucleotide synthesis.

Structural Identifiers:

IdentifierValue
SMILES CC(C)C(=O)NC1=NC2=C(N=CN2[C@H]3--INVALID-LINK--CO)O)O)C(=O)N1
InChI InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24)/t6-,8-,9-,13-/m1/s1

Experimental Protocols

Synthesis of N²-Isobutyrylguanosine

The following protocol is adapted from a procedure for the synthesis of a derivative, N²-Isobutyryl-2′-O-(o-nitrobenzyl)guanosine, and outlines the initial N-acylation of guanosine.[3]

Materials:

  • Guanosine

  • Anhydrous Pyridine

  • Isobutyryl chloride

  • Methanol

  • Dichloromethane

Procedure:

  • Suspend guanosine in anhydrous pyridine.

  • Cool the suspension in an ice bath.

  • Add isobutyryl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual pyridine.

  • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Characterization Data (for the analogous N²-Isobutyryl-2'-deoxyguanosine)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2Doublet6H-CH(CH₃)₂
~2.3 - 2.8Multiplet3HH-2' of deoxyribose, -CH(CH₃)₂
~3.7 - 4.0Multiplet2HH-5' of deoxyribose
~4.1Multiplet1HH-4' of deoxyribose
~4.6Multiplet1HH-3' of deoxyribose
~5.4Triplet1H5'-OH
~6.2Triplet1HH-1' of deoxyribose
~8.1Singlet1HH-8 of guanine
~11.8 (broad)Singlet1HN-H of guanine
~12.1 (broad)Singlet1HN-H of isobutyryl

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum of N²-Isobutyryl-2'-deoxyguanosine:

Chemical Shift (ppm)Assignment
~19.0-CH(CH₃)₂
~36.0-CH(CH₃)₂
~39.0C-2' of deoxyribose
~62.0C-5' of deoxyribose
~71.0C-3' of deoxyribose
~83.0C-1' of deoxyribose
~88.0C-4' of deoxyribose
~121.0C-5 of guanine
~137.0C-8 of guanine
~148.0C-4 of guanine
~148.5C-2 of guanine
~156.0C-6 of guanine
~180.0C=O of isobutyryl

Mass Spectrometry (MS): The expected exact mass for this compound (C₁₄H₁₉N₅O₆) is 353.1335. Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 353, along with fragmentation patterns corresponding to the loss of the isobutyryl group and cleavage of the glycosidic bond.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: Broad band around 3300-3400 cm⁻¹ (from the ribose hydroxyl groups).

  • N-H stretching: Around 3100-3300 cm⁻¹ (from the amide and guanine ring).

  • C-H stretching: Around 2850-3000 cm⁻¹ (from the alkyl groups).

  • C=O stretching (amide): Strong band around 1680-1700 cm⁻¹.

  • C=O stretching (guanine): Strong band around 1650-1670 cm⁻¹.

  • C-O stretching: In the fingerprint region, around 1000-1200 cm⁻¹.

Role in Oligonucleotide Synthesis

This compound is a key component in the phosphoramidite method of solid-phase oligonucleotide synthesis. The isobutyryl group protects the N²-amino group of guanine from reacting with the phosphoramidite monomers during the coupling steps. It is stable to the acidic conditions used for detritylation but can be readily removed under basic conditions at the end of the synthesis.

Workflow of Phosphoramidite Oligonucleotide Synthesis

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis, highlighting the role of protected nucleosides like this compound.

Oligonucleotide_Synthesis cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of protected phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start next cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with first nucleoside Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.

This cyclical process is repeated to build the desired oligonucleotide sequence. This compound, in its phosphoramidite form, is introduced during the "Coupling" step when a guanine base is required in the sequence. After the entire sequence is assembled, the "Cleavage and Deprotection" step, typically using aqueous ammonia, removes the isobutyryl protecting groups from all guanine bases, along with other protecting groups, to yield the final, functional oligonucleotide.[4][5][6]

Biological Significance

While this compound itself is not known to be directly involved in biological signaling pathways, its role as a precursor in the synthesis of therapeutic and research-grade oligonucleotides is of immense biological significance. These synthetic nucleic acids are used in a wide range of applications, including:

  • Antisense therapy: Designing oligonucleotides that can bind to specific mRNA molecules and inhibit the translation of disease-causing proteins.

  • RNA interference (RNAi): Using small interfering RNAs (siRNAs) to silence specific genes.

  • Aptamers: Creating synthetic nucleic acid ligands that can bind to specific molecular targets.

  • Diagnostic probes: Developing nucleic acid probes for the detection of specific DNA or RNA sequences.

The ability to synthesize high-fidelity oligonucleotides, which relies on protected nucleosides like this compound, is therefore fundamental to advancements in molecular biology, drug discovery, and diagnostics.[7]

References

N-Isobutyrylguanosine Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of N-Isobutyrylguanosine in Oligonucleotide Synthesis, Deprotection Strategies, and Performance Metrics.

For researchers, scientists, and professionals engaged in drug development and molecular biology, the precise chemical synthesis of oligonucleotides is a foundational requirement. The selection of appropriate protecting groups for the exocyclic amines of nucleobases is critical to ensure high-fidelity synthesis. Among these, this compound (iBu-G) has established itself as a reliable and widely used protecting group for guanosine. This technical guide provides a comprehensive overview of the chemistry of the N-isobutyryl protecting group for guanosine, including detailed experimental protocols, quantitative data on its performance, and a discussion of potential side reactions.

Core Principles of this compound Protection

In the phosphoramidite method of solid-phase oligonucleotide synthesis, the exocyclic amino group of guanine is nucleophilic and must be protected to prevent undesirable side reactions during the sequential addition of nucleotide monomers. The isobutyryl group serves as a robust acyl protecting group for the N2 position of guanosine. Its primary advantages lie in its stability throughout the synthesis cycles and its relatively straightforward removal during the final deprotection step.[1]

The use of this compound phosphoramidite is a standard practice in the synthesis of both DNA and RNA oligonucleotides.[2] It offers a good balance between stability under the acidic conditions of detritylation and lability under the basic conditions of final deprotection.

Quantitative Data: Deprotection Kinetics

The efficiency of a protecting group is largely determined by its stability during synthesis and the ease and completeness of its removal afterward. The rate of deprotection is a critical parameter, especially when synthesizing oligonucleotides with sensitive modifications that may be degraded under harsh basic conditions.

Protecting GroupDeprotection ReagentTemperature (°C)Time for Complete DeprotectionRelative Lability
N-Isobutyryl (iBu) Concentrated Ammonium Hydroxide558 - 12 hoursStandard
N-Isobutyryl (iBu) Ammonium Hydroxide/Methylamine (AMA)6510 - 15 minutesFast
N-Dimethylformamidine (dmf)Concentrated Ammonium HydroxideRoom Temperature~2 hoursLabile
N-Dimethylformamidine (dmf)Ammonium Hydroxide/Methylamine (AMA)65< 5 minutesVery Labile
N-Phenoxyacetyl (PAC)Concentrated Ammonium HydroxideRoom Temperature< 4 hoursLabile

This table is a composite of information from multiple sources and is intended for comparative purposes. Actual deprotection times may vary based on the specific oligonucleotide sequence, length, and other modifications.[3][4][5]

Experimental Protocols

Synthesis of N2-Isobutyryl-5'-O-DMT-2'-deoxyguanosine-3'-O-(N,N-diisopropyl) phosphoramidite

This protocol outlines the key steps for the preparation of the this compound phosphoramidite monomer used in oligonucleotide synthesis.

Materials:

  • N2-Isobutyrylguanosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve N2-isobutyrylguanosine in anhydrous pyridine.

    • Add DMT-Cl portion-wise while stirring at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the 5'-O-DMT-N2-isobutyrylguanosine by silica gel column chromatography.

  • Phosphitylation:

    • Dissolve the purified 5'-O-DMT-N2-isobutyrylguanosine in anhydrous dichloromethane.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature under an inert atmosphere (e.g., argon).

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction with a suitable reagent (e.g., methanol).

    • Purify the crude product by precipitation or silica gel column chromatography to yield the final phosphoramidite.[6]

Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle using this compound phosphoramidite on an automated DNA/RNA synthesizer.

Reagents:

  • Solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

  • N2-Isobutyrylguanosine phosphoramidite solution in anhydrous acetonitrile

  • Capping solution A (e.g., acetic anhydride in THF/pyridine)

  • Capping solution B (e.g., N-methylimidazole in THF)

  • Oxidizing solution (e.g., iodine in THF/pyridine/water)

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated for each subsequent nucleotide addition.

Deprotection and Cleavage of the Oligonucleotide

Standard Deprotection with Concentrated Ammonium Hydroxide:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the vial at 55°C for 8-12 hours.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Wash the support with nuclease-free water and combine the washes.

  • Dry the solution using a vacuum concentrator.

Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA): [7]

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA solution to the solid support in a sealed vial.

  • Heat the vial at 65°C for 10-15 minutes.

  • Cool the vial and process the sample as described for the standard deprotection.

Potential Side Reactions

While this compound is a reliable protecting group, some potential side reactions can occur, particularly during the deprotection step.

  • Incomplete Deprotection: Insufficient deprotection time or temperature, or the use of old ammonium hydroxide, can lead to incomplete removal of the isobutyryl group. This results in a heterogeneous product with modified guanine bases, which can affect the oligonucleotide's biological activity.

  • Depurination: Although the isobutyryl group provides good protection, prolonged exposure to the acidic conditions of the detritylation step can lead to some degree of depurination at guanosine residues.[5] Using a milder deblocking agent like dichloroacetic acid (DCA) can minimize this side reaction.[5]

  • Modification of the Protecting Group: While rare, side reactions involving the protecting group itself can occur under certain conditions, especially in the presence of other reactive moieties in the oligonucleotide.

Mandatory Visualizations

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside (DMT-on) deblocking 1. Deblocking (Acid Treatment) start->deblocking coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat Cycle for next base oxidation->repeat repeat->deblocking Add next base cleavage Cleavage & Deprotection (Ammonium Hydroxide or AMA) repeat->cleavage Synthesis complete purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product Deprotection_Mechanism protected_G Protected Guanosine N-C(O)CH(CH3)2 transition_state Tetrahedral Intermediate protected_G:n2->transition_state hydroxide OH- hydroxide->transition_state deprotected_G Deprotected Guanosine NH2 transition_state->deprotected_G:n2 isobutyrate Isobutyrate transition_state->isobutyrate

References

N-Isobutyrylguanosine: A Cornerstone in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutyrylguanosine (iBu-G) is a critical protected nucleoside derivative that has become indispensable in the chemical synthesis of oligonucleotides. Its primary function is to protect the exocyclic N2 amine of guanosine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA. This strategic protection is fundamental to achieving high-fidelity synthesis of custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. This technical guide provides a comprehensive overview of the historical context of its development, detailed synthetic protocols, and its pivotal role in the phosphoramidite method of oligonucleotide synthesis.

Introduction: The Genesis of a Protecting Group

The advent of automated solid-phase oligonucleotide synthesis revolutionized molecular biology, creating a demand for robust and efficient chemical strategies. The pioneering work of researchers like H. Gobind Khorana in the chemical synthesis of nucleic acids laid the foundation for these advancements. A key challenge in this field was the need for effective protecting groups for the reactive functional groups of nucleobases. The exocyclic amine of guanosine, being nucleophilic, required protection to prevent branching and other side reactions during the formation of the phosphodiester backbone.

The "discovery" of this compound was not a singular event but rather an evolution in the development of N-acyl protecting groups. The isobutyryl group was found to offer a favorable balance of stability during the synthetic cycles and relative ease of removal during the final deprotection step. Its use became widespread with the refinement of the phosphoramidite chemistry for solid-phase synthesis, a method that remains the gold standard today. This compound, as a precursor to its phosphoramidite derivative, is a cornerstone of this methodology, enabling the precise and efficient construction of DNA and RNA sequences.[1][2] Beyond its central role in oligonucleotide synthesis, this compound also serves as an intermediate in the synthesis of some antiviral medications and is utilized in research on RNA catalysis.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to the phosphoramidite form suitable for oligonucleotide synthesis involves a series of well-established chemical transformations.

Synthesis of N2-Isobutyrylguanosine

The most common method for the synthesis of N2-Isobutyrylguanosine involves the selective acylation of the N2-amino group of guanosine using isobutyric anhydride.

Experimental Protocol:

  • Preparation: Guanosine is dried by co-evaporation with anhydrous pyridine to remove any residual water.

  • Reaction: The dried guanosine is suspended in anhydrous pyridine. Isobutyric anhydride is added dropwise to the suspension while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield N2-Isobutyrylguanosine as a white solid.

Synthesis of 5'-O-DMT-N2-Isobutyrylguanosine

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl group in subsequent steps.

Experimental Protocol:

  • Preparation: N2-Isobutyrylguanosine is dried by co-evaporation with anhydrous pyridine.

  • Reaction: The dried N2-Isobutyrylguanosine is dissolved in anhydrous pyridine. 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in portions, and the reaction is stirred at room temperature. The reaction is monitored by TLC.

  • Work-up: The reaction is quenched with methanol. The mixture is then partitioned between dichloromethane and aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The product is purified by silica gel column chromatography to give 5'-O-DMT-N2-Isobutyrylguanosine.

Synthesis of 5'-O-DMT-N2-Isobutyrylguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer used in solid-phase synthesis.

Experimental Protocol:

  • Preparation: 5'-O-DMT-N2-Isobutyrylguanosine is dried under high vacuum.

  • Reaction: The dried starting material is dissolved in anhydrous dichloromethane. N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere at room temperature and monitored by TLC or ³¹P NMR.

  • Work-up: The reaction mixture is quenched with methanol and partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated.

  • Purification: The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold hexane) to yield the final product as a white foam.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis and Properties of this compound

ParameterValueReference
Molecular Formula C₁₄H₁₉N₅O₆[3]
Molecular Weight 353.33 g/mol [3]
Typical Yield Varies based on scale and purification method
Appearance White to off-white powder
Solubility Soluble in DMSO and Acetonitrile[3]
Storage -20°C

Table 2: Characterization Data for this compound

Technique Data Reference
¹H NMR (DMSO-d₆) δ 12.03 (s, 1H, NH), 11.49 (s, 1H, NH), 7.99 (s, 1H, H-8), 5.75 (d, J=6.0 Hz, 1H, H-1'), 4.45 (m, 1H, H-2'), 4.09 (m, 1H, H-3'), 3.88 (m, 1H, H-4'), 3.65-3.53 (m, 2H, H-5'), 2.72 (sept, J=6.8 Hz, 1H, CH), 1.09 (d, J=6.8 Hz, 6H, 2xCH₃)[1]
¹³C NMR (DMSO-d₆) δ 178.9, 155.1, 150.5, 148.9, 137.7, 119.8, 86.4, 85.3, 70.5, 69.8, 61.3, 35.1, 19.2[1]

Role in Solid-Phase Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a fundamental building block in the automated solid-phase synthesis of oligonucleotides. The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain, which is attached to a solid support (e.g., controlled pore glass).

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of iBu-G Phosphoramidite) Detritylation->Coupling Trichloroacetic Acid in Dichloromethane Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Activator (e.g., Tetrazole) + iBu-G Phosphoramidite Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Acetic Anhydride + N-Methylimidazole Oxidation->Detritylation Iodine, Water, Pyridine Cleavage Cleavage from Support & Deprotection (Ammonium Hydroxide) Oxidation->Cleavage Repeat n-1 cycles Start Start: Solid Support with first Nucleoside Start->Detritylation End Final Product: Full-Length Oligonucleotide Cleavage->End

Fig. 1: Workflow of solid-phase oligonucleotide synthesis.

Conclusion

This compound is a testament to the crucial role of protecting group chemistry in the advancement of biotechnology. Its widespread adoption in solid-phase oligonucleotide synthesis has enabled the routine and reliable production of custom DNA and RNA sequences, which are fundamental tools in modern biological research, diagnostics, and the development of novel therapeutics. The synthetic methodologies outlined in this guide provide a framework for the preparation of this essential building block, underscoring its continued importance in the field of nucleic acid chemistry.

References

The Role of N-Isobutyrylguanosine in Antiviral Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyrylguanosine serves as a critical building block in the synthesis of modified nucleoside analogs, a class of compounds that form the backbone of many antiviral therapies. The isobutyryl group acts as a protecting group for the exocyclic amine of guanosine, a strategic chemical modification that facilitates the synthesis of complex antiviral prodrugs. This technical guide delves into the pivotal role of this compound, with a particular focus on its application in the development of potent antiviral agents like AT-527, a double prodrug of a guanosine nucleotide analog that has demonstrated significant activity against various RNA viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

This compound as a Synthetic Intermediate

The primary role of this compound in antiviral drug development is that of a protected intermediate in the chemical synthesis of guanosine-based nucleoside analogs. The isobutyryl group shields the reactive N2-amino group of guanosine, preventing unwanted side reactions during subsequent chemical modifications of the ribose sugar or phosphate moiety. This protection is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

The synthesis of antiviral nucleoside analogs often involves multiple steps, including modifications at the 2'-position of the ribose sugar, which are critical for their mechanism of action. For instance, N2-Isobutyryl-2'-deoxyguanosine has been utilized as a synthetic intermediate in the preparation of nucleoside derivatives with activity against HIV-1.[1] More recently, derivatives of this compound have been instrumental in the synthesis of orally bioavailable prodrugs designed to deliver the active triphosphate form of the nucleoside analog to the target cells.

Case Study: AT-527, a Guanosine Nucleotide Analog Prodrug

A prominent example illustrating the importance of this compound derivatives is the development of AT-527. AT-527 is a double prodrug of a 2'-fluoro-2'-C-methylguanosine monophosphate analog.[2] Its synthesis involves the use of a protected guanosine derivative, highlighting the importance of protecting group chemistry in creating these complex molecules. Once administered, AT-527 is metabolized into its active triphosphate form, AT-9010, which targets the viral RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Activity of AT-511 (the free base of AT-527) and its Metabolite AT-9010

The following tables summarize the in vitro antiviral activity and cytotoxicity of AT-511 and the inhibitory activity of its active triphosphate metabolite, AT-9010.

Table 1: In Vitro Antiviral Activity of AT-511 against Coronaviruses
Virus Cell Line EC50 (µM) EC90 (µM) CC50 (µM)
SARS-CoV-2Normal Human Airway Epithelial Cells-0.47>100
HCoV-229EHuh-71.8 ± 0.3->100
HCoV-OC43Huh-7-~0.5>100
SARS-CoVHuh-7-~0.5>100

Data sourced from Good et al., 2021.[3][4]

Table 2: In Vitro Antiviral Activity of AT-281 (free base of AT-752, a related prodrug) against Flaviviruses
Virus Cell Line EC50 (µM) CC50 (µM)
Dengue Virus (DENV-2)Huh-70.48>170
Dengue Virus (DENV-3)Huh-70.77>170
Other FlavivirusesVarious0.19 - 1.41>170

Data sourced from Westover et al., 2021.[5][6]

Table 3: Inhibitory Activity of AT-9010 against Viral Polymerases
Enzyme Virus IC50 (µM)
RNA-dependent RNA Polymerase (RdRp)Hepatitis C Virus (HCV)0.15
RNA-dependent RNA Polymerase (RdRp)Dengue Virus 2 (DENV-2)Competes with GTP

Data sourced from Good et al., 2020 and Westover et al., 2021.[2][6]

Experimental Protocols

Synthesis of a Guanosine Phosphoramidate Prodrug (Representative Protocol)

The synthesis of phosphoramidate prodrugs of modified guanosine analogs is a multi-step process that relies on protecting group chemistry. The following is a representative protocol based on the synthesis of similar compounds.

  • Protection of Guanosine: Start with the protection of the N2-amino group of a modified guanosine (e.g., 2'-fluoro-2'-C-methylguanosine) with an isobutyryl group. This is typically achieved by reacting the guanosine derivative with isobutyric anhydride in a suitable solvent like pyridine.

  • Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the ribose are protected, often with a silyl protecting group such as TBDMS (tert-butyldimethylsilyl) to prevent their reaction in subsequent steps.

  • Phosphoramidate Coupling: The protected this compound derivative is then reacted with a phosphoramidate reagent, such as an amino acid phosphoramidate, in the presence of a coupling agent to form the phosphoramidate linkage at the 5'-position.

  • Deprotection: Finally, the protecting groups on the sugar and the nucleobase are removed under specific conditions to yield the final phosphoramidate prodrug.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compound to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Quantification of CPE: The extent of CPE is quantified by staining the remaining viable cells with a dye such as crystal violet or neutral red. The absorbance is then measured using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by regression analysis of the dose-response curves.

2. Virus Yield Reduction Assay

This assay provides a more quantitative measure of antiviral activity by determining the reduction in the amount of infectious virus produced in the presence of the compound.

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus in the presence of serial dilutions of the test compound, similar to the CPE assay.

  • Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).

  • Harvesting of Virus: Collect the supernatant from each well, which contains the progeny virus.

  • Virus Titer Determination: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The viral titers from the compound-treated wells are compared to the virus control to calculate the percentage of inhibition. The EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively) is then determined.

3. Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of the nucleoside analog to inhibit the viral polymerase.

  • Enzyme and Template-Primer: The assay is performed with purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) and a synthetic RNA template-primer.

  • Reaction Mixture: The reaction mixture contains the RdRp complex, the RNA template-primer, ribonucleotide triphosphates (NTPs), and varying concentrations of the test compound (in its triphosphate form, e.g., AT-9010).

  • Reaction and Quenching: The reaction is initiated by the addition of NTPs and incubated at an optimal temperature. The reaction is then stopped (quenched) at specific time points.

  • Product Analysis: The RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography (if using radiolabeled NTPs) or fluorescence.

  • Data Analysis: The inhibition of RNA synthesis at different compound concentrations is quantified to determine the 50% inhibitory concentration (IC50).

Mechanism of Action of Guanosine Nucleotide Analog Prodrugs

The antiviral activity of guanosine nucleotide analog prodrugs like AT-527 stems from the ability of their active triphosphate metabolite, AT-9010, to inhibit the viral RNA-dependent RNA polymerase (RdRp). In the case of SARS-CoV-2, AT-9010 exhibits a dual mechanism of action against the nsp12 protein.

dot

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication Complex AT527 AT-527 (Prodrug) AT511 AT-511 AT527->AT511 Metabolism AT9010 AT-9010 (Active Triphosphate) AT511->AT9010 Phosphorylation nsp12 nsp12 RdRp Domain NiRAN Domain AT9010->nsp12:f1 Incorporation into RNA AT9010->nsp12:f2 Binds to active site RNA_Elongation RNA Chain Elongation nsp12:f1->RNA_Elongation Chain_Termination Chain Termination nsp12:f1->Chain_Termination Blocks further elongation NiRAN_Inhibition NiRAN Inhibition nsp12:f2->NiRAN_Inhibition Inhibits nucleotidyltransferase activity ViralRNA Viral RNA Synthesis RNA_Elongation->ViralRNA Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_IND IND-Enabling Studies A Lead Identification (this compound derivative) B Prodrug Design & Synthesis A->B C Antiviral Screening (CPE Assay) B->C D Quantitative Antiviral Activity (Yield Reduction Assay) C->D E Cytotoxicity Assays D->E F Mechanism of Action Studies (RdRp Assay) D->F G Pharmacokinetics (PK) in Animal Models F->G H Efficacy in Animal Models of Infection G->H I Toxicology & Safety Pharmacology H->I J Formulation Development I->J K Scale-up Synthesis J->K L IND Submission K->L

References

An In-depth Technical Guide to the Solubility and Stability of N-Isobutyrylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Isobutyrylguanosine, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in drug development, oligonucleotide synthesis, and other applications utilizing this protected nucleoside. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies and expected properties based on the behavior of analogous nucleoside derivatives.

Introduction to this compound

This compound is a derivative of the nucleoside guanosine where the N2-amino group of the guanine base is protected by an isobutyryl group. This protection is crucial in synthetic organic chemistry, particularly in the synthesis of oligonucleotides, as it prevents unwanted side reactions at the exocyclic amine.[1] Understanding its solubility is critical for reaction setup and purification, while knowledge of its stability is essential for storage, handling, and ensuring the integrity of synthetic processes.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its handling, formulation, and biological availability. For this compound, solubility in various solvents is a key parameter for its use in chemical synthesis.

Qualitative Solubility

Published data and supplier information indicate the following qualitative solubility profile for this compound:

SolventSolubilityCitation
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileSoluble[1]
MethanolSlightly Soluble-
WaterSparingly Soluble[2]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. Quantitative determination is recommended for specific applications.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard "shake-flask" method to determine the thermodynamic (equilibrium) solubility of a compound like this compound in aqueous buffers.

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH (e.g., pH 2, 7, 10)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with an appropriate solvent (e.g., the mobile phase for HPLC).

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

  • The calculated concentration represents the aqueous solubility at that specific pH and temperature.

Experimental Workflow for Solubility Determination

G Workflow for Aqueous Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to vial prep2 Add known volume of aqueous buffer prep1->prep2 equil Shake at constant temperature for 24-72h prep2->equil Seal vial analysis1 Filter supernatant (0.22 µm) equil->analysis1 Allow to settle analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 end Solubility Value analysis3->end Calculate solubility

Caption: Workflow for Aqueous Solubility Determination.

Stability of this compound

The stability of this compound is a critical parameter that affects its shelf-life, storage conditions, and its utility in chemical reactions where harsh conditions may be required.

General Storage and Stability

This compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound in a dry, dark place at -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is also noted to be stable enough for shipping at ambient temperatures for a few weeks.[3] One supplier suggests a shelf-life of at least 4 years under ideal storage conditions.[1]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[4] These studies are also crucial for developing stability-indicating analytical methods.[5]

Table of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60°C)Hydrolysis of the isobutyryl protecting group to yield guanosine. Depurination (cleavage of the glycosidic bond) under harsh acidic conditions.
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60°C)Hydrolysis of the isobutyryl protecting group.
Oxidation 3-30% H₂O₂, room temperature or heatOxidation of the guanine base.
Thermal Degradation Dry heat (e.g., 80-100°C)General decomposition.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photolytic decomposition.
Experimental Protocol for a Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Water bath or incubator

  • HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acidic degradation, add a known volume of the stock solution to a volumetric flask and add 0.1 M HCl to the mark.

  • For basic degradation, add a known volume of the stock solution to another volumetric flask and add 0.1 M NaOH to the mark.

  • Prepare a control sample by diluting the stock solution with water.

  • Incubate the flasks at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).

  • Analyze the samples by a validated stability-indicating HPLC method (HPLC-DAD or LC-MS).

  • Monitor the decrease in the peak area of this compound and the appearance of any degradation products.

  • Calculate the degradation rate constant and half-life under each condition.

Logical Flow for Stability Indicating Method Development

G Development of a Stability-Indicating HPLC Method cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) stress1 Prepare stressed samples (Acid, Base, Oxidative, Thermal, Photo) dev2 Inject stressed samples stress1->dev2 dev1 Initial HPLC method development (Column, Mobile Phase, Gradient) dev1->dev2 dev3 Optimize for separation of degradants dev2->dev3 val1 Specificity (Peak Purity) dev3->val1 val2 Linearity, Range, Accuracy, Precision val1->val2 val3 LOD, LOQ, Robustness val2->val3 end Stability-Indicating Method val3->end Validated Method

Caption: Development of a Stability-Indicating HPLC Method.

Metabolic Fate and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the in vivo metabolic fate of this compound or its direct involvement in cellular signaling pathways.

Postulated Metabolic Pathway

As an N-acylated nucleoside, it is plausible that in a biological system, this compound could be metabolized by hydrolases that cleave the amide bond, releasing guanosine and isobutyric acid. Guanosine would then enter the natural purine metabolism pathways. The metabolism of N-acyl amino acids has been studied, and similar enzymatic hydrolysis is a common route of degradation.[6][7][8]

G Postulated Metabolic Pathway of this compound compound This compound enzyme Hydrolases (postulated) compound->enzyme product1 Guanosine enzyme->product1 product2 Isobutyric Acid enzyme->product2 pathway Purine Metabolism product1->pathway

Caption: Postulated Metabolic Pathway of this compound.

Cellular Signaling

There is no direct evidence to suggest that this compound plays a role in cellular signaling. Its primary known function is as a synthetic intermediate. In contrast, guanosine and its derivatives are known to be involved in various signaling processes.

Conclusion

This compound is a vital component in oligonucleotide synthesis, and understanding its solubility and stability is paramount for its effective use. While specific quantitative data is sparse, this guide provides the necessary theoretical framework and experimental protocols for researchers to determine these properties for their specific applications. The provided methodologies for solubility testing and forced degradation studies are standard in the pharmaceutical industry and can be readily adapted for this compound. Further research is warranted to elucidate its precise quantitative solubility and stability profiles, as well as its potential metabolic fate.

References

N-Isobutyrylguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Isobutyrylguanosine is a protected nucleoside derivative of guanosine, a fundamental component of RNA. Its primary role in biotechnology and pharmaceutical research is as a critical building block in the chemical synthesis of oligonucleotides. The isobutyryl group serves as a protecting moiety for the exocyclic amine of the guanine base, preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA strands. This technical guide provides an in-depth overview of this compound's chemical properties, its applications in key experimental protocols, and its role in the synthesis of molecules used to study complex biological systems.

Core Chemical and Physical Data

The essential quantitative data for this compound are summarized below. These values are critical for experimental design, including molar calculations for synthesis reactions and buffer preparation.

PropertyValueCitations
CAS Number 64350-24-9[1][2][3][4][5]
Molecular Formula C₁₄H₁₉N₅O₆[1][2][4]
Molecular Weight 353.33 g/mol [1][4][6]
Alternate Molecular Weight 353.34 g/mol [3][5]
Formal Name N-(2-methyl-1-oxopropyl)-guanosine[2]
Synonyms N2-Isobutyrylguanosine, N-(2-methylpropanoyl)guanosine[3][4]
Purity ≥95%[2]
Appearance White to off-white powder[7]
Solubility Soluble in DMSO and Acetonitrile[2][6]
Storage Condition 2-8°C or at < -15°C for long term[1][7]

Key Applications and Experimental Protocols

This compound is not typically used as a standalone bioactive molecule but rather as an intermediate in the synthesis of more complex research tools. Its primary applications are in the fields of molecular biology, drug development, and mechanistic biochemistry.

Oligonucleotide Synthesis via Phosphoramidite Chemistry

The most common application of this compound is as a precursor for the synthesis of guanosine phosphoramidites. These are the activated monomers used in standard solid-phase oligonucleotide synthesis. The isobutyryl group protects the guanine base during the coupling cycles and is removed during the final deprotection step.[4]

Experimental Protocol: Synthesis of a Guanosine Phosphoramidite

The following is a generalized protocol for the synthesis of a 5'-O-DMT-N2-isobutyrylguanosine-3'-O-phosphoramidite, a common building block for RNA/DNA synthesizers.

  • 5'-Hydroxyl Protection: React this compound with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This selectively adds the acid-labile DMT group to the 5'-hydroxyl, which is crucial for solid-phase synthesis.

  • 2'-Hydroxyl Protection (for RNA synthesis): The 2'-hydroxyl group is protected, often using a TBDMS (tert-butyldimethylsilyl) group, to prevent branching during synthesis.

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA).[7]

  • Purification: The final phosphoramidite product is purified using silica gel chromatography to ensure high purity for subsequent oligonucleotide synthesis.

Logical Workflow: Phosphoramidite Synthesis

G cluster_synthesis Phosphoramidite Synthesis Workflow A This compound (Starting Material) B Step 1: 5'-DMT Protection A->B C 5'-DMT-N2-isobutyrylguanosine B->C D Step 2: 2'-OH Protection (e.g., TBDMS) C->D E Fully Protected Guanosine D->E F Step 3: 3'-Phosphitylation E->F G Crude Phosphoramidite F->G H Step 4: Purification (Chromatography) G->H I Pure Guanosine Phosphoramidite (Final Product) H->I

Caption: Workflow for synthesizing a guanosine phosphoramidite from this compound.

Probing Ribozyme Catalysis Mechanisms

To understand the catalytic mechanisms of ribozymes (catalytic RNA molecules), researchers require specially modified RNA substrates. This compound is a key starting material for synthesizing these probes, such as oligonucleotides containing photocaged 2'-O-(o-nitrobenzyl)-3'-S-thioguanosine.[1] This modification allows researchers to initiate an RNA cleavage reaction with a pulse of light, providing precise temporal control to study reaction kinetics and intermediates.[1]

Experimental Protocol: Synthesis of a Photocaged RNA Substrate

  • Synthesis of a Modified Phosphoramidite: this compound is converted in multiple steps to a 2′-O-(o-nitrobenzyl)-3′-thioguanosine phosphoramidite. This involves introducing the photocleavable o-nitrobenzyl group at the 2'-hydroxyl position and modifying the 3'-position to sulfur.[1]

  • Oligonucleotide Synthesis: The specialized phosphoramidite is incorporated at a specific site within an RNA sequence using a standard automated DNA/RNA synthesizer.

  • Ribozyme Assay: The purified, photocaged RNA substrate is incubated with the ribozyme. The system is allowed to reach equilibrium (binding and folding) without any chemical reaction occurring.

  • Photo-activation and Analysis: The reaction is initiated by exposing the sample to UV light (typically ~365 nm), which cleaves the o-nitrobenzyl group. The reaction products are then analyzed over time using techniques like denaturing polyacrylamide gel electrophoresis (dPAGE) to determine the cleavage rate and mechanism.[6]

Generalized Ribozyme Cleavage Mechanism

Small self-cleaving ribozymes generally catalyze the cleavage of their own phosphodiester backbone.[8] The reaction proceeds via an SN2 mechanism where the 2'-hydroxyl group of a nucleotide attacks the adjacent phosphorus atom, leading to a break in the RNA chain.[9]

G cluster_ribozyme Ribozyme Self-Cleavage Mechanism (S_N2) GroundState Ground State RNA (Substrate) TransitionState Transition State (Pentacovalent Phosphorus) GroundState->TransitionState 2'-OH nucleophilic attack (General Base Catalysis) Products Cleavage Products (2',3'-cyclic phosphate + 5'-OH termini) TransitionState->Products 5'-O leaving group departs (General Acid Catalysis)

Caption: Generalized mechanism for ribozyme-catalyzed RNA cleavage.

Purification of In Vitro Transcribed (IVT) mRNA

The production of high-purity mRNA for therapeutics and vaccines is a significant challenge. A major impurity is the presence of uncapped RNA. This compound can be used to synthesize hydrophobic dinucleotide cap analogs.[2] When these analogs are used during in vitro transcription (IVT), the resulting capped mRNA has a hydrophobic tag at its 5' end. This allows for efficient separation of the fully capped mRNA from uncapped species using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Experimental Workflow: mRNA Purification using Hydrophobic Cap Analogs

  • Cap Analog Synthesis: A hydrophobic cap analog (e.g., with a photocleavable nitrobenzyl group) is synthesized starting from this compound.[6]

  • In Vitro Transcription (IVT): The cap analog is added to the IVT reaction mixture along with RNA polymerase (e.g., T7) and nucleotide triphosphates. The polymerase initiates transcription with the cap analog, producing a mix of capped and uncapped mRNA.

  • RP-HPLC Purification: The crude IVT reaction mixture is loaded onto an RP-HPLC column. The hydrophobic cap analog causes the capped mRNA to be retained more strongly on the column, leading to its separation from the more polar, uncapped RNA.

  • Deprotection: If the hydrophobic tag is photocleavable, the purified mRNA can be irradiated with UV light to remove the tag, yielding a final, pure mRNA product with a standard cap structure.[6]

G cluster_mrna_purification mRNA Purification Workflow IVT In Vitro Transcription (IVT) with Hydrophobic Cap Analog Crude Crude Product: Capped mRNA (hydrophobic) + Uncapped mRNA (polar) IVT->Crude HPLC Reverse-Phase HPLC Crude->HPLC Separation Separation based on Hydrophobicity HPLC->Separation Purified Purified Capped mRNA (with tag) Separation->Purified Retained Fraction Deprotection Deprotection (e.g., UV Light) Purified->Deprotection Final Final Purified mRNA (tag removed) Deprotection->Final

Caption: Experimental workflow for purifying mRNA using a hydrophobic cap analog.

Role in Studying Signaling Pathways

While this compound itself is not known to be a direct modulator of cell signaling, the oligonucleotides and mRNA molecules synthesized using it are critical tools for studying such pathways. For instance, synthetic siRNA or antisense oligonucleotides can be used to knock down the expression of key proteins in a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR).

The EGFR Signaling Pathway

The EGFR pathway is a major cascade that controls cell proliferation, differentiation, and survival.[10] Ligand binding (e.g., EGF) causes the receptor to dimerize and autophosphorylate its intracellular tyrosine residues.[] These phosphorylated sites act as docking points for adaptor proteins like Grb2, which in turn activate downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) cascade, ultimately leading to changes in gene expression and cell proliferation.[12] The study of this pathway often relies on synthetic nucleic acids (made using precursors like this compound) to modulate the expression of its components.

G cluster_egfr Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation Grb2 Grb2/SOS Dimer->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Response Gene Expression & Cell Proliferation Nucleus->Response

Caption: Overview of the EGFR signaling cascade leading to cell proliferation.

References

An In-depth Technical Guide to Isobutyryl Protection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobutyryl (iBu) group is a valuable protecting group in organic synthesis, primarily utilized for the protection of amine and hydroxyl functionalities. Its moderate lability and specific cleavage conditions make it a strategic choice in multi-step synthetic routes, particularly in the automated synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the isobutyryl protection mechanism, including detailed experimental protocols, quantitative data on its stability and cleavage, and a discussion of its applications and potential side reactions.

Core Mechanism of Isobutyryl Protection

The isobutyryl group is an acyl-type protecting group introduced to mask the nucleophilicity of primary and secondary amines and hydroxyl groups. The protection reaction involves the acylation of the functional group with an isobutyrylating agent, typically isobutyryl chloride or isobutyric anhydride, often in the presence of a base to neutralize the acidic byproduct.

The stability of the resulting amide or ester bond is sufficient to withstand a range of reaction conditions, yet it can be selectively cleaved under specific basic conditions. This orthogonality allows for the selective deprotection of the isobutyryl group in the presence of other protecting groups.

Protection of Amino Groups

The isobutyryl group is most extensively used to protect the exocyclic amino groups of nucleobases, such as guanine, adenine, and cytosine, during solid-phase oligonucleotide synthesis.[1][2] This prevents undesired side reactions during the sequential addition of nucleotide monomers.

Quantitative Data: Deprotection of N-Isobutyryl Groups

The rate of deprotection is a critical factor in synthetic planning. The following table summarizes the deprotection times and half-lives for N-isobutyryl and other common N-acyl protecting groups under various basic conditions.

Protecting GroupNucleosideDeprotection Reagent & ConditionsDeprotection TimeHalf-life (t½)Reference
Isobutyryl (iBu) dGConcentrated NH₄OH, 55°C6 - 16 hours~2-4 hours[3]
Isobutyryl (iBu) dAConcentrated NH₄OH, 55°C--[4]
Isobutyryl (iBu) dGAMA (NH₄OH/40% MeNH₂ 1:1), 65°C5 - 10 minutes< 5 minutes[5]
Isobutyryl (iBu) 2-aminopurineConcentrated NH₄OH, RT8 hours-[6]
Benzoyl (Bz)dA, dCConcentrated NH₄OH, 55°C~1 hour-[1][2]
Benzoyl (Bz)dCAMA (NH₄OH/40% MeNH₂ 1:1), 65°CCauses side reactions-[5]
Acetyl (Ac)dCAMA (NH₄OH/40% MeNH₂ 1:1), 65°C5 - 10 minutes-[5]
Phenoxyacetyl (Pac)dA, dG29% NH₃, RT< 4 hours-[1]
Dimethylformamidine (dmf)dGConcentrated NH₄OH, 55°C1 hour-[7]
Experimental Protocols: Amine Protection and Deprotection

Protocol 1: Isobutyrylation of Deoxyguanosine

This protocol describes the protection of the exocyclic amine of deoxyguanosine using isobutyric anhydride.

  • Materials: Deoxyguanosine, Pyridine, Isobutyric anhydride, Dichloromethane (DCM), Methanol, Silica gel.

  • Procedure:

    • Suspend deoxyguanosine in pyridine.

    • Add isobutyric anhydride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with methanol.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography using a DCM/Methanol gradient to yield N²-isobutyryl-deoxyguanosine.

  • Expected Yield: 80-90%

Protocol 2: Deprotection of N-Isobutyryl Group in Oligonucleotides using Ammonium Hydroxide

This is a standard protocol for the deprotection of oligonucleotides synthesized with isobutyryl protection.

  • Materials: CPG-solid support with synthesized oligonucleotide, Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Place the solid support in a sealed vial.

    • Add concentrated ammonium hydroxide.

    • Heat the vial at 55°C for 8-16 hours.[3]

    • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Lyophilize or evaporate the solution to obtain the crude oligonucleotide.

Protocol 3: Fast Deprotection of N-Isobutyryl Group using AMA

This protocol offers a significantly faster deprotection time.

  • Materials: CPG-solid support with synthesized oligonucleotide, AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Procedure:

    • Place the solid support in a sealed vial.

    • Add the AMA reagent.

    • Heat the vial at 65°C for 10 minutes.[5]

    • Cool the vial and process as described in Protocol 2.

Protection of Hydroxyl Groups

The isobutyryl group can also be employed to protect primary and secondary alcohols as isobutyryl esters. This protection is achieved through esterification using isobutyryl chloride or isobutyric anhydride. The resulting esters are generally stable to a range of non-nucleophilic reagents.

Quantitative Data: Yields for Isobutyrylation of Alcohols

The yield of the protection reaction can vary depending on the substrate and reaction conditions.

Alcohol TypeReagentBaseSolventTypical YieldReference
Primary AlcoholIsobutyric anhydridePyridineDCM>90%[8]
Secondary AlcoholIsobutyric anhydridePyridine/DMAPDCM80-95%[9]
Primary AlcoholIsobutyryl chlorideTriethylamineDCM>95%General protocol
Secondary AlcoholIsobutyryl chlorideTriethylamineDCM85-95%General protocol
Experimental Protocols: Hydroxyl Group Protection and Deprotection

Protocol 4: Isobutyrylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using isobutyric anhydride.

  • Materials: Primary alcohol, Isobutyric anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in DCM and pyridine at 0°C.

    • Add isobutyric anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water.

    • Extract the product with DCM, wash with aqueous HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by silica gel column chromatography if necessary.

Protocol 5: Deprotection of an Isobutyryl Ester (Saponification)

This protocol describes the basic hydrolysis of an isobutyryl ester to regenerate the alcohol.

  • Materials: Isobutyryl ester, Methanol, Sodium hydroxide (or Potassium carbonate).

  • Procedure:

    • Dissolve the isobutyryl ester in methanol.

    • Add an aqueous solution of sodium hydroxide (1-2 M).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with aqueous HCl.

    • Remove methanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography if necessary.

Stability of the Isobutyryl Group

The isobutyryl group is generally stable under neutral and acidic conditions. However, it is labile to basic conditions, which is the basis for its removal.

  • Acidic Conditions: Stable to the acidic conditions used for the removal of dimethoxytrityl (DMT) groups in oligonucleotide synthesis (e.g., 3% trichloroacetic acid in DCM).[1]

  • Basic Conditions: Cleaved by ammonolysis or hydrolysis with other bases. The rate of cleavage is dependent on the base, temperature, and steric hindrance around the carbonyl group.

Potential Side Reactions

  • Incomplete Deprotection: Insufficient deprotection time or temperature can lead to incomplete removal of the isobutyryl group, resulting in a heterogeneous product mixture.

  • Transamination: During the deprotection of oligonucleotides with certain amine-based reagents like AMA, the use of benzoyl-protected cytidine can lead to a side reaction where the exocyclic amine is replaced by a methylamine group. To avoid this, acetyl-protected cytidine is recommended when using AMA.[10]

  • Reaction with Nucleophiles: Isobutyryl chloride and anhydride are highly reactive and can react with any available nucleophiles in the reaction mixture. It is crucial to perform these reactions under anhydrous conditions and in the absence of other nucleophilic functional groups that are not intended to be protected.[9]

Mandatory Visualizations

Protection_of_Amine Amine R-NH₂ (Amine) Protected_Amine R-NH-CO-CH(CH₃)₂ (N-Isobutyryl Amine) Amine->Protected_Amine Acylation Isobutyryl_Anhydride ((CH₃)₂CHCO)₂O (Isobutyric Anhydride) Isobutyryl_Anhydride->Protected_Amine Base Base (e.g., Pyridine) Base->Protected_Amine Byproduct (CH₃)₂CHCOOH (Isobutyric Acid)

Mechanism for the protection of an amine with isobutyric anhydride.

Deprotection_of_Amine Protected_Amine R-NH-CO-CH(CH₃)₂ (N-Isobutyryl Amine) Amine R-NH₂ (Amine) Protected_Amine->Amine Hydrolysis Base_Water Base (e.g., NH₄OH) H₂O Base_Water->Amine Byproduct (CH₃)₂CHCOO⁻NH₄⁺ (Ammonium Isobutyrate)

Mechanism for the deprotection of an N-isobutyryl amine.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection Start Start with support-bound nucleoside (DMT-on) Deblocking 1. Deblocking (DMT removal) (Acidic Condition) Start->Deblocking Coupling 2. Coupling with N-isobutyryl protected phosphoramidite Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat cycles n-1 times Oxidation->Repeat Repeat->Deblocking Cleavage_Deprotection Cleavage from support and Deprotection of nucleobases (e.g., NH₄OH or AMA) Repeat->Cleavage_Deprotection Purification Purification of Oligonucleotide Cleavage_Deprotection->Purification

Workflow of isobutyryl protection in oligonucleotide synthesis.

Conclusion

The isobutyryl protecting group offers a versatile and reliable option for the protection of amine and hydroxyl groups in organic synthesis. Its widespread use in oligonucleotide synthesis highlights its stability to acidic conditions and its tunable lability under basic conditions. By understanding the quantitative aspects of its cleavage kinetics and following established protocols, researchers can effectively incorporate isobutyryl protection into their synthetic strategies to achieve high yields and purity of their target molecules. The choice between standard and fast deprotection methods provides flexibility for various applications, from routine synthesis to high-throughput screening.

References

The Biological Significance of Guanosine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Guanosine derivatives are a class of purine nucleosides that play indispensable roles across all domains of life. Far from being mere components of nucleic acids, these molecules function as critical regulators of a vast array of cellular processes. This technical guide provides an in-depth exploration of the core biological significance of key guanosine derivatives, including Guanosine Triphosphate (GTP) as a molecular switch in signal transduction, cyclic Guanosine Monophosphate (cGMP) as a ubiquitous second messenger, the alarmones (p)ppGpp in bacterial stress responses, and the emerging role of extracellular guanosine as a neuromodulator. Furthermore, this document details the therapeutic applications of synthetic guanosine analogues. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, presents quantitative data in accessible formats, details key experimental protocols, and provides visual representations of crucial signaling pathways to facilitate a comprehensive understanding of this vital class of biomolecules.

Guanosine Triphosphate (GTP): The Master Switch in Cellular Signaling

Guanosine Triphosphate (GTP) and its diphosphate form (GDP) are central to a fundamental cellular regulatory mechanism: the GTPase switch. GTP-binding proteins, or G-proteins, cycle between an active GTP-bound state and an inactive GDP-bound state. This simple binary switch controls a multitude of cellular processes, including signal transduction, protein synthesis, and intracellular trafficking.

The most prominent role of GTP is in signal transduction mediated by G-protein coupled receptors (GPCRs), the largest family of membrane receptors.[1][2] Upon binding an extracellular ligand, a GPCR undergoes a conformational change that allows it to act as a Guanine Nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein.[2] This interaction promotes the dissociation of GDP from the Gα subunit and its replacement by the more abundant cytosolic GTP.[3] The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the receptor and the Gβγ dimer.[2][4] Both the Gα-GTP complex and the free Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[1][4] The signal is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP subunit with the Gβγ dimer and its return to an inactive state.[1][4]

Data Presentation: Binding Affinities and Activities

Quantitative analysis of the interactions between guanosine derivatives and their protein targets is crucial for understanding their regulatory function. The following table summarizes key binding and activity data for GTP and related analogs in the context of G-protein signaling.

Nucleotide/AnalogProtein TargetParameterValueReference
GTPγSBovine TransducinApparent Binding Affinity> GTP[5]
GTPBovine TransducinApparent Binding Affinity≈ BuPGTP[5]
dGTPBovine TransducinApparent Binding Affinity≈ ITP[5]
BuPGTP x C6Bovine TransducinRelative Binding Affinity60-fold lower than BuPGTP[5]
5'-p-fluorosulfonylbenzoyl guanosineBovine Glutamate DehydrogenaseStoichiometry of Incorporation~1 mol / enzyme subunit[6]

Mandatory Visualization: The GPCR Signaling Cycle

GPCR_Signaling_Cycle cluster_membrane Plasma Membrane GPCR_inactive Inactive GPCR GPCR_active Active GPCR (Ligand-Bound) GPCR_inactive->GPCR_active G_protein_inactive Inactive G-Protein (αβγ-GDP) GPCR_active->G_protein_inactive 2. Receptor-G Protein   Interaction G_protein_active_alpha Gα-GTP G_protein_inactive->G_protein_active_alpha 3. GDP/GTP Exchange G_protein_active_betagamma Gβγ GDP GDP G_protein_inactive->GDP G_protein_active_alpha->G_protein_inactive 5. GTP Hydrolysis Effector Effector Protein G_protein_active_alpha->Effector 4. Effector Activation Pi Pi G_protein_active_alpha->Pi G_protein_active_betagamma->G_protein_inactive G_protein_active_betagamma->Effector Response Cellular Response Effector->Response Ligand Ligand Ligand->GPCR_inactive 1. Binding GTP GTP GTP->G_protein_inactive

Caption: The canonical G-protein activation and inactivation cycle.

Experimental Protocols: GTPase Activity Assay (Coupled Enzyme Assay)

This protocol measures the rate of GTP hydrolysis by a purified GTPase by coupling the release of inorganic phosphate (Pi) or GDP to an enzymatic reaction that can be monitored spectrophotometrically. A common method is a lactate dehydrogenase (LDH)/pyruvate kinase (PK) coupled assay.

Principle: The production of GDP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • GTPase: GTP → GDP + Pi

  • Pyruvate Kinase (PK): GDP + Phosphoenolpyruvate (PEP) → GTP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

  • Purified GTPase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • GTP stock solution

  • Coupling Reagent Mix:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • UV/Vis Spectrophotometer with temperature control

Methodology:

  • Prepare the Assay Buffer and equilibrate all reagents to the desired reaction temperature (e.g., 37°C).

  • Prepare the Coupling Reagent Mix in Assay Buffer to final concentrations (e.g., 1.5 mM PEP, 0.2 mM NADH, 10 units/mL PK, 15 units/mL LDH).

  • In a quartz cuvette, combine the Coupling Reagent Mix with the purified GTPase.

  • Allow the mixture to incubate for 5 minutes to establish a stable baseline absorbance at 340 nm.

  • Initiate the reaction by adding the GTP stock solution to the desired final concentration. Mix quickly by gentle inversion.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for a period sufficient to establish a linear rate.

  • Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). This rate is equivalent to the rate of GTP hydrolysis by the GTPase.

Cyclic Guanosine Monophosphate (cGMP): The Second Messenger

Cyclic Guanosine Monophosphate (cGMP) is a critical second messenger molecule derived from GTP.[7] It is involved in a wide range of physiological processes, including the regulation of vascular smooth muscle tone, retinal phototransduction, and neurotransmission.[8]

The synthesis of cGMP is catalyzed by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which functions as a receptor for natriuretic peptides like atrial natriuretic peptide (ANP).[9][10] Once synthesized, cGMP exerts its effects by binding to and activating three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[11] The cGMP signal is terminated by PDEs, which hydrolyze cGMP to the inactive 5'-GMP.[7]

The NO/sGC/cGMP/PKG pathway is a well-characterized signaling cascade. In vascular smooth muscle, NO activates sGC, leading to increased cGMP levels.[11] cGMP then activates PKG, which phosphorylates several downstream targets that ultimately cause a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[8][10]

Data Presentation: Kinetic Parameters of the cGMP Pathway

The concentration and activity of cGMP are tightly regulated by the kinetics of its synthesizing and degrading enzymes.

EnzymeSubstrate/RegulatorParameterValue/NoteReference
Soluble Guanylyl CyclaseNitric Oxide (NO)ActivationActivated at nanomolar concentrations[10]
PDE-5AcGMPSpecificitycGMP-specific[10]
PDE-6cGMPFunctionKey PDE in visual transduction[8]
PDE-2, PDE-3cGMP, cAMPSpecificityCan hydrolyze both cAMP and cGMP[10]
PDE-9cGMPFunctionModulates behavior and learning[8]

Mandatory Visualization: The cGMP Signaling Pathway

cGMP_Signaling_Pathway cluster_membrane Plasma Membrane pGC Particulate Guanylate Cyclase (pGC) cGMP cGMP pGC->cGMP Converts SmoothMuscleCell Vascular Smooth Muscle Cell ANP ANP ANP->pGC Activates NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates sGC->cGMP Converts GTP GTP GTP->pGC GTP->sGC PKG Inactive PKG cGMP->PKG Activates PDE PDEs (e.g., PDE5) cGMP->PDE Hydrolyzed by PKG_active Active PKG PKG->PKG_active Ca_decrease [Ca²⁺]i ↓ PKG_active->Ca_decrease Phosphorylates targets GMP 5'-GMP PDE->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation Stringent_Response cluster_response Physiological Response Stress Nutrient Starvation (e.g., Amino Acid Limitation) Ribosome Stalled Ribosome Stress->Ribosome RelA RelA Ribosome->RelA Activates pppGpp pppGpp RelA->pppGpp Synthesizes SpoT SpoT (Bifunctional) SpoT->pppGpp Synthesizes/ Degrades GTP GTP GTP->RelA GDP GDP ATP ATP ATP->RelA GppA GppA pppGpp->GppA Converted by RNAP RNA Polymerase pppGpp->RNAP Binds & Modulates (Less Potent) ppGpp ppGpp ppGpp->RNAP Binds & Modulates GppA->ppGpp rRNA_synth_down ↓ rRNA/tRNA Synthesis RNAP->rRNA_synth_down Stress_genes_up ↑ Stress/Biosynthesis Genes RNAP->Stress_genes_up Growth_down ↓ Cell Growth rRNA_synth_down->Growth_down Guanosine_Neuromodulation cluster_neuron Neuron / Glial Cell cluster_effects Cellular Outcomes Glutamate_Receptors Glutamate Receptors (NMDA, AMPA) Neuroprotection Neuroprotection Glutamate_Transporters Glutamate Transporters Glutamate_Transporters->Neuroprotection ↓ Excitotoxicity Adenosine_Receptors Adenosine Receptors (A1, A2A) PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Neuroprotection Anti_Inflammation Anti-Inflammation PI3K_Akt->Anti_Inflammation MAPK_ERK MAPK/ERK Pathway Trophic_Effects Trophic Effects MAPK_ERK->Trophic_Effects Antioxidant Antioxidant Defense MAPK_ERK->Antioxidant Guanosine Extracellular Guanosine Guanosine->Glutamate_Receptors Modulates (Antagonist-like effect) Guanosine->Glutamate_Transporters Enhances Uptake Guanosine->Adenosine_Receptors Interacts with Guanosine->PI3K_Akt Activates Guanosine->MAPK_ERK Activates Glutamate Glutamate Acyclovir_MOA cluster_cell HSV-Infected Host Cell ACV Acyclovir (ACV) ACV_MP ACV Monophosphate ACV->ACV_MP Phosphorylation ACV_DP ACV Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP ACV Triphosphate ACV_DP->ACV_TP Phosphorylation Viral_DNAP Viral DNA Polymerase ACV_TP->Viral_DNAP Inhibits Viral_TK Viral Thymidine Kinase Viral_TK->ACV Host_Kinases Host Cell Kinases Host_Kinases->ACV_MP Host_Kinases->ACV_DP Chain_Termination Chain Termination Viral_DNAP->Chain_Termination Incorporates ACV-MP into growing DNA DNA_Replication Viral DNA Replication

References

Methodological & Application

Application Notes and Protocols for N-Isobutyrylguanosine Phosphoramidite Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides using N-Isobutyrylguanosine phosphoramidite. The phosphoramidite method is the gold standard for automated DNA and RNA synthesis, enabling the production of custom sequences with high fidelity and efficiency.[1][2] The synthesis is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support.[][4][5] This solid-phase approach simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[2][]

The synthesis cycle consists of four main chemical reactions performed in sequence: deblocking, coupling, capping, and oxidation.[5][6] This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Data Presentation: Synthesis Cycle Parameters

The following table summarizes the typical quantitative parameters for each step in the phosphoramidite synthesis cycle.

StepReagent(s)ConcentrationDurationTypical Efficiency
Deblocking (Detritylation) 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)3% (w/v)60–180 seconds>99%
Coupling This compound Phosphoramidite; Activator (e.g., 0.25 M ETT in Acetonitrile)0.02–0.1 M30–120 seconds98–99.5%
Capping Cap A: Acetic Anhydride/Pyridine or Lutidine/THF; Cap B: 16% N-Methylimidazole/THFN/A30–60 seconds>99%
Oxidation 0.02–0.1 M Iodine in THF/Water/Pyridine0.02–0.1 M30 seconds>99%
Cleavage & Deprotection Concentrated Ammonium Hydroxide or AMA (Ammonia/Methylamine)N/A1–8 hours (Temp dependent)N/A

Experimental Protocols

The following protocols detail the individual steps of the solid-phase synthesis cycle. All steps are typically performed on an automated DNA/RNA synthesizer under an inert atmosphere (e.g., Argon) to prevent moisture from compromising the reactions.[7]

Protocol 1: Deblocking (Detritylation)

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling reaction.[8]

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[7]

  • Wash Solution: Anhydrous Acetonitrile (ACN).

Procedure:

  • Deliver the deblocking solution to the synthesis column containing the controlled-pore glass (CPG) or polystyrene solid support.[2][4]

  • Allow the solution to flow through the column for 60-180 seconds to ensure complete removal of the DMT group.[5]

  • Thoroughly wash the column with anhydrous acetonitrile to remove all traces of the acid and the cleaved orange-colored DMT cation.[5]

  • (Optional) The eluent containing the DMT cation can be collected and its absorbance measured at 495 nm to monitor the coupling efficiency of the previous cycle.[9]

Protocol 2: Coupling

Objective: To couple the this compound phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]

Reagents:

  • This compound Phosphoramidite Solution (e.g., 0.1 M in anhydrous ACN).

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in anhydrous ACN.[8]

  • Wash Solution: Anhydrous Acetonitrile (ACN).

Procedure:

  • Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[9][]

  • Allow the coupling reaction to proceed for 30-120 seconds. Standard base coupling is typically rapid.[7]

  • Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Protocol 3: Capping

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of oligonucleotides with deletion mutations (n-1 shortmers).[1][7]

Reagents:

  • Capping Reagent A: Acetic anhydride in Tetrahydrofuran (THF) with pyridine or lutidine.[7][9]

  • Capping Reagent B: N-Methylimidazole (NMI) in THF.[7][9]

  • Wash Solution: Anhydrous Acetonitrile (ACN).

Procedure:

  • Deliver Capping Reagents A and B to the synthesis column. These reagents mix to form a reactive acetylating agent.

  • Allow the capping reaction to proceed for 30-60 seconds, during which the unreacted 5'-hydroxyl groups are acetylated.[5]

  • Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation

Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable, natural phosphate triester backbone.[11]

Reagents:

  • Oxidizing Solution: 0.02-0.1 M Iodine in a mixture of Tetrahydrofuran (THF), water, and pyridine.[7]

  • Wash Solution: Anhydrous Acetonitrile (ACN).

Procedure:

  • Deliver the oxidizing solution to the synthesis column.

  • Allow the oxidation reaction to proceed for approximately 30 seconds.

  • Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing agent and residual water.[8] This completes one full synthesis cycle. The cycle is repeated, starting with the deblocking step, for each subsequent nucleotide to be added.

Protocol 5: Cleavage and Deprotection

Objective: To cleave the completed oligonucleotide chain from the solid support and remove all remaining protecting groups from the nucleobases (N-isobutyryl on G) and the phosphate backbone (β-cyanoethyl groups).[12]

Reagents:

  • Cleavage/Deprotection Solution: Concentrated aqueous ammonium hydroxide or a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[12][13]

Procedure:

  • Transfer the solid support from the synthesis column to a sealed vial.

  • Add the cleavage and deprotection solution to the solid support.

  • Incubate the mixture. Incubation time and temperature depend on the protecting groups used. For standard N-isobutyryl guanosine, treatment with concentrated ammonia for 5-8 hours at 55-80°C is common.[6] AMA can significantly reduce deprotection times.[12]

  • After incubation, carefully transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.

  • The crude oligonucleotide solution is then ready for purification, typically by HPLC or gel electrophoresis.

Visualizations

Solid-Phase Synthesis Workflow

The following diagram illustrates the cyclical four-step process of phosphoramidite solid-phase oligonucleotide synthesis.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Stabilize Backbone) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End Final Cleavage & Deprotection Oxidation->End Final Cycle Complete Start Start: Solid Support with first Nucleoside Start->Deblocking Purification Purified Oligonucleotide End->Purification

Caption: Workflow of the phosphoramidite solid-phase synthesis cycle.

References

Application Notes and Protocols for Incorporating N-Isobutyrylguanosine into Custom RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of custom RNA oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from fundamental research in RNA catalysis to the development of RNA-based therapeutics like siRNA and mRNA vaccines. The phosphoramidite method is the gold standard for this process, involving the stepwise, solid-phase synthesis of the RNA chain. A critical aspect of this methodology is the use of protecting groups on the nucleobases to prevent unwanted side reactions during synthesis.

N-Isobutyrylguanosine (iBu-G) is a widely used derivative of guanosine where the exocyclic amino group of the guanine base is protected by an isobutyryl group.[] This protection is essential to ensure the fidelity of the RNA sequence during the automated synthesis cycle.[2] This document provides detailed application notes and protocols for the successful incorporation of this compound into custom RNA oligonucleotides, with a focus on quantitative data, experimental procedures, and visual workflows.

Data Presentation: Comparative Analysis of Guanosine Protecting Groups

The choice of protecting group for the guanosine phosphoramidite can influence coupling efficiency and the time required for deprotection. While N-isobutyryl (iBu) is a standard and robust choice, other protecting groups like dimethylformamidine (dmf) offer different advantages. The following tables summarize comparative data compiled from various sources.

Disclaimer: The data presented below is aggregated from multiple studies and manufacturer's technical literature. Direct head-to-head comparisons under identical experimental conditions may not be available in all cases.

Table 1: Comparison of Guanosine Phosphoramidite Coupling Efficiency

Protecting GroupAverage Stepwise Coupling EfficiencyNotes
N-Isobutyryl (iBu) >99%A robust and widely used protecting group. Bulkier than dmf, which can potentially have a minor impact on steric hindrance in very long oligos.[3]
N,N-Dimethylformamidine (dmf)>99%Generally exhibits high coupling efficiency, similar to iBu-protected phosphoramidites.[4]

Table 2: Comparison of Deprotection Conditions for Guanosine Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)TimeReference
N-Isobutyryl (iBu) Ammonium Hydroxide/Methylamine (AMA)655 - 10 minutes[5]
5510 minutes[5]
3730 minutes[5]
Room Temperature120 minutes[5]
Concentrated Ammonium Hydroxide55Overnight (e.g., 8-16 hours)[4]
N,N-Dimethylformamidine (dmf)Ammonium Hydroxide/Methylamine (AMA)655 - 10 minutes[5]
Concentrated Ammonium Hydroxide651 hour[4]
552 hours[4]

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis Cycle

This protocol outlines the standard four-step cycle for incorporating this compound phosphoramidite into a growing RNA chain on a solid support.

Materials:

  • This compound (iBu-G) phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

  • Other protected RNA phosphoramidites (A, C, U)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT))

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The iBu-G phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using the oxidizing solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection of RNA Oligonucleotides

This protocol describes the removal of the synthesized RNA oligonucleotide from the solid support and the subsequent deprotection of the nucleobases and phosphate groups.

Method A: Fast Deprotection using Ammonium Hydroxide/Methylamine (AMA)

Materials:

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Controlled Pore Glass (CPG) support with synthesized RNA oligonucleotide

  • Heating block or water bath

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the CPG support from the synthesis column to a sterile 2 mL screw-cap tube.

  • Add 1 mL of AMA solution to the tube.

  • Incubate the tube at 65°C for 10 minutes.[6]

  • Cool the tube on ice and then centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the cleaved and deprotected RNA oligonucleotide to a new sterile tube.

  • Evaporate the AMA solution to dryness using a vacuum concentrator.

Method B: Standard Deprotection using Concentrated Ammonium Hydroxide

Materials:

  • Concentrated Ammonium Hydroxide (28-30%)

  • CPG support with synthesized RNA oligonucleotide

  • Heating block

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the CPG support to a sterile 2 mL screw-cap tube.

  • Add 1 mL of concentrated ammonium hydroxide to the tube.

  • Incubate the tube at 55°C for 8-16 hours.

  • Cool the tube and centrifuge to pellet the CPG support.

  • Transfer the supernatant to a new sterile tube.

  • Evaporate the ammonium hydroxide to dryness.

Protocol 3: 2'-O-Silyl Group Deprotection

Following the removal of the base and phosphate protecting groups, the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) must be removed.

Materials:

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Heating block

Procedure:

  • Resuspend the dried oligonucleotide from the previous step in a solution of TEA·3HF in DMF or DMSO. A common formulation is 1 M TEA·3HF in a 3:1 mixture of DMF and TEA.

  • Incubate at 65°C for 2.5 hours.

  • Quench the reaction and proceed with purification (e.g., HPLC or gel electrophoresis).

Visualizations

Workflow for Custom RNA Oligonucleotide Synthesis

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection and Purification start Start with Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (iBu-G Phosphoramidite) deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation cycle Repeat Cycle for Each Nucleotide oxidation->cycle cycle->deblocking Next Nucleotide end_synthesis Completed Protected RNA on Support cycle->end_synthesis Final Nucleotide cleavage Cleavage from Support & Base Deprotection (AMA) end_synthesis->cleavage silyl_deprotection 2'-O-Silyl Group Deprotection (TEA·3HF) cleavage->silyl_deprotection purification Purification (e.g., HPLC) silyl_deprotection->purification final_product Purified Custom RNA Oligonucleotide purification->final_product

Caption: Workflow of custom RNA oligo synthesis using iBu-G.

Logical Relationship of Protecting Groups in RNA Synthesis

Protecting_Groups RNA_Monomer Protected RNA Monomer 5'-OH 2'-OH Exocyclic Amine (Guanine) Phosphate Protecting_Groups Protecting Groups DMT (acid-labile) TBDMS/TOM (fluoride-labile) Isobutyryl (base-labile) Cyanoethyl (base-labile) RNA_Monomer:f0->Protecting_Groups:g0 protected by RNA_Monomer:f1->Protecting_Groups:g1 protected by RNA_Monomer:f2->Protecting_Groups:g2 protected by RNA_Monomer:f3->Protecting_Groups:g3 protected by

Caption: Orthogonal protecting groups in RNA synthesis.

Conclusion

The use of this compound as a protecting group is a well-established and reliable method for the synthesis of high-quality custom RNA oligonucleotides. While the deprotection of the isobutyryl group is slower than that of some alternative protecting groups like dimethylformamidine when using concentrated ammonium hydroxide, the development of rapid deprotection protocols using AMA has largely mitigated this difference. By following the detailed protocols and understanding the comparative data presented in these application notes, researchers, scientists, and drug development professionals can confidently and efficiently incorporate this compound into their custom RNA synthesis workflows, leading to the successful production of RNA oligonucleotides for a wide range of applications.

References

Application Notes and Protocols for the Cleavage of the Isobutyryl Group from Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the cleavage of the N²-isobutyryl (iBu) protecting group from guanosine residues, a critical step in the deprotection of synthetic oligonucleotides. The isobutyryl group is a commonly used protecting group for the exocyclic amine of guanosine during solid-phase oligonucleotide synthesis. Its removal is essential to restore the natural structure and function of the nucleic acid.

The rate of cleavage of the isobutyryl group from guanine is often the rate-determining step in the overall deprotection of an oligonucleotide. Therefore, the selection of an appropriate deprotection strategy is crucial for obtaining a high yield of the desired full-length and fully deprotected product. This document outlines three primary methods for the removal of the isobutyryl group, ranging from standard to ultra-fast and mild conditions, to accommodate various experimental needs and the sensitivity of the oligonucleotide.

Comparison of Deprotection Methods

The following table summarizes the key parameters of the described methods for the cleavage of the isobutyryl group from guanosine, providing a clear comparison to aid in the selection of the most suitable protocol.

MethodReagentTemperatureDurationKey Considerations
Standard Deprotection Concentrated Ammonium Hydroxide (28-30%)55°C8-17 hoursWell-established method; requires careful sealing of the reaction vessel to prevent ammonia leakage.
Ultra-Fast Deprotection Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA)65°C10-15 minutesSignificantly reduces deprotection time; requires the use of acetyl-protected deoxycytidine (Ac-dC) to prevent transamination.
Mild Deprotection 0.05 M Potassium Carbonate in anhydrous MethanolRoom Temperature4 hoursIdeal for oligonucleotides with sensitive modifications or labels; requires a neutralization step before drying.

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol describes the conventional method for cleaving the isobutyryl group using concentrated ammonium hydroxide. It is a robust and widely used procedure suitable for standard oligonucleotides.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., Controlled Pore Glass - CPG)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Screw-cap vials (e.g., 2 mL, with O-ring seals)

  • Heating block or oven

  • Vacuum concentrator (e.g., SpeedVac)

  • Nuclease-free water

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Tightly seal the vial to prevent the evaporation of ammonia.

  • Incubate the vial in a heating block or oven at 55°C for 8-17 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 200 µL of nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer for subsequent purification and analysis.

Protocol 2: Ultra-Fast Deprotection with AMA Reagent

This protocol utilizes a mixture of ammonium hydroxide and methylamine (AMA) to dramatically reduce the deprotection time. It is particularly advantageous for high-throughput applications. Note the requirement for Ac-dC in the synthesis to avoid side reactions.

Materials:

  • Oligonucleotide synthesized on a solid support (with Ac-dC)

  • Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA) reagent

  • Screw-cap vials

  • Heating block

  • Vacuum concentrator

  • Nuclease-free water

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a fume hood.

  • Transfer the solid support to a screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly.

  • For cleavage from the support, let the vial stand at room temperature for 5 minutes.

  • For deprotection, incubate the vial at 65°C for 10-15 minutes.[1]

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant to a new tube and dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide as described in Protocol 1.

Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol

This protocol is designed for the deprotection of oligonucleotides containing sensitive functionalities, such as certain dyes or modified bases, that are labile to harsh alkaline conditions. This method removes the base protecting groups without cleaving the oligonucleotide from the solid support, which is then performed in a subsequent step.

Materials:

  • Oligonucleotide synthesized on a solid support (using UltraMILD phosphoramidites is recommended)

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol

  • 2 M Triethylammonium Acetate (TEAA) or glacial acetic acid

  • Screw-cap vials

  • Concentrated Ammonium Hydroxide

  • Vacuum concentrator

  • Nuclease-free water

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.

  • Incubate the vial at room temperature for 4 hours with occasional gentle agitation.

  • Transfer the methanolic solution containing the partially deprotected (base-deprotected) oligonucleotide to a new tube.

  • Wash the support with methanol and combine the washings with the solution from the previous step.

  • To neutralize the solution, add an equal volume of 2 M TEAA or an appropriate amount of glacial acetic acid.

  • Evaporate the neutralized solution to dryness using a vacuum concentrator.

  • To cleave the oligonucleotide from the support, resuspend the dried residue in 1-2 mL of concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours.

  • Transfer the supernatant to a new tube and dry using a vacuum concentrator.

  • Resuspend the final oligonucleotide product as described in Protocol 1.

Visualizations

Cleavage of the N²-Isobutyryl Group from Guanosine

The following diagram illustrates the base-catalyzed hydrolysis of the N²-isobutyryl group from a guanosine residue, resulting in the unprotected guanosine and isobutyramide.

Cleavage_Reaction cluster_reactants Reactants cluster_products Products reactant1 N²-Isobutyryl-Guanosine product1 Guanosine reactant1->product1 Hydrolysis product2 Isobutyramide reactant1->product2 reactant2 OH⁻ (from NH₄OH or AMA) reactant2->product1 Deprotection_Workflow start Synthesized Oligonucleotide on Solid Support cleavage Cleavage from Support & Base Deprotection start->cleavage Add Deprotection Reagent (e.g., NH₄OH, AMA) evaporation Evaporation of Deprotection Reagent cleavage->evaporation resuspension Resuspension in Water or Buffer evaporation->resuspension purification Purification (e.g., HPLC, PAGE) resuspension->purification analysis Quality Control (e.g., Mass Spec, HPLC) purification->analysis final_product Purified Deprotected Oligonucleotide analysis->final_product

References

Application Notes and Protocols for N-Isobutyrylguanosine in Ribozyme Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of N-Isobutyrylguanosine in the study of ribozyme catalysis. While not directly involved in the catalytic reaction itself, this compound is an essential protecting group used during the chemical synthesis of RNA molecules, including ribozymes and their substrates. Its use ensures the integrity and purity of the synthesized RNA, which is paramount for obtaining reliable and reproducible results in subsequent catalytic studies.

Application Note 1: The Role of this compound in Preparing High-Fidelity Ribozymes

The study of ribozyme catalysis fundamentally relies on the availability of pure, well-defined RNA sequences. Chemical synthesis of RNA oligonucleotides is a cornerstone of these studies, allowing for the site-specific incorporation of modified nucleotides and labels. During synthesis, the exocyclic amino group of guanosine is highly reactive and must be protected to prevent unwanted side reactions.

This compound serves as a robust and widely used protected form of guanosine in phosphoramidite-based solid-phase RNA synthesis.[1][2] The isobutyryl group effectively shields the N2-amino group of guanine, preventing it from reacting with the phosphoramidite monomers during the coupling steps of oligonucleotide synthesis. This protection is crucial for ensuring the correct sequence and integrity of the final RNA product.[1]

The choice of the isobutyryl group is dictated by its chemical properties. It is stable under the conditions of the synthesis cycle but can be efficiently removed during the final deprotection step, typically with aqueous ammonia or methylamine, to yield the native guanosine residue in the final ribozyme or substrate sequence.[3][4] The rate of removal of the isobutyryl group from guanine is often the rate-determining step in the overall deprotection of the oligonucleotide.[2]

Application Note 2: Impact on Ribozyme Kinetic and Mechanistic Studies

The purity of the synthesized ribozyme and its substrate directly impacts the accuracy of kinetic and mechanistic studies. Incomplete removal of protecting groups or the presence of side-products from synthesis can lead to misfolded RNA molecules with altered or abolished catalytic activity. The use of this compound as a protecting group, coupled with optimized deprotection protocols, minimizes these risks.

For instance, studies on the hairpin ribozyme have utilized chemically synthesized RNA oligomers to investigate its catalytic mechanism.[5][6] The synthesis of these oligomers, which may contain modified nucleosides to probe structure-function relationships, relies on protecting groups like this compound to ensure the desired sequence is produced with high fidelity. The subsequent ligation assays and kinetic analyses depend on the purity of these synthetic RNAs.[5]

Furthermore, many small nucleolytic ribozymes, such as the pistol, hammerhead, and hairpin ribozymes, have a conserved guanosine at their active site that plays a direct role in catalysis, often acting as a general base.[7][8][9] The precise placement and chemical identity of this guanosine are critical. Therefore, the use of a reliable protecting group like this compound during synthesis is a prerequisite for accurately studying the function of these key residues.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide for Ribozyme Studies using this compound Phosphoramidite

This protocol provides a general outline for the synthesis of an RNA oligonucleotide using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Materials:

  • This compound (iBu-G) phosphoramidite

  • Other protected RNA phosphoramidites (e.g., Bz-A, Ac-C, U)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Capping solutions (e.g., acetic anhydride and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Deprotection solution (e.g., aqueous ammonia/methylamine)

Procedure:

  • Synthesizer Setup: Load the required phosphoramidites, solid support, and reagents onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (e.g., iBu-G-phosphoramidite) with the activator and its subsequent coupling to the free 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Chain Elongation: Repeat the synthesis cycle until the desired RNA sequence is assembled.

  • Cleavage and Deprotection:

    • Cleave the synthesized RNA from the solid support using the deprotection solution.

    • Incubate the solution at an elevated temperature (e.g., 65°C) for a specified time to remove all base and phosphate protecting groups, including the isobutyryl group from guanosine.

  • Purification: Purify the full-length RNA oligonucleotide from truncated sequences and other impurities using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified RNA using UV absorbance at 260 nm.

Protocol 2: In Vitro Ribozyme Cleavage Assay

This protocol describes a typical in vitro cleavage assay using a radiolabeled RNA substrate and a synthesized ribozyme.

Materials:

  • Purified ribozyme (synthesized as per Protocol 1)

  • RNA substrate (can also be synthesized or transcribed in vitro)

  • T4 Polynucleotide Kinase (for 5'-end labeling)

  • [γ-³²P]ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Stop solution (e.g., 8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

  • Substrate Labeling: 5'-end label the RNA substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled substrate.

  • Reaction Setup:

    • Prepare a master mix of the reaction buffer.

    • In separate tubes, pre-heat the ribozyme and the labeled substrate solutions in the reaction buffer to a defined temperature (e.g., 37°C) to ensure proper folding.

  • Initiation of Reaction: Initiate the cleavage reaction by mixing the ribozyme and substrate solutions. The final concentrations should be optimized for the specific ribozyme-substrate pair.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction and quench them by adding the stop solution.

  • Gel Electrophoresis: Separate the cleavage products from the full-length substrate by denaturing PAGE.

  • Data Analysis:

    • Visualize the radioactive bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the substrate and the cleavage products.

    • Calculate the fraction of cleaved substrate at each time point.

    • Determine the observed rate constant (k_obs) by fitting the data to a single-exponential decay equation.

Quantitative Data

The following table summarizes representative kinetic data that can be obtained from ribozyme cleavage assays. The specific values are hypothetical and will vary depending on the ribozyme, substrate, and reaction conditions.

Ribozyme ConstructSubstrateMg²⁺ (mM)Temperature (°C)k_obs (min⁻¹)
Wild-TypeSubstrate A10370.5
G8A MutantSubstrate A10370.01
Wild-TypeSubstrate B10370.2
Wild-TypeSubstrate A1370.1

Table 1: Hypothetical kinetic data for a ribozyme cleavage reaction under different conditions. The ability to generate specific mutants like G8A relies on the high-fidelity synthesis of the ribozyme, which is enabled by protecting groups such as this compound.

Visualizations

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_post_synthesis Post-Synthesis Processing start Start with CPG support deblock Deblocking (DMT removal) start->deblock couple Coupling with iBu-G Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat for next nucleotide repeat->deblock cleave Cleavage from Support repeat->cleave Final Nucleotide Added deprotect Deprotection (iBu removal) cleave->deprotect purify Purification (PAGE/HPLC) deprotect->purify quantify Quantification purify->quantify end end quantify->end Pure Ribozyme

Caption: Workflow for solid-phase RNA synthesis emphasizing the role of this compound.

Ribozyme_Cleavage_Assay cluster_prep Preparation cluster_reaction Reaction and Analysis sub_label 5'-End Label Substrate (P-32) mix_setup Prepare Ribozyme and Substrate in Reaction Buffer sub_label->mix_setup pre_heat Pre-heat to Reaction Temperature mix_setup->pre_heat initiate Initiate Reaction pre_heat->initiate time_points Take Time-Point Aliquots initiate->time_points quench Quench with Stop Solution time_points->quench page Denaturing PAGE quench->page analyze Phosphorimager Analysis and Quantification page->analyze kinetics Determine Kinetic Parameters (k_obs) analyze->kinetics

Caption: Experimental workflow for an in vitro ribozyme cleavage assay.

References

Application Notes and Protocols for N-Isobutyrylguanosine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for coupling reactions involving N-Isobutyrylguanosine (iBu-G) phosphoramidite in solid-phase oligonucleotide synthesis. The protocols and data presented are intended to guide researchers in achieving high coupling efficiencies and synthesizing high-quality DNA and RNA oligonucleotides.

Introduction

This compound phosphoramidite is a critical building block in the chemical synthesis of oligonucleotides. The isobutyryl (iBu) group protects the exocyclic amine of guanosine during the synthesis cycles, preventing unwanted side reactions.[1] This protecting group is favored for its balance of stability during synthesis and relative ease of removal during the final deprotection step. Achieving high coupling efficiency during the incorporation of iBu-G is crucial for the overall yield and purity of the final oligonucleotide product, especially in the synthesis of long sequences.

Experimental Data

The following tables summarize key quantitative data for this compound phosphoramidite coupling reactions. These values represent typical conditions and may require optimization based on the specific synthesizer, reagents, and the sequence being synthesized.

Table 1: Reagent Concentrations and Molar Excess

ReagentConcentrationMolar Excess (relative to solid support)
This compound Phosphoramidite0.05 - 0.1 M in anhydrous acetonitrile5 to 10-fold
Activator (e.g., Tetrazole, DCI)0.25 - 0.5 M in anhydrous acetonitrile20 to 40-fold

Table 2: Typical Coupling and Deprotection Parameters

ParameterConditionNotes
Coupling Time 30 - 120 secondsCan be extended for sterically hindered positions or G-rich sequences.
Double Coupling OptionalRecommended for critical positions to maximize efficiency.
Deprotection Reagent Concentrated Ammonium HydroxideA standard and effective method.
Deprotection Temperature 55 °C
Deprotection Time 8 - 16 hours
Alternative Deprotection Reagent Ammonium Hydroxide/Methylamine (AMA)Faster deprotection times.
AMA Deprotection Temperature 65 °C
AMA Deprotection Time 10 - 15 minutes

Experimental Protocols

The following are detailed protocols for the key stages of this compound phosphoramidite coupling in automated solid-phase oligonucleotide synthesis.

Reagent Preparation
  • This compound Phosphoramidite Solution: Dissolve the iBu-G phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity with low water content (<30 ppm).

  • Activator Solution: Prepare a 0.25 M solution of the chosen activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

  • Deblocking Solution: A 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Capping Solutions:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF) with a base such as lutidine or pyridine.

    • Cap B: N-Methylimidazole in THF.

  • Oxidizer Solution: A solution of 0.02 M iodine in a mixture of THF, pyridine, and water.

Automated Solid-Phase Synthesis Cycle

The synthesis is a cyclical process performed on an automated DNA/RNA synthesizer. Each cycle consists of four main steps for the addition of a single nucleotide.

Step 1: Deblocking (Detritylation)

  • The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating it with the deblocking solution.

  • This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

  • The column is then washed thoroughly with anhydrous acetonitrile.

Step 2: Coupling

  • The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

  • The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

  • The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • The reaction is typically allowed to proceed for 30-120 seconds.

Step 3: Capping

  • To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are irreversibly blocked.

  • This is achieved by treating the solid support with the capping solutions, which acetylate the free hydroxyl groups.

Step 4: Oxidation

  • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

  • This is accomplished by treating the support with the oxidizer solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
  • After the final synthesis cycle, the solid support is transferred to a vial.

  • The oligonucleotide is cleaved from the support, and the phosphate and base protecting groups (including the N-isobutyryl group) are removed.

  • Standard Method: Treat the support with concentrated ammonium hydroxide at 55°C for 8-16 hours.

  • Fast Method: Use a 1:1 mixture of ammonium hydroxide and methylamine (AMA) and incubate at 65°C for 10-15 minutes.

  • After deprotection, the supernatant containing the crude oligonucleotide is collected and can be purified by methods such as HPLC or gel electrophoresis.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes in this compound coupling reactions.

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing deblocking Deblocking (DMT Removal) coupling Coupling (iBu-G Addition) deblocking->coupling capping Capping (Block Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Next Cycle cleavage Cleavage from Solid Support oxidation->cleavage deprotection Deprotection (iBu Removal) cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product final_product purification->final_product Final Oligonucleotide

Caption: Experimental workflow for oligonucleotide synthesis using this compound phosphoramidite.

coupling_pathway phosphoramidite iBu-G Phosphoramidite activated_intermediate Activated Intermediate phosphoramidite->activated_intermediate activator Activator (e.g., Tetrazole) activator->activated_intermediate coupled_product Coupled Product (Phosphite Triester) activated_intermediate->coupled_product growing_chain Growing Oligonucleotide (Free 5'-OH) growing_chain->coupled_product

Caption: Simplified signaling pathway of the this compound phosphoramidite coupling reaction.

References

Application Notes and Protocols for Large-Scale Oligonucleotide Synthesis Utilizing N-Isobutyrylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical development, enabling the production of therapeutic agents, diagnostic probes, and research tools. A critical aspect of successful oligonucleotide synthesis is the strategic use of protecting groups to ensure the fidelity of the final product. N-Isobutyrylguanosine (iBu-dG) is a widely adopted and robust protected nucleoside phosphoramidite for the incorporation of guanosine residues. The isobutyryl group provides stable protection of the exocyclic amine of guanine throughout the iterative cycles of solid-phase synthesis while being readily removable during the final deprotection step.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of oligonucleotides using this compound phosphoramidite. The information is intended to guide researchers and process chemists in optimizing their synthesis strategies to achieve high yield and purity of the target oligonucleotide.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Deoxyguanosine
Protecting GroupAbbreviationRelative Deprotection RateKey Characteristics
IsobutyryliBuStandardRobust protection, compatible with standard deprotection protocols (e.g., ammonium hydroxide).[3]
Dimethylformamidinedmf~4x faster than iBuMore labile, allows for milder deprotection conditions, beneficial for sensitive modifications.[1]
AcetylAcFastUsed in UltraFAST deprotection protocols with AMA reagent.
PhenoxyacetylPacFastEmployed in UltraMILD deprotection protocols.
Table 2: Typical Parameters for Solid-Phase Oligonucleotide Synthesis Cycle
StepReagent/ConditionTypical DurationPurpose
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 secondsRemoves the 5'-DMT protecting group to allow for the next coupling reaction.
Coupling iBu-dG-CE Phosphoramidite and Activator (e.g., Tetrazole) in Acetonitrile30 - 180 secondsForms the phosphite triester linkage between the incoming phosphoramidite and the growing oligonucleotide chain.[3]
Capping Acetic Anhydride and N-Methylimidazole30 - 60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
Oxidation Iodine solution in THF/Water/Pyridine30 - 60 secondsOxidizes the unstable phosphite triester to a stable phosphate triester.
Table 3: Deprotection and Cleavage Conditions for Oligonucleotides Synthesized with this compound
ReagentTemperatureDurationApplication
Concentrated Ammonium HydroxideRoom Temperature16 - 24 hoursStandard mild deprotection.
Concentrated Ammonium Hydroxide55°C6 - 8 hoursStandard accelerated deprotection.[4]
Ammonium Hydroxide/Methylamine (AMA)65°C10 - 15 minutesUltra-fast deprotection (caution: may not be suitable for all modifications and requires Ac-dC).[3]
Triethylamine/Lithium Hydroxide in Methanol75°C60 minutesAmmonia-free deprotection, useful for certain applications.[2]

Experimental Protocols

Protocol 1: Large-Scale Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides on a large scale using this compound phosphoramidite.

1. Materials and Reagents:

  • N-Isobutyryl-dG-CE Phosphoramidite

  • Other protected nucleoside phosphoramidites (e.g., Bz-dA, Bz-dC, T)

  • Solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside

  • Acetonitrile (anhydrous)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Water/Pyridine)

  • Deblocking Solution (3% Trichloroacetic Acid in Dichloromethane)

2. Synthesis Cycle: The synthesis is performed on an automated DNA synthesizer. The following steps are repeated for each nucleotide addition:

  • Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite (or other required phosphoramidite) and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are introduced to acetylate any free 5'-hydroxyl groups.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

3. Post-Synthesis Processing: Upon completion of the synthesis cycles, the oligonucleotide is subjected to cleavage and deprotection as described in Protocol 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups.

1. Materials and Reagents:

  • Synthesized oligonucleotide bound to solid support

  • Concentrated Ammonium Hydroxide (28-30%)

  • Screw-cap, pressure-rated vials

2. Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide into a screw-cap vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support.

  • Securely cap the vial.

  • Incubate the vial at 55°C for 6-8 hours.[4]

  • Allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.

  • The resulting solution contains the crude oligonucleotide, which can then be purified.

Protocol 3: Oligonucleotide Purification by Reverse-Phase HPLC

This protocol provides a general method for the purification of the deprotected oligonucleotide.

1. Materials and Reagents:

  • Crude oligonucleotide solution

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in Water

  • Mobile Phase B: Acetonitrile

2. Procedure:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Inject the crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the main peak (full-length product).

  • Combine the purified fractions and evaporate the solvent using a vacuum concentrator.

  • The purified oligonucleotide can be desalted using size-exclusion chromatography or ethanol precipitation.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support detritylation Detritylation (Remove 5'-DMT) start->detritylation coupling Coupling (Add iBu-dG Phosphoramidite) detritylation->coupling capping Capping (Block Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation end_cycle Repeat for Each Nucleotide oxidation->end_cycle end_cycle->detritylation Next Cycle cleavage_deprotection Cleavage & Deprotection (Ammonium Hydroxide) end_cycle->cleavage_deprotection Final Cycle Complete purification Purification (e.g., HPLC) cleavage_deprotection->purification final_product Purified Oligonucleotide purification->final_product

Caption: Workflow for large-scale oligonucleotide synthesis using this compound.

Deprotection_Logic oligonucleotide Synthesized Oligonucleotide (on solid support with protecting groups) process Cleavage from Support & Removal of Protecting Groups (including Isobutyryl) oligonucleotide->process reagent Deprotection Reagent (e.g., Concentrated NH4OH) reagent->process conditions Incubation Conditions (e.g., 55°C, 6-8 hours) conditions->process crude_product Crude Oligonucleotide (in solution) process->crude_product impurities By-products (cleaved protecting groups) process->impurities

Caption: Logical flow of the cleavage and deprotection step for iBu-dG containing oligonucleotides.

References

Application Notes and Protocols for N-Isobutyrylguanosine in CRISPR Guide RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized genome editing, with the guide RNA (gRNA) being a critical component for directing the Cas nuclease to a specific genomic locus. The precision and efficiency of this process rely heavily on the quality and purity of the gRNA. While in vitro transcription is a common method for gRNA production, chemical synthesis offers significant advantages, including the ability to incorporate chemical modifications to enhance stability and activity, and consistently achieve high purity.

N-Isobutyrylguanosine is a crucial building block in the solid-phase chemical synthesis of RNA, including CRISPR gRNAs.[1] It is a protected nucleoside phosphoramidite used to introduce guanosine residues into the growing oligonucleotide chain. The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions during the synthesis cycles.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of high-quality CRISPR guide RNAs.

Application Notes

The primary application of this compound is as a protected phosphoramidite monomer in automated solid-phase RNA synthesis.[1] This method allows for the precise, residue-by-residue construction of the gRNA sequence.

Advantages of Using this compound in Synthetic gRNA Production:

  • High Fidelity Synthesis: The iBu protecting group is stable under the conditions of the synthesis cycle, ensuring the correct base is incorporated without modification.[1]

  • Compatibility: It is compatible with standard phosphoramidite chemistry and automated DNA/RNA synthesizers.

  • Enables Chemical Modification: The use of synthetic building blocks like this compound allows for the seamless incorporation of other chemical modifications into the gRNA sequence to improve nuclease resistance and editing efficiency.[3][4]

  • High Purity and Yield: Chemical synthesis, when optimized, can produce highly pure gRNA, free from the contaminants often associated with in vitro transcription methods.

Workflow Overview:

The overall process involves three main stages:

  • Solid-Phase Synthesis: The gRNA is assembled on a solid support in a 3' to 5' direction using phosphoramidite monomers, including this compound.

  • Cleavage and Deprotection: The completed gRNA is cleaved from the solid support, and all protecting groups (including the isobutyryl group from guanosine) are removed.

  • Purification and Analysis: The final gRNA product is purified to remove any truncated sequences or contaminants, followed by quality control analysis.

Experimental Protocols

This protocol outlines the steps for synthesizing a gRNA using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • RNA phosphoramidites:

    • 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

    • 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

    • 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

    • 5'-O-DMT-2'-O-TBDMS-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous Acetonitrile

Procedure:

The synthesis follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling:

    • The this compound phosphoramidite (or other required phosphoramidite) is activated by the activator solution and delivered to the synthesis column.

    • The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Iteration:

    • This four-step cycle is repeated for each nucleotide in the gRNA sequence until the full-length molecule is synthesized.

G cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Activated Amidite, e.g., this compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted Chains) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Ready for next cycle End Completed gRNA on Solid Support Oxidation->End After final cycle Start Start: Solid Support with First Nucleoside Start->Deblocking

Caption: Workflow of the automated solid-phase synthesis cycle for guide RNA.

This protocol describes the removal of the gRNA from the solid support and the removal of all protecting groups.

Materials:

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Methylamine (CH₃NH₂)

  • Anhydrous Ethanol or other desalting solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Heating block or oven

Procedure:

  • Cleavage and Base Deprotection (AMA Treatment):

    • Transfer the solid support with the synthesized gRNA to a screw-cap vial.

    • Prepare a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[5]

    • Add the AMA solution to the vial containing the solid support.

    • Incubate at 65°C for 15-20 minutes. This step cleaves the gRNA from the support and removes the cyanoethyl groups from the phosphates and the protecting groups (including isobutyryl) from the nucleobases.[5]

    • After incubation, cool the vial and transfer the supernatant containing the gRNA to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl (TBDMS) Deprotection:

    • Resuspend the dried gRNA pellet in a solution of TEA·3HF in DMF or DMSO.

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

    • Quench the reaction by adding an appropriate quenching buffer or desalting solution.

  • Desalting:

    • The crude, deprotected gRNA must be desalted to remove residual chemicals. This can be performed using ethanol precipitation, size-exclusion chromatography, or dialysis.

G A 1. gRNA on Solid Support (Fully Protected) B 2. AMA Treatment (NH₄OH / Methylamine) 65°C, 20 min A->B Cleavage & Base Deprotection C 3. Evaporation B->C Isolate gRNA D 4. 2'-OH Deprotection (TEA·3HF) 65°C, 2.5 hr C->D Remove 2'-TBDMS group E 5. Desalting & Purification D->E Remove salts F Pure, Functional gRNA E->F

Caption: Post-synthesis workflow for gRNA cleavage, deprotection, and purification.

Materials:

  • HPLC system with an anion-exchange or reverse-phase column

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Mass spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

Procedure:

  • Purification (HPLC):

    • High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity gRNA suitable for therapeutic applications.

    • Anion-exchange HPLC separates oligonucleotides based on charge (length).

    • Reverse-phase HPLC can be used if the gRNA retains a lipophilic DMT group at the 5' end (DMT-on purification).

  • Quality Control (QC):

    • Purity Analysis (PAGE or HPLC): Denaturing polyacrylamide gel electrophoresis (dPAGE) or analytical HPLC can be used to assess the purity of the final product and visualize any truncated sequences.

    • Identity Confirmation (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized gRNA, ensuring the correct sequence was produced.

    • Quantification: Use a UV-Vis spectrophotometer to measure the absorbance at 260 nm (A260) to determine the concentration of the final gRNA product.

Data Presentation

Quantitative data is essential for evaluating the success of the synthesis and the quality of the final gRNA product.

Table 1: Synthesis Performance Metrics

ParameterTarget ValueDescription
Coupling Efficiency > 99% per stepThe efficiency of each phosphoramidite addition. Monitored by trityl cation release.
Overall Crude Yield (A260 OD Units) Varies by lengthTotal amount of synthesized oligonucleotide before purification.
Final Yield (µg) Varies by scaleThe amount of pure gRNA obtained after all purification steps.

Table 2: Quality Control and Final Product Specifications

ParameterMethodSpecification
Purity HPLC or CE≥ 90%
Identity ESI-Mass SpectrometryMeasured mass ± 0.02% of calculated mass
Integrity Denaturing PAGESingle major band at the expected size
Endotoxin Levels LAL Assay< 0.5 EU/µg (for in vivo applications)

Table 3: Example Deprotection Conditions

Protecting GroupReagentTemperatureDuration
Base (incl. iBu-G) AMA (NH₄OH/Methylamine)65°C15-20 min
Phosphate (Cyanoethyl) AMA (NH₄OH/Methylamine)65°C15-20 min
2'-Hydroxyl (TBDMS) TEA·3HF in DMSO65°C2.5 hours
Standard (Ammonia only) Conc. NH₄OH55°C8-12 hours

Note: The use of AMA significantly reduces deprotection time compared to traditional methods using only ammonium hydroxide.[5][6]

References

Synthesis of Modified Oligonucleotides with N-Isobutyrylguanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a critical process in the development of therapeutic and diagnostic agents. The targeted introduction of modifications to the nucleobases, sugar moieties, or phosphate backbone can significantly enhance the stability, binding affinity, and cellular uptake of these molecules. N-Isobutyrylguanosine is a key building block in this process, serving as a protected form of deoxyguanosine (dG) during solid-phase synthesis. The isobutyryl (iBu) group shields the exocyclic amine of guanine, preventing undesirable side reactions during the sequential addition of nucleotide monomers. This document provides detailed application notes and experimental protocols for the synthesis of oligonucleotides incorporating this compound.

Data Presentation

Table 1: Comparison of Guanosine Phosphoramidite Protecting Groups

The choice of the protecting group for the exocyclic amine of guanosine is a critical factor that influences both the efficiency of the synthesis and the conditions required for deprotection. This table provides a comparative overview of the commonly used N2-isobutyryl (iBu) and N2-dimethylformamidine (dmf) protecting groups for deoxyguanosine phosphoramidites.

Protecting GroupCoupling Efficiency (per step)Deprotection TimeKey AdvantagesKey Considerations
N-Isobutyryl (iBu) ~99%8-16 hours with concentrated ammonia at 55°C[1]Robust and widely used.Slower deprotection can be detrimental to sensitive modifications.[2]
N,N-Dimethylformamidine (dmf) ~99%[1]1-2 hours with concentrated ammonia at 55°C[1]Rapid deprotection, suitable for high-throughput synthesis and sensitive modifications.[1]Can be more labile and may require fresher solutions for optimal performance.
Table 2: Theoretical Yield of Full-Length Oligonucleotide

The stepwise coupling efficiency has a significant impact on the overall yield of the full-length oligonucleotide product. Even a small decrease in efficiency can lead to a substantial reduction in the final yield, particularly for longer sequences.[3]

Oligonucleotide Length99% Coupling Efficiency (Theoretical Yield)98% Coupling Efficiency (Theoretical Yield)
20-mer81.8%66.8%
30-mer74.0%[3]55.2%[3]
50-mer60.5%36.4%
70-mer49.5%[3]24.5%[3]

Experimental Protocols

The synthesis of oligonucleotides containing this compound is performed using the well-established solid-phase phosphoramidite method on an automated DNA synthesizer.[4][5] The process involves a cycle of four chemical reactions for each nucleotide addition.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition.

1. Deblocking (Detritylation):

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

  • Procedure:

    • Pass the deblocking solution through the synthesis column for approximately 60-90 seconds.[6]

    • Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.

2. Coupling:

  • Objective: To form a phosphite triester linkage between the activated phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • 0.1 M solution of the desired phosphoramidite (e.g., 5'-DMT-N2-isobutyryl-dG-3'-CE Phosphoramidite) in anhydrous acetonitrile.[7]

    • 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole or Tetrazole) in anhydrous acetonitrile.

  • Procedure:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the coupling reaction to proceed for 2-5 minutes.[6]

    • Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and pyridine or lutidine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure:

    • Deliver the capping reagents to the synthesis column.

    • Allow the reaction to proceed for approximately 30 seconds.[7]

    • Wash the column with anhydrous acetonitrile.

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

  • Reagent: 0.015-0.1 M Iodine in a mixture of THF, pyridine, and water.[7]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for approximately 30 seconds.[7]

    • Wash the column with anhydrous acetonitrile to prepare for the next synthesis cycle.

Protocol 2: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and the phosphate backbone.

  • Reagents:

    • Concentrated ammonium hydroxide (28-30% NH₃ in water).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a chemically resistant screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial.[8]

    • Seal the vial tightly and incubate at 55°C for 8-12 hours.[8]

    • After incubation, allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the full-length oligonucleotide from shorter failure sequences and other impurities.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[9][10]

  • Mobile Phases:

    • Solvent A: 5% Acetonitrile in 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[9][10]

    • Solvent B: 30% Acetonitrile in 0.1 M TEAA, pH 7.0.[9]

  • Procedure:

    • Dissolve the crude, deprotected oligonucleotide in Solvent A.

    • Inject the sample onto the HPLC column.

    • Elute the oligonucleotide using a linear gradient of Solvent B. A typical gradient is 0-100% B over 15-20 minutes.[9][10]

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the major peak (full-length product).

    • Combine the purified fractions and evaporate the solvent using a vacuum concentrator.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Cleavage_Deprotection 5. Cleavage & Deprotection (Ammonium Hydroxide) Oxidation->Cleavage_Deprotection Completed Sequence Purification 6. Purification (RP-HPLC) Cleavage_Deprotection->Purification Analysis 7. Quality Control (Mass Spec / CE) Purification->Analysis

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Deprotection_Comparison cluster_ibu N-Isobutyryl-dG (iBu) cluster_dmf N,N-Dimethylformamidine-dG (dmf) start Synthesized Oligonucleotide (on solid support with protecting groups) deprotect_ibu Deprotection (Conc. NH4OH, 55°C) start->deprotect_ibu deprotect_dmf Deprotection (Conc. NH4OH, 55°C) start->deprotect_dmf time_ibu 8-16 hours deprotect_ibu->time_ibu time_dmf 1-2 hours deprotect_dmf->time_dmf

Caption: Comparison of deprotection times for iBu and dmf protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: N-Isobutyrylguanosine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with N-Isobutyrylguanosine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.

Troubleshooting Guide

This guide addresses specific issues that may arise during coupling reactions involving this compound phosphoramidite, a key reagent in oligonucleotide synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Moisture Contamination: Trace amounts of water in reagents or solvents (especially acetonitrile) can hydrolyze the phosphoramidite, rendering it inactive for coupling.[1] 2. Degraded Phosphoramidite: this compound phosphoramidite, like other guanosine phosphoramidites, has limited stability in solution.[1][2][3] 3. Suboptimal Activator: The chosen activator may not be potent enough for the sterically hindered this compound.[4][5] 4. Insufficient Coupling Time: Standard coupling times may not be sufficient for complete reaction.[6] 5. Steric Hindrance: The isobutyryl protecting group is bulkier than some alternatives, which can sterically hinder the coupling reaction.[7]1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<30 ppm water). Consider using molecular sieves in solvent bottles.[1] 2. Use Fresh Reagents: Dissolve the phosphoramidite just before use. If storing in solution, do so for no more than 2-3 days under an inert atmosphere.[1] 3. Optimize Activator: Consider using a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) instead of 1H-Tetrazole.[4][6] 4. Extend Coupling Time: Increase the coupling time for the this compound monomer. A double or even triple coupling protocol may be necessary for difficult sequences.[6] 5. Consider Alternative Protecting Groups: For particularly challenging syntheses, evaluate phosphoramidites with alternative protecting groups like dimethylformamidine (dmf).[8]
Increased (n-1) Shortmer Formation 1. Incomplete Coupling: Unreacted 5'-hydroxyl groups from a failed coupling are capped, leading to the formation of shorter oligonucleotide sequences (n-1). 2. Inefficient Capping: If the capping step is not efficient, unreacted 5'-hydroxyl groups can react in subsequent cycles, also leading to n-1 products.1. Address Low Coupling Efficiency: Refer to the solutions for "Low Coupling Efficiency" above. 2. Ensure Efficient Capping: Check the freshness and concentration of your capping reagents (Cap A and Cap B).
Evidence of Depurination 1. Acidic Conditions: Prolonged exposure to the acidic deblocking solution (e.g., trichloroacetic acid, TCA) can cause depurination, which is the cleavage of the bond between the purine base and the sugar.[9][10][11] The electron-withdrawing nature of the isobutyryl group can destabilize this bond.[8][10]1. Minimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group. 2. Use a Milder Deblocking Agent: Consider using dichloroacetic acid (DCA) instead of TCA.[11] 3. Use a Depurination-Resistant Protecting Group: For long oligonucleotides or sequences with high guanosine content, consider using a phosphoramidite with a protecting group that enhances stability against depurination, such as dmf.[9][8]

Comparative Performance Data

While direct, head-to-head comparisons of coupling efficiency under identical conditions are limited in publicly available literature, the following tables summarize key performance differences between this compound (dG(iBu)) and the commonly used alternative, N-dimethylformamidine-guanosine (dG(dmf)).

Table 1: Deprotection Time Comparison

A significant advantage of the dmf protecting group is the substantially reduced time required for its removal.[9]

dG Protecting GroupDeprotection ConditionsTime Required
dG(dmf)Concentrated Ammonia @ 55°C2 hours[9]
Concentrated Ammonia @ 65°C1 hour[9]
AMA (Ammonium hydroxide/Methylamine) @ 65°C5-10 minutes[9]
dG(iBu)Concentrated Ammonia @ 55°COvernight (e.g., 16 hours)[9]
Concentrated Ammonia @ 65°C8 hours[9]

Table 2: Phosphoramidite Stability in Acetonitrile

The stability of phosphoramidites in acetonitrile solution decreases in the order T, dC > dA > dG.[1][2][3] The dG phosphoramidite is the least stable.[1][3]

PhosphoramiditePurity Reduction after 5 Weeks in Solution
dG(iBu)39%[2][3]
dA(bz)6%[2][3]
dC(bz)2%[2][3]
T2%[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound sometimes lower than other phosphoramidites?

A1: Several factors can contribute to lower coupling efficiency. The isobutyryl protecting group is relatively bulky, which can cause steric hindrance during the coupling reaction.[7] Additionally, guanosine phosphoramidites, in general, are less stable in solution compared to other nucleoside phosphoramidites, making them more susceptible to degradation from trace amounts of moisture.[1][2][3]

Q2: What is the optimal activator to use with this compound?

A2: While 1H-Tetrazole can be used, more potent activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often recommended to improve the reaction rate, especially for sterically hindered phosphoramidites.[4][5][12]

Q3: How can I minimize depurination when using this compound?

A3: Depurination is caused by the acidic conditions of the detritylation step.[10][11] To minimize this, use the shortest possible acid exposure time that ensures complete removal of the 5'-DMT group. Using a milder acid, such as dichloroacetic acid (DCA) in place of trichloroacetic acid (TCA), can also reduce the rate of depurination.[11] For sequences that are particularly sensitive to depurination, consider using a phosphoramidite with a dmf protecting group, which stabilizes the glycosidic bond.[9][8]

Q4: Is it necessary to perform a double coupling for this compound?

A4: For most sequences, a single, extended coupling time may be sufficient. However, for G-rich sequences or other difficult couplings, a double coupling protocol can be beneficial to ensure the reaction goes to completion.[6]

Experimental Protocols

Protocol 1: Standard Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a standard phosphoramidite synthesis cycle.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating it with the detritylation solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Monitoring: The release of the dimethoxytrityl cation produces an orange color, which can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.

  • Coupling:

    • Reagents: this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25-0.45 M ETT in anhydrous acetonitrile).

    • Procedure: The phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time is typically 30-180 seconds.

  • Capping:

    • Reagents: Cap A (acetic anhydride in THF/Lutidine) and Cap B (16% N-Methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants (n-1 sequences).

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

These four steps are repeated for each monomer addition until the desired full-length oligonucleotide is synthesized.

Protocol 2: Troubleshooting Low Coupling Efficiency of this compound

This protocol provides a series of steps to take when you observe low coupling efficiency with this compound.

  • Verify Reagent Quality and Anhydrous Conditions:

    • Ensure that the anhydrous acetonitrile used for dissolving the phosphoramidite and activator has a water content below 30 ppm.

    • Use a fresh bottle of this compound phosphoramidite or one that has been properly stored under an inert atmosphere. Dissolve immediately before placing on the synthesizer.

    • Confirm that the activator solution is fresh and has not expired.

  • Extend the Coupling Time:

    • Program the synthesizer to increase the coupling time specifically for the this compound monomer. Start by doubling the standard coupling time. For example, if the standard time is 60 seconds, increase it to 120 seconds.

  • Implement a Double Coupling Protocol:

    • If extending the coupling time is not sufficient, program a double coupling for the this compound addition. This involves performing the coupling step twice consecutively with fresh reagents before proceeding to the capping step.

  • Increase Activator Concentration or Switch to a More Potent Activator:

    • If using 1H-Tetrazole, consider switching to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

    • Ensure the activator concentration is optimal for your synthesizer and the specific phosphoramidite.

  • Analyze the Trityl Monitoring Data:

    • Carefully review the trityl cation release data for each cycle. A significant drop in the signal after the this compound addition confirms a coupling issue. Use this data to assess the effectiveness of your troubleshooting steps.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency with This compound Detected check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents extend_time Extend Coupling Time check_reagents->extend_time Reagents OK double_couple Implement Double Coupling extend_time->double_couple Efficiency still low success Coupling Efficiency Improved extend_time->success Problem Resolved change_activator Use a More Potent Activator double_couple->change_activator Efficiency still low double_couple->success Problem Resolved change_activator->success Problem Resolved fail Issue Persists change_activator->fail Efficiency still low contact_support Contact Technical Support fail->contact_support

Caption: A workflow for troubleshooting low coupling efficiency.

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Detritylation) coupling 2. Coupling (Add this compound) deblocking->coupling Repeat for next monomer capping 3. Capping coupling->capping Repeat for next monomer oxidation 4. Oxidation capping->oxidation Repeat for next monomer oxidation->deblocking Repeat for next monomer end_synthesis Cleavage and Deprotection oxidation->end_synthesis Final Cycle start Start Synthesis start->deblocking

Caption: The four main steps of the oligonucleotide synthesis cycle.

References

optimizing N-Isobutyrylguanosine phosphoramidite stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Isobutyrylguanosine Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound phosphoramidite in solution, troubleshooting common issues, and ensuring successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound phosphoramidite in solution?

A1: The stability of this compound phosphoramidite in solution is primarily influenced by moisture, temperature, solvent purity, and its concentration.[][2] Phosphoramidites, in general, are highly susceptible to hydrolysis and oxidation.[3] this compound phosphoramidite is particularly prone to degradation compared to other nucleoside phosphoramidites.[4][5]

Q2: Why is this compound phosphoramidite less stable than other phosphoramidites?

A2: The decreased stability of guanosine phosphoramidites, including the N-Isobutyryl protected form, is attributed to an autocatalytic degradation pathway.[4][6] Degradation products can catalyze further breakdown of the phosphoramidite, accelerating the loss of active reagent.[4][5] The general order of stability for deoxyribonucleoside phosphoramidites in acetonitrile is T > dC > dA >> dG.[4][5]

Q3: What are the visible signs of this compound phosphoramidite degradation?

A3: High-quality this compound phosphoramidite should be a white, free-flowing powder.[7] Visual indicators of degradation include clumping, discoloration, or an oily appearance, which often suggest moisture contamination and hydrolysis.[7] For dissolved phosphoramidite, the solution should be clear and colorless.

Q4: How does moisture impact coupling efficiency during oligonucleotide synthesis?

A4: Moisture is a primary cause of low coupling efficiency.[7][8] Water can hydrolyze the phosphoramidite in the reagent bottle or react with the activated phosphoramidite in the synthesizer.[4] This reaction forms an inactive H-phosphonate, which cannot couple to the growing oligonucleotide chain, leading to truncated sequences and a lower yield of the full-length product.[3][4]

Q5: What is the recommended solvent for dissolving this compound phosphoramidite?

A5: Anhydrous acetonitrile is the recommended solvent for dissolving this compound phosphoramidite for oligonucleotide synthesis.[8][9] It is critical that the acetonitrile has a very low water content, ideally below 30 ppm, and preferably less than 10 ppm, to minimize hydrolysis.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency When Using this compound Phosphoramidite
  • Potential Cause: Degradation of the this compound phosphoramidite solution.

    • Recommended Action:

      • Prepare fresh solutions of this compound phosphoramidite for each synthesis run, if possible.[8] Phosphoramidite solutions in acetonitrile have limited stability.[8]

      • Use high-purity, anhydrous acetonitrile with a water content of <30 ppm.[4]

      • Store the dissolved phosphoramidite on the synthesizer for the shortest time possible.

  • Potential Cause: Presence of moisture in the reagents or on the synthesizer.

    • Recommended Action:

      • Ensure all reagents, especially the acetonitrile used for phosphoramidite dissolution and washes, are anhydrous.[8][9]

      • Consider adding activated molecular sieves (3 Å) to the acetonitrile bottle on the synthesizer to scavenge residual moisture.[7][10]

      • On humid days, take extra precautions to minimize the exposure of reagents to the atmosphere.[11]

  • Potential Cause: Suboptimal activator performance.

    • Recommended Action:

      • Use a fresh, high-quality activator.

      • Ensure the activator concentration is appropriate for the synthesis scale and protocol.

Issue 2: Rapid Degradation of this compound Phosphoramidite Solution
  • Potential Cause: Autocatalytic degradation.

    • Recommended Action:

      • Use the this compound phosphoramidite solution as fresh as possible.[6]

      • If the solution must be stored, consider lowering its concentration, as higher concentrations can accelerate degradation.[6]

  • Potential Cause: Exposure to air and moisture.

    • Recommended Action:

      • Always handle solid this compound phosphoramidite and its solutions under an inert atmosphere (e.g., argon or nitrogen).[3]

      • Allow vials of solid phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture.[12]

  • Potential Cause: Improper storage conditions.

    • Recommended Action:

      • Store solid this compound phosphoramidite at -20°C or lower in a desiccated environment.[2][3]

      • If the synthesizer allows, store dissolved phosphoramidites at a reduced temperature.[6]

Data Summary

Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditeRelative StabilityPrimary Degradation Pathway
Thymidine (T)Most StableHydrolysis
Deoxycytidine (dC)StableHydrolysis
Deoxyadenosine (dA)Less StableHydrolysis
Deoxyguanosine (dG) Least Stable Hydrolysis and Autocatalysis

This table is a qualitative summary based on cited literature.[4][5][6]

Table 2: Impact of Water Content in Acetonitrile on Phosphoramidite Stability

Water Content in AcetonitrileImpact on StabilityRecommendation
> 50 ppmSignificant and rapid degradationNot recommended for use
30 - 50 ppmModerate degradationUse with caution, fresh solutions are critical
< 30 ppmMinimized degradationRecommended for optimal performance
< 10 ppmVery low degradationIdeal for sensitive and long oligonucleotides

This table provides general guidelines based on recommendations from multiple sources.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Phosphoramidite Solution

Objective: To prepare a solution of this compound phosphoramidite in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • This compound phosphoramidite (solid)

  • Anhydrous acetonitrile (<30 ppm water)

  • Syringes and needles (oven-dried)

  • Septum-sealed vial (oven-dried)

  • Inert gas (argon or nitrogen) source

Methodology:

  • Allow the vial of solid this compound phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Place the sealed vial of phosphoramidite and a septum-sealed vial for the final solution in a desiccator or glove box under an inert atmosphere.

  • Carefully transfer the required amount of solid phosphoramidite to the septum-sealed vial under a positive pressure of inert gas.

  • Using an oven-dried syringe, draw the required volume of anhydrous acetonitrile.

  • Slowly add the anhydrous acetonitrile to the vial containing the solid phosphoramidite, ensuring the vial is continuously under a positive pressure of inert gas.

  • Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • The prepared solution is now ready for use on the oligonucleotide synthesizer.

Protocol 2: Assessment of this compound Phosphoramidite Purity by ³¹P NMR

Objective: To determine the purity of an this compound phosphoramidite solution and identify the presence of degradation products.

Materials:

  • This compound phosphoramidite solution (in anhydrous acetonitrile)

  • NMR tube

  • Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) for locking

  • NMR spectrometer

Methodology:

  • Under an inert atmosphere, transfer a small aliquot (typically 0.5-1.0 mL) of the this compound phosphoramidite solution to a clean, dry NMR tube.

  • Add a small amount of deuterated solvent for locking purposes.

  • Acquire a ³¹P NMR spectrum. The characteristic signal for the desired phosphoramidite should appear as a singlet or a closely spaced doublet around 146-150 ppm.

  • Analyze the spectrum for the presence of impurity peaks. The primary degradation product, the corresponding H-phosphonate, will appear as a doublet with a large coupling constant (J P-H) in the region of 0-10 ppm. Other oxidized P(V) species may appear between -10 and 20 ppm.

  • Integrate the peaks to quantify the purity of the phosphoramidite solution. The percentage of the desired phosphoramidite can be calculated relative to the total phosphorus-containing species.

Visualizations

Degradation Pathway of this compound Phosphoramidite Amidite This compound Phosphoramidite (Active P(III)) H_Phosphonate H-Phosphonate (Inactive) Amidite->H_Phosphonate Hydrolysis Oxidized_Amidite Oxidized Phosphoramidite (Inactive P(V)) Amidite->Oxidized_Amidite Oxidation H2O Water (H₂O) H2O->H_Phosphonate O2 Oxygen (O₂) O2->Oxidized_Amidite

Caption: Degradation of this compound Phosphoramidite.

Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Amidite Assess Phosphoramidite Solution Freshness Start->Check_Amidite Fresh_Solution Prepare Fresh Phosphoramidite Solution Check_Amidite->Fresh_Solution Solution > 24h old Check_Solvent Verify Anhydrous Conditions of Acetonitrile Check_Amidite->Check_Solvent Solution is fresh Fresh_Solution->Check_Solvent Dry_Solvent Use New Anhydrous Acetonitrile (<30 ppm H₂O) Check_Solvent->Dry_Solvent High water content Check_Activator Evaluate Activator Quality and Concentration Check_Solvent->Check_Activator Solvent is dry Dry_Solvent->Check_Activator Fresh_Activator Use Fresh, High-Quality Activator Check_Activator->Fresh_Activator Activator is old Synthesizer_Check Inspect Synthesizer for Leaks or Contamination Check_Activator->Synthesizer_Check Activator is fresh Fresh_Activator->Synthesizer_Check Maintenance Perform System Maintenance Synthesizer_Check->Maintenance Issue found End Re-run Synthesis Synthesizer_Check->End No issues Maintenance->End

References

preventing side reactions during N-Isobutyrylguanosine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-Isobutyrylguanosine, a critical step in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting this compound?

A1: The removal of the isobutyryl protecting group from guanosine is often the rate-determining step in the final deprotection of a synthetic oligonucleotide.[1] Incomplete removal can lead to a heterogeneous product with compromised biological activity.[2]

Q2: What are the standard methods for this compound deprotection?

A2: The most common methods involve treatment with basic solutions. These include standard deprotection with concentrated ammonium hydroxide, a faster deprotection with a mixture of ammonium hydroxide and methylamine (AMA), and milder deprotection with potassium carbonate in methanol for sensitive oligonucleotides.[2]

Q3: What is AMA, and why is it used for deprotection?

A3: AMA is a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[3] The presence of methylamine significantly accelerates the removal of base protecting groups, including the N-isobutyryl group on guanosine, reducing deprotection times from hours to minutes at elevated temperatures.[3] This makes it ideal for high-throughput workflows.[2]

Q4: Are there any common side reactions to be aware of during deprotection?

A4: Yes, while the primary concern with this compound is incomplete deprotection, other side reactions can occur, especially with other bases in the oligonucleotide sequence. For instance, if benzoyl-protected cytidine (Bz-dC) is present, deprotection with AMA can cause transamination, leading to the formation of N4-Me-dC at a level of around 5%.[3] To avoid this, it is mandatory to use acetyl-protected cytidine (Ac-dC) when deprotecting with AMA.[3][4]

Q5: What is "UltraMILD" deprotection, and when is it necessary?

A5: "UltraMILD" deprotection is a gentle strategy designed for oligonucleotides containing sensitive modifications, such as certain dyes or labels, that are labile to harsh basic conditions.[2][4][5] This method typically employs reagents like potassium carbonate in methanol, which allows for the removal of base protecting groups without damaging the sensitive components.[4][6]

Q6: Can the choice of capping reagent affect this compound deprotection?

A6: Yes. If a capping reagent containing acetic anhydride is used, there is a possibility of the N-isobutyryl group on guanosine being exchanged for an acetyl group. To avoid this, especially when using UltraMILD monomers, a capping reagent with phenoxyacetic anhydride (Pac₂O) is recommended.[6][7] If acetic anhydride is used, a longer deprotection time (e.g., overnight) is required to remove the resulting acetyl-protected guanosine.[4][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection of this compound - The deprotection time was too short or the temperature was too low.- The deprotection reagent (e.g., ammonium hydroxide) was old or had lost potency.- Increase the deprotection time or temperature according to the recommended protocol (see table below).- Always use fresh deprotection reagents. Store ammonium hydroxide in small, sealed aliquots in the refrigerator for no longer than a week.[6][8]
Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis - Transamination of cytidine bases (if Bz-dC was used with AMA).- Formation of acetyl-protected guanosine due to capping reagent exchange.- Degradation of sensitive modifications (e.g., dyes).- When using AMA, ensure that Ac-dC is used instead of Bz-dC.[3][4]- If using UltraMILD monomers, use a capping reagent with phenoxyacetic anhydride (Pac₂O) or extend the deprotection time if acetic anhydride was used.[6][7]- For oligonucleotides with sensitive modifications, switch to a milder deprotection method, such as potassium carbonate in methanol.[2][4]
Low Yield of Final Oligonucleotide Product - Loss of the 5'-DMT (dimethoxytrityl) group during evaporation if purification is intended.- Cleavage of the oligonucleotide from the solid support before complete deprotection.- When concentrating the deprotection solution prior to DMT-on purification, avoid heating to prevent the loss of the DMT group.[4]- Ensure that the cleavage and deprotection steps are carried out for the recommended duration to achieve optimal yields.

Comparison of Deprotection Conditions

Deprotection MethodReagent CompositionTemperature (°C)DurationKey Considerations
Standard Deprotection Concentrated Ammonium Hydroxide558 - 12 hoursA widely used and effective method for routine oligonucleotides.[2]
Fast Deprotection (AMA) 1:1 (v/v) Ammonium Hydroxide / 40% Methylamine6510 - 15 minutesSignificantly reduces deprotection time.[2][3] Requires the use of Ac-dC instead of Bz-dC to prevent side reactions. [3][4]
Mild Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temperature4 - 6 hoursIdeal for oligonucleotides with base-labile modifications.[2][7] The solution must be neutralized with acetic acid before drying.[7]
UltraMILD Deprotection 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUsed for highly sensitive labels and modifications in combination with UltraMILD monomers (Pac-dA, iPr-Pac-dG, Ac-dC).[6][7]

Experimental Protocols

Protocol 1: Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA)
  • Prepare the AMA reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30% NH₃ in water) and 40% aqueous methylamine (1:1 v/v).[2] Prepare this solution fresh before each use.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a chemically resistant screw-cap vial.

    • Add 1.5 mL of the freshly prepared AMA solution to the vial.

    • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood and transfer the supernatant to a new microcentrifuge tube.

    • Wash the support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

    • Dry the solution using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.[2]

Protocol 2: Mild Deprotection with Potassium Carbonate in Methanol
  • Prepare the deprotection solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.[2]

  • Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution to the vial.

    • Seal the vial and incubate at room temperature for 4-6 hours with gentle agitation.[2]

  • Work-up:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Neutralization: Add 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution to neutralize it before drying.[7]

    • The oligonucleotide can then be desalted or purified as required.[7]

Visualizing Deprotection Workflows

Deprotection_Workflows cluster_fast Fast Deprotection (AMA) cluster_mild Mild Deprotection (K2CO3) start_fast Oligonucleotide on Solid Support ama Add AMA (NH4OH / MeNH2) 65°C, 10-15 min start_fast->ama cool_fast Cool to RT ama->cool_fast transfer_fast Transfer Supernatant cool_fast->transfer_fast wash_fast Wash Support transfer_fast->wash_fast dry_fast Dry wash_fast->dry_fast resuspend_fast Resuspend dry_fast->resuspend_fast end_fast Deprotected Oligonucleotide resuspend_fast->end_fast start_mild Oligonucleotide on Solid Support k2co3 Add 0.05M K2CO3 in Methanol RT, 4-6 hours start_mild->k2co3 transfer_mild Transfer Supernatant k2co3->transfer_mild neutralize Neutralize with Acetic Acid transfer_mild->neutralize purify Desalt / Purify neutralize->purify end_mild Deprotected Oligonucleotide purify->end_mild

Caption: Comparative workflows for Fast (AMA) and Mild (K₂CO₃) deprotection of oligonucleotides.

Side_Reaction_Prevention cluster_problem Problem: Side Reactions with AMA cluster_solution Solution bz_dc Oligonucleotide with Bz-dC ama_deprotection Deprotection with AMA bz_dc->ama_deprotection ac_dc Use Ac-dC instead of Bz-dC transamination Transamination Side Reaction (Formation of N4-Me-dC) ama_deprotection->transamination no_side_reaction Clean Deprotection ac_dc->no_side_reaction

Caption: Logic diagram illustrating the prevention of cytidine transamination during AMA deprotection.

References

strategies to minimize depurination of N-Isobutyrylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isobutyrylguanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing depurination and ensuring the stability of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern for this compound?

A1: Depurination is a chemical reaction where the β-N-glycosidic bond between the purine base (guanine) and the ribose sugar is cleaved, leading to the loss of the guanine base.[1] This is a significant concern as it results in an abasic site in an oligonucleotide chain, which can lead to chain cleavage under basic conditions, ultimately reducing the yield and purity of the final product. For the this compound monomer, depurination represents a degradation pathway that can impact the accuracy of subsequent synthetic and analytical procedures. The N-isobutyryl protecting group, being electron-withdrawing, can destabilize the glycosidic bond, making the molecule susceptible to depurination, especially under acidic conditions.[2]

Q2: What are the primary factors that promote the depurination of this compound?

A2: The primary factors that promote depurination are:

  • Low pH: Acidic conditions catalyze the hydrolysis of the N-glycosidic bond. The N7 atom of the guanine base can be protonated, which facilitates the cleavage of the bond.

  • Elevated Temperature: Higher temperatures increase the rate of the hydrolytic reaction, accelerating depurination.

  • Extended Exposure to Acidic Conditions: The longer this compound is exposed to an acidic environment, the greater the extent of depurination.

Q3: How can I minimize depurination during my experiments?

A3: To minimize depurination, consider the following strategies:

  • pH Control: Maintain the pH of your solutions as close to neutral as possible. If acidic conditions are necessary, use the mildest effective acid and limit the exposure time.

  • Temperature Management: Perform reactions at the lowest temperature compatible with your experimental protocol. Avoid unnecessary heating of solutions containing this compound.

  • Buffer Selection: Choose a buffer system that can effectively maintain a stable pH throughout your experiment.

  • Protecting Group Strategy: For oligonucleotide synthesis, consider using alternative protecting groups for guanosine that are more resistant to depurination, such as the dimethylformamidine (dmf) group.[3]

Q4: Are there alternative protecting groups for guanosine that are more resistant to depurination?

A4: Yes, several alternative protecting groups offer enhanced stability against depurination compared to standard acyl groups like isobutyryl. The dimethylformamidine (dmf) protecting group is a notable example as it is electron-donating, which helps to stabilize the glycosidic bond.[3] Other strategies involve the use of more acid-labile protecting groups that can be removed under very mild conditions, thus minimizing the risk of depurination during deprotection steps.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of full-length oligonucleotide product and presence of shorter fragments upon analysis. Significant depurination during the detritylation steps of solid-phase synthesis.- Use a milder deblocking acid, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[5]- Reduce the acid contact time during the deblocking step.[5]- Consider using a guanosine phosphoramidite with a more depurination-resistant protecting group, like dmf-dG.[3]
Appearance of an unexpected peak corresponding to guanosine in HPLC analysis of a purified this compound sample. Depurination has occurred during sample handling, storage, or the analytical procedure itself.- Ensure all solvents and buffers used for sample preparation and HPLC analysis are pH-neutral or slightly basic.- Store this compound samples in a dry, dark place at low temperatures (e.g., -20°C for long-term storage).[6]- Minimize the time the sample spends in the autosampler before injection.
Inconsistent results in experiments involving this compound. Gradual degradation of the this compound stock solution due to depurination.- Prepare fresh stock solutions of this compound regularly.- Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.- Periodically check the purity of the stock solution by HPLC.

Data Presentation

While specific kinetic data for the depurination of this compound is not extensively available in the literature, the following table provides a semi-quantitative overview of the expected stability under various conditions based on general principles of nucleoside chemistry.

Table 1: Estimated Stability of this compound Under Various Conditions

Condition pH Temperature Expected Rate of Depurination Recommendations
Mildly Acidic 4-6Room TemperatureLow to ModerateMinimize exposure time. Use for brief, necessary steps only.
50°CModerate to HighAvoid if possible. If necessary, use the shortest possible time.
Strongly Acidic < 4Room TemperatureHighAvoid. Use alternative, non-acidic methods if feasible.
50°CVery HighNot recommended. Significant degradation is expected.
Neutral 7Room TemperatureVery LowIdeal for most applications and storage.
50°CLowGenerally acceptable for most procedures.
Basic > 8Room TemperatureVery LowStable against depurination, but be mindful of other potential base-catalyzed reactions.
50°CLowStable against depurination.

Table 2: Comparison of Common N-Protecting Groups for Guanosine

Protecting Group Chemical Nature Relative Stability to Depurination Deprotection Conditions
Isobutyryl (iBu) Acyl (electron-withdrawing)StandardStandard ammoniacal cleavage
Acetyl (Ac) Acyl (electron-withdrawing)Similar to IsobutyrylMilder ammoniacal cleavage than iBu
Benzoyl (Bz) Acyl (electron-withdrawing)Slightly more stable than iBu/AcHarsher ammoniacal cleavage
Dimethylformamidine (dmf) Amidine (electron-donating)More stableMild ammoniacal cleavage
tert-Butyloxycarbonyl (Boc) CarbamateAcid-labile, avoids basic deprotection for this groupAcidic conditions[4]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Depurination of this compound

This protocol provides a general framework for the analysis of this compound and its primary depurination product, guanosine, using reverse-phase HPLC.

Materials:

  • This compound

  • Guanosine standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium formate buffer. Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.9 with formic acid.

    • The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Prepare a 1 mg/mL stock solution of guanosine in the same solvent.

    • To initiate a depurination study, dilute the this compound stock solution in buffers of desired pH (e.g., pH 4, 5, 7) and incubate at a specific temperature (e.g., room temperature, 50°C).

    • At various time points, take an aliquot of the reaction mixture and quench the reaction by neutralizing the solution if acidic and/or cooling on ice.

    • Dilute the quenched sample with the initial mobile phase composition to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.9

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 3% B

      • 5-20 min: 3% to 30% B

      • 20-25 min: 30% B

      • 25-26 min: 30% to 3% B

      • 26-30 min: 3% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks for this compound and guanosine by comparing their retention times with those of the standards.

    • Quantify the amount of each compound at different time points by integrating the peak areas.

    • Calculate the percentage of depurination over time.

Visualizations

Depurination_Mechanism N_Isobutyrylguanosine This compound Protonation Protonation at N7 N_Isobutyrylguanosine->Protonation + H+ Intermediate Unstable Intermediate Protonation->Intermediate Cleavage Hydrolytic Cleavage of Glycosidic Bond Intermediate->Cleavage + H2O Products Guanine + Ribose (Depurination Products) Cleavage->Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Stock Solution Incubation Incubate at desired pH and Temperature Start->Incubation Quench Quench Reaction at Time Points Incubation->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation (Peak Integration) HPLC->Data Kinetics Determine Rate of Depurination Data->Kinetics

References

Technical Support Center: N-Isobutyrylguanosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in N-Isobutyrylguanosine oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when using this compound (dG(ib)) phosphoramidite?

A1: Low coupling efficiency with dG(ib) phosphoramidite is a frequent issue primarily attributed to its susceptibility to degradation and side reactions.[1] The main contributing factors include:

  • Moisture: Trace amounts of water in reagents or solvents, especially acetonitrile (ACN), can hydrolyze the phosphoramidite, rendering it inactive for coupling.[][3]

  • Phosphoramidite Quality and Stability: dG(ib) phosphoramidite is less stable in solution compared to other standard phosphoramidites. Degradation can occur over time, reducing the concentration of the active monomer available for the coupling reaction.[1]

  • Activator Choice: The acidity of the activator can influence side reactions. Strongly acidic activators can lead to depurination or the formation of GG dimers.[3]

  • Steric Hindrance: While not as significant as with some modified bases, the isobutyryl protecting group can present some steric hindrance that may slightly slow down coupling kinetics compared to less bulky groups.[1]

Q2: What are the most common side reactions observed with this compound during oligonucleotide synthesis?

A2: Several side reactions can occur during the synthesis cycle, leading to impurities and reduced yield of the full-length product.[4] The most prominent side reactions involving guanosine are:

  • Depurination: The N7 nitrogen of guanosine can be protonated by the acid used in the deblocking step (e.g., Trichloroacetic acid - TCA), leading to the cleavage of the base from the sugar backbone and creating an abasic site.[3]

  • GG Dimer Addition: Acidic activators can prematurely remove the 5'-DMT protecting group from the dG phosphoramidite during the coupling step. This unprotected monomer can then react with another activated dG phosphoramidite, forming a GG dimer that gets incorporated into the sequence, resulting in an n+1 impurity.[3]

  • N3 Cyanoethylation: During the final deprotection step with ammonia, acrylonitrile, a byproduct of cyanoethyl protecting group removal from the phosphate backbone, can alkylate the N3 position of thymidine and the N7 position of guanosine.[3][]

Q3: How does the choice of activator impact the coupling efficiency of dG(ib)?

A3: The choice of activator is critical for achieving high coupling efficiency. Activators are mild acids that protonate the phosphoramidite, making it highly reactive.[3] However, their acidity needs to be balanced to avoid side reactions.[]

  • Strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) can enhance the rate of coupling but also increase the risk of GG dimer formation and depurination.[3][4]

  • Less acidic activators like 4,5-Dicyanoimidazole (DCI) are often recommended for dG coupling as they are still potent activators but have a higher pKa, reducing the likelihood of acid-induced side reactions.[3][4]

Q4: What is the purpose of the capping step, and how does its failure affect the final yield?

A4: The capping step is a crucial quality control measure in oligonucleotide synthesis.[4] Its purpose is to permanently block any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them.[4] If capping is inefficient or fails:

  • Unreacted chains (n-1 sequences) will have a free 5'-hydroxyl group that can participate in the subsequent coupling cycle, leading to the formation of deletion mutants.[4]

  • These deletion sequences are often difficult to separate from the full-length product during purification, thereby reducing the overall purity and isolated yield of the desired oligonucleotide.[7]

Q5: What are the optimal deprotection conditions for oligonucleotides containing this compound?

A5: The isobutyryl protecting group on guanine is relatively labile and can be removed under standard deprotection conditions.[8] The most common method is treatment with concentrated ammonium hydroxide at room temperature or elevated temperatures.[9][10] However, for oligonucleotides containing other sensitive modifications, milder deprotection strategies may be necessary.[10] It is important to ensure complete deprotection to obtain a biologically active oligonucleotide.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of full-length product Low average coupling efficiency 1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<15 ppm water).[3] Dry all reagents and ensure the synthesizer lines are free of moisture.[3] 2. Use Fresh Phosphoramidites: Prepare fresh phosphoramidite solutions, especially for dG(ib), as it degrades in solution.[3][11] 3. Optimize Activator: Use a less acidic activator like DCI to minimize side reactions.[3] 4. Increase Coupling Time: Doubling the coupling time for the dG(ib) monomer can help drive the reaction to completion.[12]
Inefficient Capping 1. Use Fresh Capping Reagents: Capping solutions can degrade over time. Prepare fresh solutions regularly.[4] 2. Ensure Anhydrous Conditions: Water can react with the capping reagents.
Depurination during Deblocking 1. Use Milder Deblocking Acid: Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA), which has a higher pKa.[3] 2. Reduce Deblocking Time: Minimize the exposure of the oligonucleotide to the acidic deblocking solution.[4]
Presence of n+1 peak in HPLC/Mass Spec GG Dimer Formation 1. Use a Less Acidic Activator: Avoid strongly acidic activators like ETT. DCI is a better choice.[3][4] 2. Check Phosphoramidite Quality: Degraded phosphoramidites may be more prone to side reactions.
Presence of n-1 peak in HPLC/Mass Spec Incomplete Coupling See solutions for "Low average coupling efficiency".
Inefficient Capping See solutions for "Inefficient Capping".
Modification of bases during deprotection Reaction with Acrylonitrile 1. Increase Deprotection Solution Volume: Using a larger volume of ammonium hydroxide can help scavenge acrylonitrile.[3] 2. Use AMA (Ammonium Hydroxide/Methylamine): Methylamine is more effective at scavenging acrylonitrile.[3]

Quantitative Data Summary

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
dG(ib)39%
dA(bz)6%
dC(bz)2%
T2%
(Data from a study analyzing phosphoramidite solutions stored under inert gas atmosphere)

Table 2: Impact of Activator pKa on Side Reactions

ActivatorpKaPotential Side Reactions
BTT4.1GG Dimer Addition[3]
ETT4.3GG Dimer Addition[3]
DCI5.2Minimized GG Dimer Addition[3]

Experimental Protocols

Protocol 1: Determination of Coupling Efficiency via Trityl Cation Assay

This protocol describes the colorimetric quantification of the dimethoxytrityl (DMT) cation released after each coupling cycle, which is proportional to the coupling efficiency of the preceding step.[1][13]

Materials:

  • Deblocking solution (e.g., 3% TCA in Dichloromethane) collected from each synthesis cycle.

  • Anhydrous acetonitrile.

  • UV-Vis spectrophotometer.

Procedure:

  • During automated synthesis, collect the deblocking solution containing the cleaved trityl cation after each coupling step.

  • Dilute the collected solution with a known volume of anhydrous acetonitrile to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).

  • Measure the absorbance of the solution at 495 nm.

  • Calculate the stepwise coupling efficiency using the following formula:

    • Efficiency (%) = (Absorbance at step n+1 / Absorbance at step n) x 100[1]

  • The average stepwise coupling efficiency is the geometric mean of all individual coupling steps.[1]

Expected Results: For standard phosphoramidites, coupling efficiencies should be >99%.[] A noticeable drop in absorbance after the addition of dG(ib) indicates a potential issue with its coupling.

Protocol 2: Optimized Coupling for this compound Phosphoramidite

This protocol provides modified synthesis cycle parameters to improve the coupling efficiency of dG(ib).

Materials:

  • Automated DNA/RNA synthesizer.

  • High-quality, fresh dG(ib) phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

  • Standard synthesis reagents (capping, oxidizing, and deblocking solutions).

Procedure:

  • Program the synthesizer with the desired oligonucleotide sequence.

  • For all standard phosphoramidites, use the synthesizer's default coupling time (e.g., 30-60 seconds).

  • For the this compound coupling step, modify the protocol to:

    • Increase Coupling Time: Extend the coupling time to 120-180 seconds.

    • Consider Double Coupling: Program a second addition of the dG(ib) phosphoramidite and activator immediately following the first coupling step, before capping.

  • Proceed with the standard capping, oxidation, and deblocking steps for the remainder of the synthesis.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start: Support-Bound Nucleoside (5'-DMT ON) deblock Step 1: Deblocking (e.g., 3% DCA in DCM) start->deblock Remove DMT couple Step 2: Coupling (dG(ib) phosphoramidite + DCI) deblock->couple Free 5'-OH cap Step 3: Capping (Acetic Anhydride) couple->cap Form Phosphite Triester oxidize Step 4: Oxidation (Iodine/Water) cap->oxidize Block unreacted 5'-OH repeat Repeat for next base oxidize->repeat Stable Phosphate Triester cleave Cleavage from Support (Ammonium Hydroxide) repeat->cleave deprotect Base & Phosphate Deprotection (Ammonium Hydroxide, heat) cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify final_product Final Oligonucleotide purify->final_product troubleshooting_logic low_yield Low Yield of Full-Length Product check_coupling Analyze Trityl Data: Low Average Efficiency? low_yield->check_coupling check_impurities Analyze HPLC/MS: Specific Impurities? low_yield->check_impurities coupling_solutions Improve Coupling Conditions check_coupling->coupling_solutions Yes n_minus_1 n-1 Peak? check_impurities->n_minus_1 Yes n_plus_1 n+1 Peak? check_impurities->n_plus_1 depurination_peak Depurination Fragments? check_impurities->depurination_peak anhydrous Ensure Anhydrous Reagents coupling_solutions->anhydrous fresh_amidite Use Fresh dG(ib) Amidite coupling_solutions->fresh_amidite optimize_activator Use DCI Activator coupling_solutions->optimize_activator extend_coupling Increase Coupling Time coupling_solutions->extend_coupling n_minus_1->coupling_solutions Yes capping_solution Improve Capping: Use Fresh Reagents n_minus_1->capping_solution Yes gg_dimer_solution Minimize GG Dimers: Use DCI Activator n_plus_1->gg_dimer_solution Yes depurination_solution Minimize Depurination: Use DCA for Deblocking depurination_peak->depurination_solution Yes

References

dealing with incomplete capping in N-Isobutyrylguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with incomplete capping during the synthesis of N-Isobutyrylguanosine.

Troubleshooting Guide: Incomplete Capping Reactions

This guide addresses common issues observed during the N-isobutyrylation of guanosine, leading to incomplete conversion to the desired this compound product.

Question 1: After running the capping reaction, TLC and HPLC analysis indicates a significant amount of starting guanosine remains. What are the potential causes and how can I resolve this?

Potential Causes and Solutions:

  • Suboptimal Reagent Quality: Moisture and other impurities in reagents or solvents can significantly reduce the efficiency of the acylation reaction. Isobutyryl chloride is highly reactive with water.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-quality isobutyryl chloride. It is advisable to test the water content of solvents using Karl Fischer titration.[1]

  • Inadequate Reagent Stoichiometry: An insufficient excess of the acylating agent may lead to an incomplete reaction.

    • Solution: Increase the molar equivalents of isobutyryl chloride relative to guanosine. A typical starting point is 1.5 to 3.0 equivalents. Optimization may be required depending on the scale and specific conditions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress closely by TLC to avoid the formation of side products at elevated temperatures.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the disappearance of the starting material using an appropriate analytical method like TLC or HPLC.[2]

Question 2: My reaction appears to stall, with both starting material and product present, and further addition of isobutyryl chloride does not drive the reaction to completion. What could be happening?

Potential Causes and Solutions:

  • Base Equivalents: The reaction of isobutyryl chloride with guanosine produces HCl, which can protonate the desired product and unreacted starting material, rendering them less reactive. An insufficient amount of base to neutralize the generated acid can stall the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) is present for each equivalent of isobutyryl chloride used. The base acts as an acid scavenger.

  • Poor Solubility: Guanosine has poor solubility in many common organic solvents. If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Use a co-solvent system to improve solubility. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used. Gentle heating can also aid in dissolution before the addition of the acylating agent.

Question 3: I am observing the formation of multiple products in my reaction mixture, in addition to the starting material and the desired this compound. What are these side products and how can I minimize them?

Potential Causes and Solutions:

  • Over-acylation: The hydroxyl groups on the ribose sugar (at the 2', 3', and 5' positions) can also be acylated by isobutyryl chloride, leading to di-, tri-, and even tetra-acylated products.

    • Solution: This is a common issue when protecting groups are not used for the ribose hydroxyls. To achieve selective N2-acylation, it is often necessary to first protect the 3' and 5' hydroxyl groups. A common strategy involves the use of silyl protecting groups.[3][4] If selective N-acylation is desired without hydroxyl protection, carefully control the stoichiometry of isobutyryl chloride and the reaction temperature. Lower temperatures generally favor N-acylation over O-acylation.

  • Reaction with the O6 position: The oxygen at the 6-position of the guanine base can also be acylated, forming an unstable intermediate that can lead to side products.[5]

    • Solution: The use of sterically hindered reagents and carefully controlled reaction conditions can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the N-isobutyryl "cap" on guanosine? A1: The N-isobutyryl group serves as a protecting group for the exocyclic amine (N2) of the guanine base. This protection is crucial during oligonucleotide synthesis to prevent unwanted side reactions at this position during the phosphoramidite coupling steps.[6]

Q2: How can I effectively monitor the progress of the N-isobutyrylation reaction? A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring.[2] High-Performance Liquid Chromatography (HPLC) provides more accurate quantitative analysis of reactants and products.[2][7] For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots from the reaction mixture.[2]

Q3: What are the typical purification methods for this compound? A3: Purification is commonly achieved using silica gel column chromatography. The polarity difference between the starting guanosine, the desired product, and any over-acylated side products allows for their separation.

Q4: Is it necessary to protect the hydroxyl groups of the ribose sugar before N-acylation? A4: While not always mandatory, protecting the 2', 3', and 5'-hydroxyl groups is highly recommended to prevent the formation of multiple O-acylated byproducts and to ensure the selective and high-yield synthesis of N2-Isobutyrylguanosine.[3][4]

Data Presentation

Table 1: Troubleshooting Summary for Incomplete Capping

Observed Issue Potential Cause Recommended Action
Significant remaining starting material1. Moisture in reagents/solvents2. Insufficient acylating agent3. Low reaction temperature4. Short reaction time1. Use anhydrous conditions2. Increase equivalents of isobutyryl chloride3. Increase reaction temperature4. Extend reaction time
Stalled reaction1. Insufficient base2. Poor solubility of guanosine1. Add more non-nucleophilic base2. Use a co-solvent (e.g., DMF) and gentle heating
Multiple product spots on TLC/HPLC1. Over-acylation of ribose hydroxyls2. Acylation at O6 of guanine1. Protect ribose hydroxyls; control stoichiometry and temperature2. Use sterically hindered reagents and controlled conditions

Table 2: Typical Reaction Conditions for N-Isobutyrylation of Guanosine

Parameter Condition Notes
Solvent Pyridine, DMF, or a mixturePyridine can act as both solvent and base.
Acylating Agent Isobutyryl chlorideTypically 1.5 - 3.0 molar equivalents.
Base Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)At least one equivalent per equivalent of acylating agent.
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity.
Reaction Time 2 - 24 hoursMonitor by TLC or HPLC for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound (with Hydroxyl Protection)
  • Protection of 3',5'-Hydroxyls: Dissolve guanosine in anhydrous pyridine. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine.

  • N2-Acylation: Dissolve the protected guanosine in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding cold water or methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotection: The silyl protecting groups can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]

Protocol 2: Monitoring Reaction Progress by TLC
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

  • Procedure:

    • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).

    • Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_outcome Outcome start Incomplete Capping Observed (TLC/HPLC Analysis) check_reagents Verify Reagent Quality (Anhydrous Conditions) start->check_reagents check_stoichiometry Optimize Stoichiometry (Equivalents of Reagents) check_reagents->check_stoichiometry check_conditions Adjust Reaction Conditions (Temperature & Time) check_stoichiometry->check_conditions check_solubility Improve Solubility (Co-solvents) check_conditions->check_solubility monitor Monitor Progress (TLC/HPLC) check_solubility->monitor complete Reaction Complete monitor->complete incomplete Reaction Still Incomplete monitor->incomplete If problem persists incomplete->check_reagents Re-evaluate

Caption: Troubleshooting workflow for incomplete this compound capping.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts guanosine Guanosine product This compound (Desired Product) guanosine->product N2-Acylation (Desired Pathway) side_product_O O-Acylated Guanosine (Side Product) guanosine->side_product_O O-Acylation (Side Reaction) isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->product isobutyryl_chloride->side_product_O side_product_multi Multi-Acylated Guanosine (Side Product) isobutyryl_chloride->side_product_multi product->side_product_multi Further Acylation

Caption: Reaction pathway for the synthesis of this compound.

References

N-Isobutyrylguanosine phosphoramidite handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for N-Isobutyrylguanosine phosphoramidite, a critical reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound phosphoramidite?

A1: this compound phosphoramidite is sensitive to moisture and oxidation. To ensure its stability and performance, it should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1][2][3][4][5] Proper sealing of the container is crucial to prevent exposure to ambient air and humidity.

Q2: Why is this compound phosphoramidite more susceptible to degradation than other phosphoramidites?

A2: The chemical structure of guanosine makes its phosphoramidite derivative, including the N-isobutyryl protected form, particularly prone to degradation.[4][6][7] Studies have shown that the stability of deoxynucleoside phosphoramidites in acetonitrile solution decreases in the order of T, dC > dA > dG.[4][6] The primary degradation pathways involve hydrolysis due to trace amounts of water, elimination of acrylonitrile, and autocatalytic side reactions.[4][6]

Q3: What is the expected shelf life of this compound phosphoramidite in solution?

A3: The stability of this compound phosphoramidite in solution is significantly lower than in its solid form. One study analyzing the impurity profiles of standard deoxynucleoside phosphoramidites in acetonitrile under an inert atmosphere found that after five weeks, the purity of the guanosine phosphoramidite (dG(ib)) was reduced by 39%.[4][6] For optimal performance, it is recommended to use freshly prepared solutions.

Q4: Can I repeatedly warm and cool the solid this compound phosphoramidite?

A4: Repeated temperature cycling should be minimized. Each time the container is warmed, there is a risk of condensation, which introduces moisture and accelerates degradation. If you need to use small amounts, it is best to aliquot the solid phosphoramidite into smaller, single-use vials under an inert atmosphere and store them at -20°C.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis

  • Symptom: Lower than expected yield of the full-length oligonucleotide, often observed as a significant n-1 peak in HPLC analysis.

  • Potential Cause: This is a common issue, particularly with guanosine phosphoramidites, and can be attributed to several factors.[8]

    • Degraded Phosphoramidite: The phosphoramidite may have been compromised by exposure to moisture or air.

    • Moisture Contamination: The presence of water in the acetonitrile or other reagents is a primary cause of reduced coupling efficiency.[8][9] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.[9]

    • Suboptimal Activator: The activator may be old, degraded, or not appropriate for the synthesis.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Prepare a fresh solution of this compound phosphoramidite.

    • Ensure Anhydrous Conditions: Use anhydrous acetonitrile with a very low water content (e.g., < 30 ppm).[8] Consider using molecular sieves in your solvent bottles on the synthesizer.[8]

    • Check Activator: Verify that the activator is fresh and has been stored under appropriate conditions.

    • Optimize Coupling Time: For sterically hindered phosphoramidites, increasing the coupling time may improve efficiency.

Issue 2: Evidence of Depurination

  • Symptom: Appearance of truncated sequences, particularly at guanosine residues, which can be identified by mass spectrometry.

  • Potential Cause: The acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the N-glycosidic bond of purine nucleosides, especially guanosine, creating an abasic site.[8] This site is then susceptible to cleavage during the final basic deprotection step.

  • Troubleshooting Steps:

    • Use a Milder Deblocking Agent: Switch from trichloroacetic acid (TCA) to a milder acid like dichloroacetic acid (DCA) for the detritylation step to reduce the risk of depurination.[8][9]

    • Reduce Deblocking Time: Minimize the exposure time of the oligonucleotide to the acidic deblocking solution.

    • Consider Alternative Protecting Groups: For sensitive sequences, using guanosine phosphoramidites with more acid-stable protecting groups, such as dimethylformamidine (dmf), can mitigate depurination.[9]

Quantitative Data Summary

ParameterValueConditionsReference
Storage Temperature -20°CSolid and in solution[1][2][3][4][5]
Atmosphere Dry, Inert (Argon or Nitrogen)Solid and in solution[4][5]
Purity Reduction in Solution 39%After 5 weeks in acetonitrile under inert gas[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Phosphoramidite Solution

  • Acclimatization: Allow the vial of solid this compound phosphoramidite to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of moisture onto the cold solid.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a steady stream of dry argon or nitrogen.

  • Dissolution: Using a gas-tight syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M to 0.15 M).

  • Mixing: Gently swirl the vial to ensure complete dissolution of the phosphoramidite. Avoid vigorous shaking to prevent shearing.

  • Transfer: Transfer the solution to the appropriate reservoir on the oligonucleotide synthesizer, ensuring the system is purged with an inert gas.

Visualizations

G cluster_storage Storage Best Practices cluster_handling Handling Workflow storage_solid Solid Phosphoramidite storage_conditions -20°C Inert Atmosphere (Ar/N2) Dry Conditions storage_solid->storage_conditions storage_solution Phosphoramidite in Solution storage_solution->storage_conditions start Start: Need Phosphoramidite Solution equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate dissolve Dissolve in Anhydrous Acetonitrile under Inert Gas equilibrate->dissolve transfer Transfer to Synthesizer dissolve->transfer end_handling Ready for Synthesis transfer->end_handling

Caption: Best practices for storage and handling of this compound phosphoramidite.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start_ts Low Oligo Yield (n-1 peak) check_amidite Is the phosphoramidite solution fresh? start_ts->check_amidite check_solvents Are solvents anhydrous (<30 ppm H2O)? check_amidite->check_solvents Yes replace_amidite Action: Prepare fresh phosphoramidite solution check_amidite->replace_amidite No check_activator Is the activator fresh and stored correctly? check_solvents->check_activator Yes replace_solvents Action: Use fresh anhydrous solvents. Add molecular sieves. check_solvents->replace_solvents No replace_activator Action: Use fresh activator. check_activator->replace_activator No success Problem Resolved check_activator->success Yes replace_amidite->success replace_solvents->success replace_activator->success

Caption: A decision tree for troubleshooting low coupling efficiency in oligonucleotide synthesis.

References

impact of water contamination on N-Isobutyrylguanosine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water contamination on N-Isobutyrylguanosine coupling reactions and offers troubleshooting solutions to common problems encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water contamination affect this compound coupling efficiency?

A1: Water contamination significantly reduces the efficiency of this compound coupling in several ways[1][]:

  • Reaction with Activated Monomer: Water can react with the activated phosphoramidite intermediate, which is intended to react with the 5'-hydroxyl group of the growing oligonucleotide chain. This side reaction consumes the activated monomer, leading to a lower yield of the desired full-length product.[1]

  • Hydrolysis of Phosphoramidite: Water can hydrolyze the this compound phosphoramidite to its corresponding H-phosphonate, reducing the concentration of the active coupling reagent.[1]

  • Overall Yield Reduction: Even small amounts of water can have a cumulative effect over multiple coupling cycles, drastically decreasing the overall yield of the final oligonucleotide. For instance, a seemingly high coupling efficiency of 98% per step results in only a 13% yield for a 100-mer oligonucleotide.[1]

Q2: What is the acceptable level of water in solvents used for this compound coupling?

A2: For optimal this compound coupling, the water content in solvents, particularly acetonitrile (ACN), should be minimized. The generally accepted specifications are:

  • Ideal: ≤ 10-15 ppm[1]

  • Acceptable: < 30 ppm[3][4]

While some studies suggest that using higher equivalents of phosphoramidites can tolerate water content up to 1250 ppm in wash steps, for the critical coupling step itself, maintaining the lowest possible water content is crucial for high-fidelity synthesis.[4]

Q3: Can I compensate for water contamination by extending the coupling time?

A3: While extending the coupling time can sometimes help improve the efficiency of sterically hindered phosphoramidites, it is generally not a reliable solution for water contamination.[3] Extended coupling times cannot reverse the undesired side reactions caused by water. In rare cases, prolonged coupling times can even lead to other side reactions and decrease the yield of the desired product.[3] A better approach to improve coupling efficiency is to perform a double or even triple coupling, where the coupling step is repeated before the oxidation step.[3]

Q4: How can I ensure my reagents and solvents are sufficiently dry?

A4: Maintaining anhydrous conditions is critical. Here are some key practices:

  • Use Anhydrous Grade Solvents: Purchase solvents specifically rated for DNA synthesis with low water content.[1][5]

  • In-line Drying Systems: Employ in-line drying filters for the argon or helium gas used on the synthesizer to prevent the introduction of moisture.[1]

  • Molecular Sieves: Use 3Å molecular sieves to dry solvents and dissolved phosphoramidite solutions. Adding a layer of molecular sieves to the bottom of the reagent vial and letting it stand overnight can effectively reduce water content.[3]

  • Proper Handling: Dissolve phosphoramidites under an anhydrous atmosphere (e.g., in a glove box or using Schlenk line techniques) and use septum-sealed bottles to minimize exposure to atmospheric moisture.[1]

Troubleshooting Guide

This guide addresses common issues related to low coupling efficiency during this compound incorporation.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency Water Contamination in Acetonitrile (ACN) 1. Verify the water content of your ACN is < 30 ppm, ideally < 15 ppm. 2. Use a fresh, sealed bottle of anhydrous ACN. 3. Dry the ACN over 3Å molecular sieves overnight before use.[3]
Degraded this compound Phosphoramidite 1. Use fresh phosphoramidite. 2. Dissolve the phosphoramidite in anhydrous ACN immediately before use. 3. Store phosphoramidites under an inert atmosphere at the recommended temperature.
Moisture in Activator Solution 1. Prepare activator solutions with anhydrous ACN. 2. Store activator solutions over molecular sieves.
Inadequate Inert Atmosphere 1. Ensure a continuous, dry inert gas (argon or helium) flow during synthesis. 2. Check for leaks in the gas lines and synthesizer.
Inconsistent Coupling Results Fluctuating Water Content 1. Implement a strict protocol for handling and storing anhydrous solvents and reagents. 2. Regularly test the water content of your solvents.
Hygroscopic Nature of Custom Amidites For custom or modified amidites that may be particularly hygroscopic, always dry the dissolved amidite with molecular sieves just prior to use.[3]
Presence of n+1 Peaks in HPLC/MS Side Reactions Due to Acidic Activators While not directly a water contamination issue, acidic activators can cause detritylation of the dG phosphoramidite, leading to GG dimer formation. This can be exacerbated by suboptimal conditions. Ensure proper reagent concentrations and consider alternative activators if this is a persistent issue.[1]

Quantitative Data Summary

The following table summarizes the recommended water content and its potential impact on coupling efficiency.

Parameter Recommendation/Impact Reference
Water Content in Acetonitrile (ACN) Ideal: ≤ 10-15 ppmAcceptable: < 30 ppm[1][3]
Impact of 98% Average Coupling Efficiency Theoretical Yield for a 20-mer: 68%Theoretical Yield for a 100-mer: 13%[1]
Phosphoramidite Concentration Recommended: 0.05 M to 0.1 M[3]

Experimental Protocols

Protocol 1: Drying Acetonitrile with Molecular Sieves

  • Activation of Molecular Sieves:

    • Place 3Å molecular sieves in a ceramic dish.

    • Heat in a muffle furnace at 350°C for 3 hours.

    • Cool down to room temperature under a vacuum in a desiccator.

  • Drying Acetonitrile:

    • Add the activated molecular sieves to a bottle of anhydrous acetonitrile (approximately 10-20% of the solvent volume).

    • Seal the bottle and let it stand for at least 12 hours before use.

    • Store the bottle under an inert atmosphere.

Protocol 2: Preparation of this compound Phosphoramidite Solution

  • Environment: Perform all steps under an inert atmosphere (argon or nitrogen) in a glove box or using a Schlenk line.

  • Reagents and Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous acetonitrile that has been dried as per Protocol 1.

  • Procedure:

    • Allow the this compound phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of phosphoramidite into a tared, dry vial.

    • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

    • Seal the vial with a septum cap.

    • Gently swirl the vial to dissolve the phosphoramidite completely.

    • For particularly sensitive applications, add a layer of activated 3Å molecular sieves to the bottom of the vial and let it stand for at least one hour before placing it on the synthesizer.[3]

Visualizations

N_Isobutyrylguanosine_Coupling_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_water_impact Impact of Water Contamination start Start Cycle detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping side_reaction Reaction with Activated Amidite coupling->side_reaction Interferes oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Cycle or Cleavage oxidation->next_cycle water Water (H2O) hydrolysis Phosphoramidite Hydrolysis water->hydrolysis Degrades Reagent water->side_reaction Reduces Efficiency hydrolysis->coupling Reduces available reagent

Caption: Workflow of this compound coupling and the detrimental impact of water.

Troubleshooting_Flowchart start Low Coupling Efficiency Observed check_acn Is ACN water content < 30 ppm? start->check_acn dry_acn Action: Use fresh/dry ACN with molecular sieves. check_acn->dry_acn No check_amidite Is the phosphoramidite fresh and handled properly? check_acn->check_amidite Yes dry_acn->check_amidite use_fresh_amidite Action: Use fresh phosphoramidite and prepare solution anhydrousl check_amidite->use_fresh_amidite No check_atmosphere Is the inert gas atmosphere dry and consistent? check_amidite->check_atmosphere Yes use_fresh_amidite->check_atmosphere fix_atmosphere Action: Check for leaks and use in-line gas dryers. check_atmosphere->fix_atmosphere No double_couple Consider Double Coupling to improve yield. check_atmosphere->double_couple Yes fix_atmosphere->double_couple end Problem Resolved double_couple->end unresolved Issue Persists: Consult Senior Scientist double_couple->unresolved

References

resolving n+1 and n-1 impurities in N-Isobutyrylguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N-Isobutyrylguanosine, with a focus on resolving impurities that are analogous to n+1 and n-1 impurities in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are "n+1" and "n-1" impurities in the context of this compound synthesis?

In traditional oligonucleotide synthesis, "n" refers to the number of nucleotide units in the desired sequence. Therefore, n+1 and n-1 impurities are sequences with one extra or one missing nucleotide. For the synthesis of a single molecule like this compound, these terms can be adapted to describe common process-related impurities:

  • "n-1" type impurities: These are species that lack a component of the final product. A common example is guanosine that has failed to react with the isobutyryl precursor, resulting in an unacylated guanosine impurity. This can occur due to incomplete coupling reactions.[][2][3][4]

  • "n+1" type impurities: These are species that have an additional chemical moiety not present in the final product. An example could be the addition of a second isobutyryl group at an unintended position on the guanosine molecule or adducts formed from protecting groups or reagents used in the synthesis.[][5][6] Another potential n+1 impurity is a dimer of this compound, which can form under certain conditions.

Q2: What are the common causes of "n-1" (e.g., unacylated guanosine) impurities?

"N-1" type impurities in this compound synthesis typically arise from incomplete reactions. Key factors include:

  • Inefficient Acylation: The reaction between guanosine and the isobutyrylating agent may not go to completion. This can be due to suboptimal reaction conditions such as temperature, reaction time, or the stoichiometry of the reactants.

  • Steric Hindrance: The guanosine molecule has multiple reactive sites, and steric hindrance can sometimes prevent the isobutyryl group from attaching to the desired N2 position.

  • Poor Quality Reagents: The purity of the starting materials, including the guanosine and the isobutyrylating agent, is crucial. Impurities in these reagents can interfere with the reaction.

Q3: How can I minimize the formation of "n-1" impurities?

To reduce the levels of "n-1" impurities, consider the following strategies:

  • Optimize Reaction Conditions: Experiment with different temperatures, reaction times, and solvent systems to drive the acylation reaction to completion.

  • Use an Excess of Acylating Agent: Employing a molar excess of the isobutyrylating agent can help ensure that all the guanosine molecules are acylated.

  • Ensure Anhydrous Conditions: Water can react with the activated acylating agent, reducing its effectiveness and leading to incomplete reactions. Ensure all glassware is dry and use anhydrous solvents.[5]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it has gone to completion before quenching.

Q4: What leads to the formation of "n+1" (e.g., di-isobutyrylated guanosine) impurities?

"N+1" type impurities can form under several circumstances:

  • Over-acylation: If the reaction conditions are too harsh or the reaction is left for an extended period, a second isobutyryl group may be added to another position on the guanosine molecule.

  • Side Reactions: The reagents used in the synthesis can sometimes lead to the formation of adducts with the this compound product. For instance, impurities in solvents or reagents can react with the product.[]

  • Dimerization: The acidity of certain activators used in related synthesis processes can cause the removal of protecting groups and subsequent reaction between two guanosine molecules, leading to dimer formation.[5] While less common for single nucleoside synthesis, similar side reactions can occur.

Q5: What are the recommended methods for detecting n+1 and n-1 impurities?

Several analytical techniques are effective for identifying and quantifying these impurities:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (AEX-HPLC) are powerful for separating the desired product from closely related impurities.[7][8][9][10] RP-HPLC separates molecules based on hydrophobicity, while AEX-HPLC separates them based on charge.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the precise identification of impurities based on their mass-to-charge ratio.[11][12][13][14]

  • Capillary Gel Electrophoresis (CGE): CGE can also be used to separate molecules based on their size and charge, providing another method for purity assessment.[11]

Troubleshooting Guides

Issue 1: High Levels of "n-1" (Unacylated Guanosine) Impurity Detected

This guide will help you troubleshoot and resolve high levels of unreacted guanosine starting material in your final product.

Troubleshooting Workflow for "n-1" Impurities

start High 'n-1' Impurity Detected check_reaction Review Acylation Protocol start->check_reaction check_reagents Verify Reagent Quality check_reaction->check_reagents Protocol is standard optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions Potential for improvement check_reagents->start Reagents are impure check_reagents->optimize_conditions Reagents are high purity purification Implement Purification Strategy optimize_conditions->purification final_analysis Analyze Purified Product purification->final_analysis

Caption: Workflow for troubleshooting "n-1" impurities.

Detailed Steps:

  • Review Acylation Protocol:

    • Stoichiometry: Confirm that a sufficient molar excess of the isobutyrylating agent was used.

    • Reaction Time and Temperature: Ensure the reaction was allowed to proceed for the recommended time and at the optimal temperature.

  • Verify Reagent Quality:

    • Guanosine: Use high-purity guanosine.

    • Acylating Agent: Ensure the isobutyrylating agent is fresh and has not degraded.

    • Solvents: Use anhydrous solvents to prevent hydrolysis of the acylating agent.

  • Optimize Reaction Conditions:

    • Increase the molar excess of the acylating agent.

    • Extend the reaction time and monitor for completion using TLC or HPLC.

    • Investigate different solvent systems that may improve solubility and reactivity.

  • Implement Purification Strategy:

    • RP-HPLC: This is often the most effective method for separating the more polar unacylated guanosine from the more hydrophobic this compound.[7][8]

    • Column Chromatography: Silica gel chromatography can also be effective.

Issue 2: Presence of "n+1" (e.g., Di-isobutyrylated) Impurities

This section provides guidance on how to address the formation of over-acylated or other "n+1" type impurities.

Troubleshooting Workflow for "n+1" Impurities

start High 'n+1' Impurity Detected check_conditions Review Reaction Conditions start->check_conditions check_reagent_purity Assess Reagent and Solvent Purity check_conditions->check_reagent_purity Conditions are standard modify_protocol Modify Synthesis Protocol check_conditions->modify_protocol Conditions may be too harsh check_reagent_purity->start Impure reagents identified check_reagent_purity->modify_protocol Reagents are pure purification Select Appropriate Purification modify_protocol->purification final_analysis Analyze Final Product purification->final_analysis

Caption: Workflow for troubleshooting "n+1" impurities.

Detailed Steps:

  • Review Reaction Conditions:

    • Reaction Time: Avoid excessively long reaction times that could lead to over-acylation.

    • Temperature: High temperatures can sometimes promote side reactions. Consider running the reaction at a lower temperature.

  • Assess Reagent and Solvent Purity:

    • Impurities in solvents or reagents can sometimes form adducts with the product. Ensure high-purity materials are used.[]

  • Modify Synthesis Protocol:

    • Stoichiometry: Reduce the molar excess of the acylating agent to the minimum required for complete conversion of the starting material.

    • Protecting Groups: If side reactions are occurring at other positions on the guanosine, consider using protecting groups for those sites that can be removed after the N2 acylation.

  • Select Appropriate Purification:

    • RP-HPLC: Can effectively separate the desired product from more hydrophobic di-isobutyrylated impurities.[7][8]

    • AEX-HPLC: May be useful if the "n+1" impurity has a different charge profile.[7][8]

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Recommended Analytical Methods

Impurity TypeCommon ExamplesPrimary CauseRecommended Analytical Method(s)
"n-1" Unacylated GuanosineIncomplete acylation reactionRP-HPLC, LC-MS
"n+1" Di-isobutyrylated GuanosineOver-acylationRP-HPLC, LC-MS
"n+1" Adducts Adducts from reagents or solvent impuritiesSide reactions with synthesis componentsLC-MS
Dimers Dimer of this compoundUndesired coupling between two moleculesLC-MS, CGE

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This protocol provides a general method for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

  • Preparation: Dry guanosine under vacuum at 60°C for 4 hours. All glassware should be oven-dried.

  • Reaction Setup: Suspend the dried guanosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Silylation: Add trimethylsilyl chloride dropwise to the suspension while stirring. The reaction mixture should become a clear solution as the guanosine is silylated.

  • Acylation: Cool the solution in an ice bath and add isobutyric anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the reaction.

  • Deprotection: Add aqueous ammonia to remove the silyl protecting groups.

  • Workup: Concentrate the solution under reduced pressure. The resulting residue can then be purified.

Disclaimer: This is a generalized protocol. Specific amounts and conditions should be determined based on literature and laboratory optimization.

Protocol 2: Purification of this compound using RP-HPLC

This protocol outlines a general method for purifying the crude product.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of water and acetonitrile.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a set period (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

References

optimizing activator concentration for N-Isobutyrylguanosine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activator concentration for N-Isobutyrylguanosine (N-iBu-G) phosphoramidite coupling in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in this compound coupling?

A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step. It protonates the nitrogen atom of the diisopropylamino group on the N-iBu-G phosphoramidite. This protonation turns the diisopropylamino group into a good leaving group, facilitating its displacement by the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a new phosphite triester linkage, extending the oligonucleotide. The choice and concentration of the activator are critical for achieving high coupling efficiency.

Q2: Which activators are commonly used for this compound coupling?

A2: Several activators can be used for N-iBu-G coupling, with the most common being tetrazole derivatives and imidazole derivatives.[1] 1H-Tetrazole has historically been a standard activator. However, for sterically hindered phosphoramidites like N-iBu-G, more potent activators are often preferred. These include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[2][3] DCI is known to be less acidic but more nucleophilic than tetrazole, which can lead to faster and more efficient coupling.[4]

Q3: How does the isobutyryl protecting group on guanosine affect the coupling reaction?

A3: The N2-isobutyryl group protects the exocyclic amine of guanine during synthesis. While essential, this bulky protecting group can cause steric hindrance, potentially slowing down the coupling reaction compared to less bulky protecting groups.[5] This steric hindrance may necessitate the use of a more potent activator or a longer coupling time to achieve high efficiency.

Q4: What is a typical activator concentration range for oligonucleotide synthesis?

A4: The optimal activator concentration depends on the specific activator, the phosphoramidite, and the synthesis scale. For standard DNA synthesis, concentrations typically range from 0.2 M to 0.5 M. For instance, 1H-Tetrazole is often used at around 0.45 M, while the more soluble DCI can be used at concentrations up to 1.2 M.[3] It is crucial to ensure that the activator remains fully dissolved in the acetonitrile solvent to avoid precipitation and subsequent synthesis failure.

Q5: Can the same activator and concentration be used for all phosphoramidites in a sequence?

A5: While a single activator and concentration can often be used for a standard oligonucleotide synthesis, it may not be optimal for sequences containing modified or sterically hindered phosphoramidites like N-iBu-G. It is common to extend the coupling time for such residues. For particularly difficult couplings, a more potent activator or a higher concentration may be beneficial.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low coupling efficiency of N-iBu-G 1. Suboptimal Activator Concentration: The activator concentration may be too low for efficient activation of the sterically hindered N-iBu-G phosphoramidite.1. Increase the activator concentration in increments (e.g., from 0.25 M to 0.45 M). Refer to the experimental protocol below for a systematic optimization.
2. Inappropriate Activator: The chosen activator may not be potent enough to overcome the steric hindrance of the N-iBu-G.2. Switch to a more powerful activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2]
3. Insufficient Coupling Time: The standard coupling time may be too short for the complete reaction of the bulky N-iBu-G phosphoramidite.3. Extend the coupling time for the N-iBu-G addition. A doubling of the standard coupling time is a good starting point.
4. Degraded Phosphoramidite or Activator: Moisture or prolonged storage can lead to the degradation of both the phosphoramidite and the activator, reducing their reactivity.4. Use fresh, high-quality N-iBu-G phosphoramidite and activator solutions. Ensure anhydrous conditions are maintained throughout the synthesis.
Formation of (n+1) sequences 1. Activator Acidity: Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite in solution, leading to the formation of phosphoramidite dimers and subsequent incorporation of an extra nucleotide.[3]1. Consider using a less acidic activator like 4,5-Dicyanoimidazole (DCI).[3]
Inconsistent coupling efficiency across synthesis runs 1. Activator Precipitation: The activator concentration may be too high for its solubility in acetonitrile, especially at lower ambient temperatures, leading to precipitation and a decrease in the effective concentration.1. Ensure the activator is fully dissolved. If precipitation is observed, gently warm the solution or use a slightly lower concentration. DCI has a higher solubility in acetonitrile compared to 1H-Tetrazole.[3]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration for this compound Coupling

Objective: To determine the optimal concentration of a selected activator for maximizing the coupling efficiency of N-iBu-G phosphoramidite.

Materials:

  • N-iBu-G CE Phosphoramidite

  • Selected Activator (e.g., DCI, ETT, or 1H-Tetrazole)

  • Anhydrous Acetonitrile (ACN)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)

  • Automated DNA/RNA synthesizer

  • HPLC system for analysis

Methodology:

  • Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations. For example, if using DCI, prepare solutions of 0.25 M, 0.45 M, and 0.6 M in anhydrous acetonitrile.

  • Prepare Phosphoramidite Solution: Prepare a fresh 0.1 M solution of N-iBu-G phosphoramidite in anhydrous acetonitrile.

  • Synthesize Test Oligonucleotide: Synthesize a short test oligonucleotide (e.g., a 10-mer) containing at least one N-iBu-G incorporation. Program the synthesizer to use one of the prepared activator concentrations.

  • Repeat Synthesis: Repeat the synthesis for each activator concentration, keeping all other synthesis parameters (e.g., coupling time for other bases, phosphoramidite concentration, temperature) constant. A standard coupling time for the N-iBu-G can be initially set to 120 seconds.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using your standard protocol.

  • Analysis: Analyze the crude product from each synthesis by reverse-phase HPLC.

  • Calculate Coupling Efficiency: Calculate the coupling efficiency for the N-iBu-G addition for each activator concentration by comparing the peak area of the full-length product to the sum of the peak areas of the full-length product and any failure sequences (n-1).

Data Presentation: Example of Activator Optimization for N-iBu-G Coupling
ActivatorConcentration (M)Coupling Time (s)Full-Length Product (%)n-1 Peak Area (%)Coupling Efficiency (%)
DCI0.2512095.24.895.2
DCI0.4512098.51.598.5
DCI0.6012098.61.498.6
ETT0.2512096.13.996.1
ETT0.4512097.92.197.9

Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained from the optimization protocol.

Visualizations

Experimental Workflow for Activator Optimization

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_activator Prepare Activator Solutions (e.g., 0.25M, 0.45M, 0.6M) run_synthesis Synthesize Test Oligonucleotide (Repeat for each activator concentration) prep_activator->run_synthesis prep_phosphoramidite Prepare N-iBu-G Phosphoramidite Solution prep_phosphoramidite->run_synthesis cleavage Cleavage and Deprotection run_synthesis->cleavage hplc RP-HPLC Analysis cleavage->hplc calc_efficiency Calculate Coupling Efficiency hplc->calc_efficiency coupling_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products phosphoramidite N-iBu-G Phosphoramidite activated_intermediate Activated Intermediate phosphoramidite->activated_intermediate + Activator activator Activator (e.g., DCI) activator->activated_intermediate growing_chain Growing Oligonucleotide (with 5'-OH) coupling Coupling growing_chain->coupling activated_intermediate->coupling phosphite_triester Phosphite Triester Linkage coupling->phosphite_triester diisopropylamine Diisopropylamine coupling->diisopropylamine

References

Validation & Comparative

A Comparative Guide to N-Isobutyrylguanosine and Acetyl-Guanosine in RNA Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase RNA synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of overall efficiency, yield, and purity of the final oligonucleotide product. For guanosine, N-Isobutyrylguanosine (ibG) has traditionally been a standard choice. However, the use of acetyl-guanosine (AcG) presents an alternative with distinct advantages, particularly in the deprotection step. This guide provides an objective comparison of the performance of ibG versus AcG in RNA synthesis, supported by available experimental data.

Data Presentation: Quantitative Comparison

While direct head-to-head comparative studies under identical conditions are not extensively available in peer-reviewed literature, the following table summarizes key performance indicators based on collated data from multiple sources.

Performance MetricThis compound (ibG)Acetyl-guanosine (AcG)Key Considerations
Coupling Efficiency Typically high, often exceeding 99% with optimized protocols.[1]Reported to have high coupling efficiency, potentially higher than bulkier protecting groups.Guanosine phosphoramidites are generally more susceptible to side reactions. Less bulky protecting groups like acetyl may offer steric advantages, leading to improved coupling efficiency.[2]
Deprotection Half-life (t½) Slower deprotection kinetics.Significantly faster deprotection kinetics.Faster deprotection of AcG can reduce the exposure of the RNA oligonucleotide to harsh basic conditions, minimizing potential degradation.
Aqueous MethylamineSlower cleavage.Faster cleavage.Aqueous methylamine is a common reagent for rapid deprotection.[3][4]
Ethanolic AmmoniaSlower cleavage.Faster cleavage.Ethanolic ammonia can offer selectivity in deprotection schemes.[3][4]
Overall Yield & Purity Can yield high-purity RNA with established protocols.Potentially higher yields of full-length product due to efficient coupling and milder deprotection.[5]Purity is dependent on both coupling efficiency and the minimization of side reactions during synthesis and deprotection.[6][7][8]
Side Reactions Susceptible to standard side reactions like depurination and modification at the O6 position.Potentially reduced side reactions due to shorter deprotection times.The lability of the acetyl group can be advantageous in minimizing base modifications.

Experimental Protocols

The following are generalized experimental protocols for solid-phase RNA synthesis using the phosphoramidite method. The key difference when using ibG versus AcG lies in the deprotection step.

I. Solid-Phase RNA Synthesis Cycle (General)

This cycle is repeated for each nucleotide addition.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite (ibG or AcG) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[9]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

II. Deprotection Protocol for this compound (ibG) Protected RNA
  • Cleavage and Base Deprotection: The solid support is treated with a solution of concentrated ammonium hydroxide and ethanol (e.g., 3:1 v/v) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

  • 2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

III. Deprotection Protocol for Acetyl-guanosine (AcG) Protected RNA
  • Cleavage and Base Deprotection: Due to the higher lability of the acetyl group, a milder and shorter deprotection step can be employed. Treatment with a solution of aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperature (e.g., 65°C) for a shorter duration (e.g., 10-30 minutes) is often sufficient.[10] This minimizes the risk of RNA degradation.

  • 2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed using the same procedure as for ibG-protected RNA.

Mandatory Visualization

Experimental Workflow for Solid-Phase RNA Synthesis

RNA_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection start Start with Support-Bound Nucleoside deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add ibG or AcG Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat for Next Nucleotide oxidize->repeat repeat->deblock Next Cycle cleave Cleavage from Support & Base Deprotection repeat->cleave Final Cycle Complete desilylate 2'-OH Deprotection (Fluoride Treatment) cleave->desilylate purify Purification (e.g., HPLC) desilylate->purify

Caption: Workflow of solid-phase RNA synthesis and deprotection.

Logical Relationship: Protecting Group Choice and Synthesis Outcome

Protecting_Group_Choice cluster_synthesis RNA Synthesis Protecting_Group Choice of Guanosine Protecting Group Coupling Coupling Efficiency Protecting_Group->Coupling Deprotection Deprotection Conditions Protecting_Group->Deprotection Yield Overall Yield Coupling->Yield Purity Purity of Full-Length RNA Coupling->Purity Deprotection->Yield Deprotection->Purity Integrity RNA Integrity Deprotection->Integrity

Caption: Impact of protecting group choice on RNA synthesis outcome.

Conclusion

The selection between this compound (ibG) and acetyl-guanosine (AcG) for RNA synthesis involves a trade-off between established protocols and the potential for improved efficiency. While ibG is a reliable and widely used protecting group, the faster deprotection kinetics of AcG offer a significant advantage in minimizing RNA degradation, which can lead to higher yields of pure, full-length oligonucleotides. The potentially higher coupling efficiency of the less bulky acetyl group further supports its consideration for challenging syntheses. Researchers should consider the specific requirements of their application, including the length and sequence of the RNA, when selecting the optimal guanosine protecting group. For the synthesis of long or sensitive RNA molecules, the use of AcG may be particularly beneficial.

References

comparison of different guanosine protecting groups in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the exocyclic amine of guanosine is a critical determinant of success in solid-phase oligonucleotide synthesis. This choice directly influences coupling efficiency, deprotection conditions, and the purity of the final oligonucleotide product. This guide provides an objective comparison of the three most commonly employed guanosine protecting groups: Isobutyryl (iBu), Dimethylformamidine (dmf), and Acetyl (Ac), supported by available experimental data and detailed methodologies.

Performance Comparison of Guanosine Protecting Groups

The ideal protecting group should be stable throughout the synthesis cycles yet readily and completely removable under conditions that do not compromise the integrity of the final oligonucleotide. The iBu, dmf, and Ac groups each present a unique profile of advantages and disadvantages.

Isobutyryl (iBu-dG): The Traditional Workhorse

The isobutyryl group is the most traditional and widely used protecting group for guanosine. Its stability under the acidic conditions of detritylation is a key advantage. However, its removal requires prolonged exposure to basic conditions, typically overnight incubation in concentrated ammonium hydroxide at elevated temperatures. This can be detrimental to sensitive-modified oligonucleotides.

Dimethylformamidine (dmf-dG): The Fast and Stable Option

The dimethylformamidine protecting group has gained popularity due to its significantly faster deprotection kinetics compared to the iBu group.[1] It is compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium hydroxide and methylamine (AMA), allowing for complete deprotection in as little as 5-10 minutes at 65°C.[1] Furthermore, the electron-donating nature of the dmf group helps to stabilize the glycosidic bond of guanosine, thereby reducing the risk of depurination during the acidic detritylation steps of the synthesis cycle.[1][2] This is a significant advantage, especially in the synthesis of long oligonucleotides.

Acetyl (Ac-dG): The Rapid Deprotection Alternative

Similar to the dmf group, the acetyl protecting group is favored for its rapid removal, making it compatible with "UltraFAST" deprotection protocols.[][4] While not as extensively characterized in publicly available literature as iBu and dmf in terms of direct head-to-head comparisons of coupling efficiency, it is a viable option for applications where rapid deprotection is a priority.

Quantitative Data Summary

While direct, comprehensive head-to-head comparative studies under identical conditions are limited in publicly available literature, the following table collates key performance metrics from various sources to provide a comparative overview. It is important to note that actual results can vary depending on the specific sequence, synthesis scale, and instrumentation used.

Protecting GroupAverage Coupling Efficiency per StepDeprotection ConditionsDeprotection TimeKey AdvantagesPotential Disadvantages
Isobutyryl (iBu) >99%[5]Concentrated NH₄OH, 55°C~8-16 hours[6]High stability during synthesis.Harsh deprotection conditions, slow.
Dimethylformamidine (dmf) >99%[5]Concentrated NH₄OH, 55°C~2 hours[6]Rapid deprotection, reduces depurination.More labile in solution.
AMA (NH₄OH/Methylamine), 65°C5-10 minutes[1]
Acetyl (Ac) Not widely reported in direct comparisonsAMA (NH₄OH/Methylamine), 65°C5-10 minutes[]Rapid deprotection.Less data on coupling efficiency and stability compared to iBu and dmf.

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase oligonucleotide synthesis where the choice of guanosine protecting group is most relevant.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four-step cycle for automated solid-phase DNA synthesis, which is applicable for the incorporation of dG(iBu), dG(dmf), and dG(Ac) phosphoramidites.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the detritylation solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The release of the dimethoxytrityl cation produces an orange color, which can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.[5]

2. Coupling:

  • Reagents:

    • Phosphoramidite solution (dG(iBu), dG(dmf), or dG(Ac)): 0.1 M in anhydrous acetonitrile.

    • Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3 minutes.[5]

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

    • Cap B: 16% N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

Protocol 2: Cleavage and Deprotection

The choice of deprotection method is highly dependent on the guanosine protecting group used.

Method A: Standard Deprotection for dG(iBu)

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and incubate at 55°C for 8-16 hours.[6]

  • Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Method B: Fast Deprotection for dG(dmf) and dG(Ac) with AMA Note: This method requires the use of Ac-dC phosphoramidite to prevent base modification.

  • Transfer the solid support to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[5]

  • Seal the vial tightly and incubate at 65°C for 5-10 minutes.[1]

  • Cool the vial and transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes backbone (for next cycle)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Guanosine_Protecting_Groups cluster_protecting_groups N2-Protecting Groups Guanosine Guanosine (dG) iBu Isobutyryl (iBu) Guanosine->iBu Traditional dmf Dimethylformamidine (dmf) Guanosine->dmf Fast Deprotection Reduces Depurination Ac Acetyl (Ac) Guanosine->Ac Fast Deprotection

Caption: Common N2-protecting groups for guanosine in oligonucleotide synthesis.

Conclusion

The selection of a guanosine protecting group is a critical decision in oligonucleotide synthesis that should be guided by the specific requirements of the target oligonucleotide. For standard oligonucleotides where deprotection time is not a critical factor, the traditional isobutyryl (iBu) group remains a robust and reliable choice due to its high stability during synthesis.

For applications requiring rapid synthesis, high-throughput workflows, or for the synthesis of long and G-rich sequences, the dimethylformamidine (dmf) group offers significant advantages. Its rapid deprotection kinetics and its ability to mitigate depurination make it a superior choice for these demanding applications.[1]

The acetyl (Ac) group also provides the benefit of rapid deprotection, making it a suitable alternative for fast synthesis protocols, particularly when used in conjunction with other "fast-deprotecting" phosphoramidites.

Ultimately, the optimal choice will depend on a careful consideration of the desired oligonucleotide's properties, the required purity, and the overall efficiency of the synthesis and deprotection workflow.

References

Verifying N-Isobutyrylguanosine Incorporation: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the complete removal of protecting groups is a critical final step to ensure the production of a pure and functionally active product. The N-isobutyryl group on guanosine (iBu-dG) is a commonly used protecting group that can sometimes be challenging to remove completely. This guide provides an objective comparison of two primary analytical techniques for validating the successful deprotection of N-Isobutyrylguanosine: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs. Incomplete deprotection of the N2-isobutyryl group on guanine residues can be a significant issue, and its presence is readily revealed by mass spectral analysis.[1]

At a Glance: Mass Spectrometry vs. HPLC for Deprotection Validation

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Principle Measures the mass-to-charge ratio of ions to determine molecular weight.Separates molecules based on their physical and chemical properties, such as hydrophobicity.
Detection of Incomplete Deprotection Detects a specific mass shift of +70 Da for each remaining N-isobutyryl group.Observes a shift in retention time; the protected species is more hydrophobic and elutes later in reversed-phase HPLC.[2][3]
Information Provided Confirms molecular weight, provides information on various modifications and impurities in a single analysis.Quantifies the purity of the sample and separates different species.
Sensitivity Generally very high, capable of detecting low levels of impurities.Sensitivity is dependent on the detector (e.g., UV) and the concentration of the impurity.
Resolution High mass resolution can distinguish between species with very small mass differences.High chromatographic resolution can separate molecules with similar structures.
Sample Preparation Often requires desalting and dilution. For LC-MS, specific ion-pairing reagents are used.Requires dissolution in a suitable mobile phase.
Analysis Time Typically rapid, especially with direct infusion. LC-MS analysis time is dependent on the chromatography.Analysis time is determined by the HPLC method, typically in the range of 15-60 minutes.

In-Depth Analysis: Experimental Approaches

Mass Spectrometry: The Definitive Mass Check

Mass spectrometry is a powerful tool for the definitive identification of incomplete deprotection of this compound. The presence of a residual isobutyryl group results in a predictable mass increase of 70 Da. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed technique for oligonucleotide analysis due to its soft ionization process that keeps the large molecules intact.

A key advantage of mass spectrometry is its ability to provide a wealth of information from a single spectrum, including the confirmation of the full-length product and the identification of various synthesis-related impurities.

Visualizing Incomplete Deprotection with Mass Spectrometry:

An ESI-MS spectrum of an oligonucleotide with incomplete deprotection of this compound would show two main peaks. The primary peak corresponds to the molecular weight of the fully deprotected oligonucleotide, while a secondary peak at +70 Da relative to the main peak indicates the presence of a single remaining isobutyryl group. If multiple guanosines remain protected, peaks at +140 Da, +210 Da, and so on, may be observed.

High-Performance Liquid Chromatography: A Separation-Based Approach

High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is a widely used method for assessing the purity of synthetic oligonucleotides.[4][5][6] This technique separates molecules based on their hydrophobicity. The N-isobutyryl group is significantly more hydrophobic than the unprotected amino group of guanosine. Consequently, an oligonucleotide with a remaining isobutyryl group will have a stronger interaction with the hydrophobic stationary phase of the HPLC column and will therefore elute later than the fully deprotected oligonucleotide.

Interpreting HPLC Chromatograms for Deprotection Validation:

In an IP-RP HPLC analysis, a pure, fully deprotected oligonucleotide will present as a single major peak. If incomplete deprotection has occurred, a second, later-eluting peak will be visible in the chromatogram. The area under each peak can be used to quantify the relative amounts of the fully deprotected and partially protected species, providing a measure of the reaction's completeness.

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Dissolve the dried oligonucleotide sample in a solution of 100 µM EDTA to a final concentration of 10-20 µM to remove any metal adducts.

    • For LC-MS analysis, dilute the sample in the mobile phase A.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for oligonucleotides.

    • Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS) Conditions (ESI-MS):

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 500-2000 m/z.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the oligonucleotide species.

    • Identify the peak corresponding to the expected molecular weight of the fully deprotected oligonucleotide.

    • Search for peaks at +70 Da intervals from the main peak to identify species with incomplete deprotection.

Ion-Pair Reversed-Phase HPLC Protocol
  • Sample Preparation:

    • Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 1 OD/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column suitable for oligonucleotides.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60 °C.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The main, earlier-eluting peak represents the fully deprotected oligonucleotide.

    • Later-eluting peaks may correspond to incompletely deprotected species. The relative peak areas provide a quantitative measure of purity.

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validation and the chemical transformation during deprotection.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_validation Validation cluster_methods Analytical Methods cluster_results Results start Synthesized Oligonucleotide (with iBu-G) deprotection Ammonia Treatment start->deprotection analysis Analysis deprotection->analysis ms Mass Spectrometry analysis->ms hplc HPLC analysis->hplc ms_result Mass Spectrum (Check for +70 Da) ms->ms_result hplc_result Chromatogram (Check for late eluting peaks) hplc->hplc_result

Caption: Experimental workflow for the validation of this compound deprotection.

deprotection_reaction cluster_reagents Reagents cluster_reaction Deprotection Reaction reagent NH3 / H2O (Ammonium Hydroxide) plus + reagent->plus protected This compound (in Oligonucleotide) protected->plus unprotected Guanosine (in Oligonucleotide) plus->unprotected byproduct Isobutyramide plus->byproduct

Caption: Chemical reaction for the deprotection of this compound.

Conclusion

Both mass spectrometry and HPLC are valuable techniques for validating the incorporation and successful deprotection of this compound in synthetic oligonucleotides. Mass spectrometry offers a direct and highly specific method for identifying incomplete deprotection through a characteristic mass shift, providing definitive molecular weight information. HPLC, particularly IP-RP HPLC, provides excellent quantitative data on the purity of the sample by separating the protected and deprotected species.

The choice between these methods will depend on the specific requirements of the analysis. For unambiguous confirmation of complete deprotection and characterization of potential byproducts, mass spectrometry is the superior choice. For routine quality control and quantification of purity, HPLC offers a robust and reliable solution. In many research and development settings, a combination of both techniques provides the most comprehensive characterization of synthetic oligonucleotides.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of N-Isobutyrylguanosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical step in the development and quality control of synthetic oligonucleotides, such as those containing N-Isobutyrylguanosine. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant analytical techniques for this purpose. This guide provides an objective comparison of common HPLC methods, supported by experimental data, to aid in method selection and optimization for purity analysis of modified oligonucleotides.

The primary challenges in oligonucleotide analysis are separating the full-length product (FLP) from synthesis-related impurities, which often include shorter sequences (n-1, n-2, etc.) and other modified forms.[1][2] The two most powerful and widely used HPLC techniques for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[3]

Comparison of Key HPLC Methodologies

Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common technique, especially when mass spectrometry (MS) compatibility is required.[4][5] This method utilizes alkylamines as ion-pairing (IP) agents that form neutral complexes with the negatively charged phosphate backbone of the oligonucleotides, allowing for separation on hydrophobic stationary phases like C18.[6] Anion-Exchange (AEX) chromatography, conversely, separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone and is highly effective for resolving sequences with significant secondary structure.[7]

ParameterIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Principle of Separation Hydrophobicity of the ion-pair. Separation is influenced by both oligonucleotide length and base composition.[5][8]Charge-based, primarily on the number of phosphate groups in the backbone.[7]
Typical Impurity Resolution Excellent for resolving full-length product from shorter failure sequences (n-1). Can also separate other synthesis-related impurities.[4]Excellent resolution for oligonucleotides up to 40 bases. Particularly effective for sequences with high GC content or secondary structures.[7]
MS Compatibility High, especially with volatile ion-pairing agents like Triethylamine (TEA) and Hexafluoroisopropanol (HFIP).[5][9]Low to none, due to the high concentrations of non-volatile salts used in the mobile phase.[4]
Key Operational Factors Choice of ion-pairing agent (e.g., TEAA, TEA/HFIP), temperature (elevated temps like 60°C reduce secondary structures), and organic modifier.[10][11]Salt gradient (e.g., NaClO4), and high pH mobile phases to denature secondary structures.[7][12]
Primary Advantage Versatility and direct compatibility with MS for impurity identification.[6]Superior resolution for highly structured or GC-rich sequences.[7]

Experimental Protocols and Performance Data

Below are detailed protocols for two common IP-RP HPLC methods—a standard HPLC approach and a high-resolution UPLC approach—demonstrating the impact of system and column technology on separation performance.

Method 1: Standard IP-RP HPLC for Oligonucleotide Purity

This method is a robust, widely used approach for baseline purity assessment.

Experimental Protocol:

  • System: Alliance HPLC System or equivalent[11]

  • Column: XBridge Oligonucleotide Separation Technology (OST) C18, 2.5 µm, 4.6 x 50 mm[11]

  • Mobile Phase A: 10% Methanol, 90% Aqueous solution of 14.3 mM Triethylamine (TEA) and 385 mM Hexafluoroisopropanol (HFIP), pH 7.9[11]

  • Mobile Phase B: 25% Methanol, 75% Aqueous solution of 14.3 mM TEA and 385 mM HFIP, pH 7.9[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 60 °C[11]

  • Detection: UV at 260 nm[11]

  • Gradient: 0 to 100% B over 30 minutes[11]

  • Sample: A mixture of synthetic oligodeoxythymidines (15-60 nt) is often used as a standard to evaluate column performance.[13]

Method 2: High-Resolution IP-RP UPLC for Enhanced Purity Analysis

This method leverages sub-2 µm particle columns to achieve faster analysis times and significantly higher resolution, which is critical for complex samples.

Experimental Protocol:

  • System: ACQUITY UPLC System or equivalent[10]

  • Column: ACQUITY UPLC Oligonucleotide Separation Technology (OST) C18, 1.7 µm, 2.1 x 50 mm[10]

  • Mobile Phase A: 15 mM TEA and 100 mM HFIP in water[9]

  • Mobile Phase B: Methanol[9]

  • Flow Rate: 0.2 mL/min[9]

  • Column Temperature: 55-60 °C[9][10]

  • Detection: UV at 260 nm

  • Gradient: A shallow gradient optimized for the specific oligonucleotide length, often achieving separation in under 10 minutes.[13]

Comparative Performance Data

The primary advantage of UPLC over HPLC is the significant increase in resolution and reduction in analysis time, stemming from the use of smaller sorbent particles (1.7 µm vs. 2.5 µm).[10][13]

ParameterHPLC (2.5 µm particle size)UPLC (1.7 µm particle size)
Analysis Time Typically 30-60 minutes[13]Typically < 10 minutes[13]
Resolution Good baseline resolution for oligonucleotides up to ~30 nt.[10]Superior resolution, enabling baseline separation of oligonucleotides up to 60 nt and longer.[10][13]
System Backpressure Within the range of conventional HPLC pumps.[13]Higher, requiring UPLC-rated systems.[13]
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower, leading to cost savings.[10]

Workflow & Logic Diagram

The following diagram illustrates the typical workflow for HPLC-based purity assessment of oligonucleotides, from sample preparation to final analysis.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC/UPLC Analysis cluster_data 3. Data Processing cluster_result 4. Result SamplePrep Oligonucleotide Sample (Post-synthesis & deprotection) Dissolution Dissolve in Mobile Phase A or Nuclease-Free Water SamplePrep->Dissolution Injection Inject Sample onto Equilibrated Column Dissolution->Injection Separation Gradient Elution (Separation by length/hydrophobicity) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc Report Purity Report (Full-Length Product vs. Impurities) PurityCalc->Report

Caption: Workflow for oligonucleotide purity assessment using HPLC/UPLC.

This guide highlights that the choice between HPLC and UPLC, as well as between IP-RP and AEX, depends on the specific requirements of the analysis. For routine purity checks where MS identification is not required, AEX can offer excellent resolution.[7] However, for most modern applications requiring high throughput, superior resolution, and the option for MS coupling, an IP-RP UPLC method is the superior choice.[13] The use of columns with sub-2 µm particles, such as the ACQUITY UPLC OST series, provides significant advantages in both speed and separation efficiency for this compound oligos and other synthetic nucleic acids.[10]

References

comparative study of deprotection methods for N-Isobutyrylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Deprotection Methods for N-Isobutyrylguanosine

For researchers, scientists, and professionals in drug development, the efficient and clean removal of protecting groups is a critical step in the synthesis of nucleoside analogs and oligonucleotides. The isobutyryl group is a commonly used protecting group for the exocyclic amine of guanosine. Its removal, or deprotection, is a pivotal final step to yield the functional molecule. The choice of deprotection method can significantly impact the overall yield, purity, and integrity of the final product, especially when dealing with sensitive or modified nucleosides.

This guide provides an objective comparison of the most common methods for the deprotection of this compound, supported by experimental data and detailed protocols. We will explore three primary methods: a standard approach using concentrated ammonium hydroxide, a rapid method with a mixture of ammonium hydroxide and methylamine (AMA), and a mild procedure employing potassium carbonate in methanol.

Comparative Analysis of Deprotection Methods

The selection of a deprotection reagent and the corresponding reaction conditions are critical for achieving a high yield of pure guanosine. The following table summarizes the key aspects of the three main deprotection strategies. While direct percentage yields for the deprotection of the single molecule this compound are not widely published, the data presented is based on deprotection kinetics (half-life) and qualitative yield assessments from studies on protected nucleosides within oligonucleotides, which provides a strong indication of the relative efficiency of each method.[1]

Deprotection Method Reagents Typical Conditions Reaction Time Relative Efficiency/Yield Primary Application
Standard Deprotection Concentrated Ammonium Hydroxide (NH₄OH)55°C8 - 12 hoursGood to HighRoutine deprotection of standard oligonucleotides.[1]
Fast Deprotection (AMA) Ammonium Hydroxide (NH₄OH) / Methylamine (CH₃NH₂) (1:1 v/v)65°C10 - 15 minutesHigh to Very HighHigh-throughput applications and rapid deprotection.[1]
Mild Deprotection 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (MeOH)Room Temperature4 - 6 hoursGoodDeprotection of base-labile or sensitive nucleosides and oligonucleotides.[1]

Experimental Workflow

The general workflow for the deprotection of this compound involves the reaction of the protected nucleoside with the chosen deprotection reagent, followed by workup and purification to isolate the final product.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start This compound deprotection Addition of Deprotection Reagent start->deprotection incubation Incubation under Specific Conditions (Temperature & Time) deprotection->incubation neutralization Neutralization (if necessary) incubation->neutralization drying Drying/Evaporation neutralization->drying purification Purification (e.g., HPLC, Chromatography) drying->purification product Guanosine purification->product

Caption: General experimental workflow for the deprotection of this compound.

Experimental Protocols

The following are detailed protocols for the three compared deprotection methods. These protocols are adapted from established procedures for oligonucleotide deprotection and can be applied to the deprotection of this compound.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This method is a widely used and effective procedure for the deprotection of routine N-acyl protected nucleosides.

Materials:

  • This compound

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water)

  • Chemically resistant screw-cap vials

  • Heating block or oven

  • SpeedVac or vacuum concentrator

Procedure:

  • Place the this compound into a chemically resistant screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly to prevent the escape of ammonia gas.

  • Incubate the vial at 55°C for 8-12 hours in a heating block or oven.[1]

  • Allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood and transfer the solution to a new microcentrifuge tube.

  • Dry the solution in a SpeedVac or vacuum concentrator to obtain the crude guanosine product.

Protocol 2: Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA)

This protocol significantly reduces the deprotection time and is ideal for high-throughput applications.

Materials:

  • This compound

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water)

  • 40% aqueous Methylamine solution

  • Chemically resistant screw-cap vials

  • Heating block or oven

  • SpeedVac or vacuum concentrator

Procedure:

  • Prepare the AMA reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[1]

  • Place the this compound into a chemically resistant screw-cap vial.

  • Add 1.5 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes in a heating block or oven.[1]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and transfer the solution to a new microcentrifuge tube.

  • Dry the solution in a SpeedVac or vacuum concentrator to obtain the crude guanosine product.

Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol

This method is suitable for the deprotection of this compound when the molecule contains other base-labile modifications.

Materials:

  • This compound

  • Anhydrous Methanol

  • Potassium Carbonate (K₂CO₃)

  • Chemically resistant screw-cap vials

  • Shaker or rotator

  • SpeedVac or vacuum concentrator

  • Acetic acid (for neutralization)

Procedure:

  • Prepare the deprotection solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Place the this compound into a chemically resistant screw-cap vial.

  • Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution to the vial.

  • Seal the vial and incubate at room temperature for 4-6 hours with gentle agitation.[1]

  • Transfer the solution to a new microcentrifuge tube.

  • Neutralize the solution by adding a small amount of acetic acid until the pH is approximately 7.0.

  • Dry the solution in a SpeedVac or vacuum concentrator to obtain the crude guanosine product.

Reaction Mechanism Overview

The deprotection of this compound under basic conditions proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ions (from ammonium hydroxide) or methylamine act as nucleophiles, attacking the carbonyl carbon of the isobutyryl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the free amino group of guanosine and the corresponding isobutyramide or N-methylisobutyramide byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound + Base (e.g., OH⁻, CH₃NH₂) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Guanosine + Isobutyramide (or derivative) intermediate->product Collapse of Intermediate

Caption: Simplified mechanism of this compound deprotection.

Conclusion

The choice of deprotection method for this compound is a critical consideration in synthetic workflows. For standard applications where speed is not a primary concern, concentrated ammonium hydroxide provides a reliable and effective solution. For high-throughput synthesis or when rapid deprotection is required, the AMA reagent is the method of choice, offering complete deprotection in a fraction of the time. When dealing with sensitive molecules that may be susceptible to degradation under harsh basic conditions, the mild potassium carbonate in methanol method is the most appropriate, ensuring the integrity of the final product. Researchers should select the method that best aligns with their specific needs, considering factors such as the stability of the target molecule, desired throughput, and available resources.

References

Stability Under Scrutiny: A Comparative Analysis of N-Isobutyrylguanosine and Other Guanosine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of oligonucleotide synthesis, the selection of an appropriate protecting group for nucleobases is a critical determinant of yield, purity, and the overall success of the synthesis. This guide provides a comprehensive comparison of the stability of N-Isobutyrylguanosine (iBu-G) against other commonly employed protecting groups for guanosine, supported by experimental data and detailed protocols to aid in the informed selection of these crucial chemical shields.

The stability of the N-protecting group on guanosine is a delicate balance. It must be sufficiently robust to withstand the rigors of solid-phase oligonucleotide synthesis, including multiple cycles of acidic detritylation, yet be removable under conditions that do not compromise the integrity of the final oligonucleotide product. This comparison focuses on the chemical and enzymatic stability of this compound relative to other widely used protecting groups such as acetyl (Ac), benzoyl (Bz), phenoxyacetyl (Pac), and dimethylformamidine (dmf).

Chemical Stability: A Balancing Act of Lability and Resilience

The rate of deprotection is a key parameter in assessing the stability of a protecting group. Slower deprotection can necessitate harsh conditions, potentially leading to degradation of the oligonucleotide, while overly labile groups may be prematurely cleaved during synthesis.

Deprotection Kinetics

The isobutyryl group is known for its relative stability, often being the rate-limiting step in the deprotection of standard protected oligonucleotides.[1][2] This contrasts with the more labile dimethylformamidine (dmf) group, which is favored for rapid deprotection protocols.[3] The cleavage half-lives of various guanosine protecting groups under different basic conditions are summarized in the table below.

Protecting GroupDeprotection ConditionsHalf-life (t½)Reference
N-Isobutyryl (iBu) Aqueous Methylamine-[4][5]
Ethanolic Ammonia>2h[4][5]
0.2 N NaOH/MeOH-[5]
N-Acetyl (Ac) Aqueous Methylamine< 30s[4][5]
Ethanolic Ammonia-[4][5]
0.2 N NaOH/MeOH< 30s[5]
N-Benzoyl (Bz) Aqueous Methylamine< 30s[4][5]
Ethanolic Ammonia-[4][5]
0.2 N NaOH/MeOH< 30s[5]
N-Phenoxyacetyl (Pac) Aqueous Methylamine< 30s[4][5]
Ethanolic Ammonia< 2h[4][5]
0.2 N NaOH/MeOH< 30s[5]

Data compiled from studies on 2'-deoxyribonucleosides.[4][5] A dash (-) indicates that specific half-life data was not provided in the cited source, but the group is known to be cleaved under these conditions.

Stability During Synthesis and Prevention of Depurination

Enzymatic Stability: A Key Factor in Biological Applications

Information regarding the direct enzymatic cleavage of the isobutyryl group from guanosine in cellular extracts is limited. However, the general class of N-acyl derivatives can be susceptible to hydrolysis by cellular esterases and amidases.[12] The rate of this cleavage would depend on the specific enzyme and the steric hindrance around the acyl group. The bulkier isobutyryl group may offer more resistance to enzymatic hydrolysis compared to the smaller acetyl group.

Experimental Protocols

To aid researchers in their own assessment of protecting group stability, detailed experimental protocols are provided below.

Protocol 1: Determination of Protecting Group Hydrolysis Rate by HPLC

This protocol outlines a general method for determining the rate of hydrolysis of a protected nucleoside under acidic or basic conditions.

Materials:

  • This compound (or other protected guanosine)

  • HPLC-grade water, acetonitrile, and methanol

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • pH meter

  • HPLC system with a UV detector and a C18 reverse-phase column[1][13]

  • Thermostated water bath or incubator

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 10, 12).

  • Prepare Stock Solution: Prepare a stock solution of the protected guanosine in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Initiate Hydrolysis: Add a small aliquot of the stock solution to each buffer solution, pre-incubated at a constant temperature (e.g., 37°C or 50°C), to achieve a final concentration suitable for HPLC analysis.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench Reaction: Immediately quench the reaction by neutralizing the pH or by adding a suitable quenching agent.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a mobile phase gradient of acetonitrile in water (with a suitable buffer like ammonium acetate or phosphate) to separate the protected nucleoside from the deprotected guanosine.[14][15][16]

  • Quantification: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 260 nm). Quantify the peak areas corresponding to the protected and deprotected nucleosides.

  • Data Analysis: Plot the concentration of the protected nucleoside as a function of time and determine the hydrolysis rate constant (k) and the half-life (t½) of the protecting group under each condition. The hydrolysis of nucleosides often follows pseudo-first-order kinetics.[17]

Protocol 2: Assessment of Enzymatic Stability in Rat Liver Microsomes

This protocol provides a framework for evaluating the metabolic stability of a protected nucleoside in a complex biological matrix.

Materials:

  • This compound (or other protected guanosine)

  • Pooled rat liver microsomes[18][19][20][21]

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the protected guanosine at a final concentration typically in the low micromolar range.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-determined amount of rat liver microsomes.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound (the protected nucleoside).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot represents the elimination rate constant, from which the in vitro half-life can be calculated.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing chemical and enzymatic stability.

Chemical_Stability_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Prepare Buffer Solutions (various pH) C Initiate Hydrolysis at Constant Temperature A->C B Prepare Protected Guanosine Stock Solution B->C D Collect Aliquots at Time Intervals C->D E Quench Reaction D->E F HPLC Separation E->F G Quantify Protected and Deprotected Nucleosides F->G H Calculate Hydrolysis Rate and Half-life G->H

Workflow for Chemical Stability Assessment

Enzymatic_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis P1 Prepare Incubation Mixture (Buffer, NADPH system, Protected Guanosine) P2 Pre-incubate at 37°C P1->P2 P3 Initiate Reaction with Liver Microsomes P2->P3 P4 Collect Aliquots at Time Intervals P3->P4 P5 Quench Reaction with Acetonitrile P4->P5 P6 Protein Precipitation P5->P6 P7 LC-MS/MS Analysis of Supernatant P6->P7 P8 Calculate In Vitro Half-life P7->P8

Workflow for Enzymatic Stability Assessment

Logical Relationships in Protecting Group Selection

The choice of a protecting group is a multifactorial decision, as illustrated in the diagram below.

Protecting_Group_Selection Synthesis_Requirements Oligonucleotide Synthesis Conditions Protecting_Group_Choice Choice of Protecting Group Synthesis_Requirements->Protecting_Group_Choice Stability during synthesis (e.g., acid resistance) Deprotection_Needs Required Deprotection Conditions Deprotection_Needs->Protecting_Group_Choice Lability for removal (e.g., base sensitivity) Biological_Application Intended Biological Application Biological_Application->Protecting_Group_Choice Enzymatic stability (for in vivo use)

Factors Influencing Protecting Group Selection

Conclusion

The selection of a guanosine protecting group is a critical step in the synthesis of oligonucleotides, with this compound representing a robust and widely used option. Its moderate stability provides a good balance for standard oligonucleotide synthesis, ensuring its integrity during the synthetic cycles while allowing for its removal without excessive degradation of the final product. However, for applications requiring very mild or rapid deprotection, more labile protecting groups like dimethylformamidine may be more suitable. Conversely, when enhanced stability is paramount, the slower deprotection of the isobutyryl group can be advantageous. The provided experimental protocols and workflows offer a practical guide for researchers to empirically determine the optimal protecting group strategy for their specific needs, thereby enhancing the efficiency and success of their oligonucleotide synthesis endeavors.

References

N-Isobutyrylguanosine in Long Oligonucleotide Synthesis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of long oligonucleotide synthesis, the choice of nucleobase protecting groups is a critical determinant of yield, purity, and overall success. This guide provides an objective comparison of N-Isobutyrylguanosine (ibG), a conventional protecting group for guanosine, with two prominent alternatives: N,N-Dimethylformamidine-guanosine (dmfG) and N-Acetylguanosine (AcG). The performance of these protecting groups is evaluated based on available experimental data, with a focus on their application in the synthesis of long oligonucleotides.

The synthesis of oligonucleotides longer than 75 bases presents unique challenges, including the potential for depurination and the cumulative effect of incomplete coupling reactions, which can significantly reduce the yield of the full-length product.[1] The selection of an appropriate protecting group for the exocyclic amine of guanosine is crucial in mitigating these issues.

Performance Comparison of Guanosine Protecting Groups

Table 1: Deprotection Conditions and Times

Protecting GroupReagentTemperatureDeprotection TimeNotes
This compound (ibG) Concentrated Ammonium Hydroxide55°C8 - 16 hoursTraditional, slower deprotection.[2]
N,N-Dimethylformamidine-guanosine (dmfG) Ammonium Hydroxide / Methylamine (AMA)65°C10 minutesRapid deprotection, beneficial for sensitive oligonucleotides.[3]
N-Acetylguanosine (AcG) Concentrated Ammonium Hydroxide55°C~4 hoursFaster than ibG, but slower than dmfG with AMA.

Table 2: Performance Characteristics in Long Oligonucleotide Synthesis

CharacteristicThis compound (ibG)N,N-Dimethylformamidine-guanosine (dmfG)N-Acetylguanosine (AcG)
Coupling Efficiency Generally high, but can be sequence-dependent.Reported to have high coupling efficiency, comparable to ibG.[2]Generally high coupling efficiency.
Depurination Resistance Standard resistance.The electron-donating nature of the dmf group provides enhanced stability against acid-catalyzed depurination during the detritylation step.[1][4]Standard resistance.
Side Reactions Prone to standard side reactions in oligonucleotide synthesis.Can help minimize depurination, a major source of impurities in long oligonucleotide synthesis.[1]May be susceptible to modification during capping with acetic anhydride.
Overall Yield of Long Oligos Can be impacted by depurination and incomplete deprotection.Potentially higher yields of full-length long oligonucleotides due to reduced depurination.Yields are generally good for standard-length oligonucleotides.
Purity of Final Product Purity can be affected by byproducts from prolonged deprotection and depurination.Faster deprotection can lead to a cleaner product profile with fewer side reactions.Good purity for standard syntheses.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis, deprotection, and analysis of long oligonucleotides to evaluate the performance of different guanosine protecting groups.

Solid-Phase Synthesis of Long Oligonucleotides

This protocol outlines the automated synthesis of a long oligonucleotide (e.g., a 100-mer) on a solid support using phosphoramidite chemistry.

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside is packed into a synthesis column. For oligonucleotides longer than 100 bases, a 2000 Å support is recommended.[1]

  • Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer and consists of four main steps repeated for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.

    • Coupling: The next phosphoramidite (e.g., ibG, dmfG, or AcG) is activated by a reagent such as 1H-tetrazole or 5-ethylthio-1H-tetrazole and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride/N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

  • Final Detritylation (Optional): The 5'-DMT group on the final nucleotide can be left on ("DMT-on") for purification purposes or removed on the synthesizer ("DMT-off").

Cleavage and Deprotection
  • Cleavage from Solid Support: After synthesis, the oligonucleotide is cleaved from the solid support.

  • Base and Phosphate Deprotection: The protecting groups on the nucleobases and the phosphate backbone are removed according to the specific chemistry of the protecting groups used (see Table 1).

    • For ibG: The support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours.[2]

    • For dmfG: The support is treated with a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10 minutes.[3]

    • For AcG: The support is treated with concentrated ammonium hydroxide at 55°C for approximately 4 hours.

Analysis and Purification by HPLC and Mass Spectrometry
  • High-Performance Liquid Chromatography (HPLC): The crude deprotected oligonucleotide is analyzed and purified by reverse-phase or anion-exchange HPLC.

    • Reverse-Phase HPLC: Separation is based on the hydrophobicity of the oligonucleotide. A C18 column is commonly used with a mobile phase gradient of acetonitrile in a buffer such as triethylammonium acetate (TEAA).

    • Anion-Exchange HPLC: Separation is based on the charge of the oligonucleotide. This method is highly effective for separating full-length products from shorter failure sequences.

  • Mass Spectrometry (MS): The molecular weight of the purified oligonucleotide is confirmed using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to verify the correct sequence and identify any modifications or impurities.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures and experimental workflows.

Chemical Structures of Protected Guanosine Phosphoramidites cluster_ibG This compound (ibG) cluster_dmfG N,N-Dimethylformamidine-guanosine (dmfG) cluster_AcG N-Acetylguanosine (AcG) ibG ibG Structure dmfG dmfG Structure AcG AcG Structure

Figure 1. Structures of Guanosine Phosphoramidites.

Automated Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Cycle

Figure 2. Oligonucleotide Synthesis Cycle.

Workflow for Performance Evaluation of Guanosine Protecting Groups Synthesis Solid-Phase Synthesis of Long Oligonucleotide (using ibG, dmfG, or AcG) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base and Phosphate Deprotection (Specific to Protecting Group) Cleavage->Deprotection Analysis Analysis of Crude Product (HPLC and Mass Spectrometry) Deprotection->Analysis Purification Purification of Full-Length Oligonucleotide (HPLC) Analysis->Purification Final_QC Final Quality Control (HPLC, Mass Spectrometry, Yield Calculation) Purification->Final_QC

Figure 3. Experimental Evaluation Workflow.

Conclusion

The selection of a guanosine protecting group for long oligonucleotide synthesis involves a trade-off between traditional, well-established methods and newer, faster approaches. While this compound (ibG) has a long history of use, its slow deprotection can be a drawback, particularly for sensitive sequences. N,N-Dimethylformamidine-guanosine (dmfG) offers the significant advantages of rapid deprotection and enhanced stability against depurination, making it a strong candidate for the synthesis of long and complex oligonucleotides where yield and purity are paramount.[1] N-Acetylguanosine (AcG) provides a moderately faster deprotection time compared to ibG.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the length of the oligonucleotide, the presence of sensitive modifications, and the desired throughput. For critical applications, an in-house evaluation of the different protecting groups using the protocols outlined in this guide is recommended to determine the most suitable option.

References

Validating N-Isobutyrylguanosine Incorporation: A Comparative Guide to Enzymatic Digestion and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of modified nucleotide incorporation is a critical step in the development of novel RNA therapeutics. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) for the validation of N-Isobutyrylguanosine (N-iBuG) incorporation, alongside alternative methodologies.

This compound is a modified nucleoside used in therapeutic oligonucleotides to enhance their properties.[1][2] Verifying its precise incorporation is essential for ensuring the efficacy and safety of these drugs. The gold standard for the detection, characterization, and quantification of modified nucleosides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This guide focuses on the prevalent method of enzymatic digestion to break down the RNA molecule into individual nucleosides for subsequent LC-MS/MS analysis.

Comparative Analysis of Validation Methods

The primary method for validating N-iBuG incorporation involves the complete enzymatic digestion of the RNA oligonucleotide into its constituent nucleosides, followed by quantitative analysis using LC-MS/MS. An alternative, though less common for quantitative validation of synthetic oligonucleotides, is the use of antibody-based detection methods.

Parameter Enzymatic Digestion with LC-MS/MS Antibody-Based Methods (e.g., ELISA, Dot Blot)
Principle Complete hydrolysis of the RNA backbone to individual nucleosides for separation and mass-based detection.Specific recognition of the N-iBuG modification by a primary antibody.
Specificity High, based on the unique mass-to-charge ratio of N-iBuG.Dependent on the specificity of the antibody, which requires rigorous validation to avoid cross-reactivity.[4]
Quantification Highly quantitative, enabling determination of incorporation efficiency.Primarily qualitative or semi-quantitative.
Sensitivity High, capable of detecting low levels of incorporation.Generally lower sensitivity compared to LC-MS/MS.
Throughput Moderate, dependent on LC runtime.Can be adapted for high-throughput screening.
Cost Higher initial instrument cost, lower cost per sample for reagents.Lower initial setup cost, potentially higher cost for specific antibodies.
Information Provides absolute quantification and can identify other modifications simultaneously.Confirms the presence of the modification.

Experimental Protocols

Enzymatic Digestion for LC-MS/MS Analysis

This protocol outlines the complete digestion of an N-iBuG-containing RNA oligonucleotide to single nucleosides for quantitative analysis. A combination of nucleases is used to ensure complete degradation of the phosphodiester backbone.

Materials:

  • N-iBuG modified RNA sample

  • Nuclease P1 (NEB #M0660 or equivalent)[5]

  • Bacterial Alkaline Phosphatase (BAP) or Shrimp Alkaline Phosphatase (SAP)[6]

  • Nuclease P1 Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.5)[5]

  • Alkaline Phosphatase Reaction Buffer

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Dissolve the N-iBuG modified RNA in ultrapure water to a final concentration of 10-100 µg/mL.[7][8]

  • Nuclease P1 Digestion:

    • In a microcentrifuge tube, combine the RNA sample with Nuclease P1 and Nuclease P1 Reaction Buffer. The optimal enzyme concentration and incubation time should be determined empirically, but a starting point is 0.1 units of Nuclease P1 per microgram of RNA.[7][8]

    • Incubate at 37°C for 1-2 hours.[7] Nuclease P1 will hydrolyze the phosphodiester bonds to yield 5'-mononucleotides.[5]

  • Dephosphorylation:

    • To the reaction mixture, add the alkaline phosphatase and its corresponding reaction buffer.

    • Incubate at 37°C for 1 hour. This step removes the 5'-phosphate group, yielding nucleosides which are more amenable to chromatographic separation.[6]

  • Sample Cleanup:

    • After digestion, the sample may need to be filtered or centrifuged to remove enzyme protein before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[7]

  • A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used for nucleoside separation.[10][11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the nucleosides.[11]

  • Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for nano-LC or 0.3 mL/min for standard HPLC).[11][12]

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[11]

  • MRM Transitions: Specific precursor-to-product ion transitions for the canonical nucleosides and N-iBuG would need to be determined by infusing a standard of N-iBuG. The fragmentation typically involves the loss of the ribose sugar.

Data Analysis:

  • A calibration curve is generated using a pure N-iBuG standard of known concentrations.

  • The concentration of N-iBuG in the digested sample is determined by comparing its peak area to the calibration curve.

  • The incorporation efficiency can be calculated by comparing the amount of N-iBuG to the total amount of guanosine nucleosides (G + N-iBuG).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the enzymatic digestion and LC-MS/MS analysis of N-iBuG incorporated RNA.

Enzymatic_Digestion_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis RNA_Sample N-iBuG RNA Nuclease_P1 Nuclease P1 Digestion RNA_Sample->Nuclease_P1 Hydrolysis Phosphatase Alkaline Phosphatase Treatment Nuclease_P1->Phosphatase Dephosphorylation LC_Separation LC Separation Phosphatase->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Caption: Workflow for N-iBuG validation.

Alternative Method: Antibody-Based Detection

While LC-MS/MS is the preferred method for quantitative validation, antibody-based techniques can be used for qualitative or semi-quantitative assessment of N-iBuG incorporation. This approach relies on the generation of a highly specific antibody that recognizes the N-iBuG modification.

General Principle:

  • Immobilization: The N-iBuG-containing RNA is immobilized on a solid support (e.g., a microplate well or a membrane).

  • Primary Antibody: A primary antibody specific to N-iBuG is added and binds to the modification.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is introduced.

  • Detection: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).

The success of this method is highly dependent on the availability and specificity of an anti-N-iBuG antibody.[4] Rigorous validation of the antibody is crucial to ensure that it does not cross-react with unmodified guanosine or other components of the RNA molecule.[4]

The following diagram illustrates the principle of an antibody-based detection method.

Antibody_Detection cluster_binding Binding Steps cluster_detection Detection Immobilized_RNA Immobilized N-iBuG RNA Primary_Ab Primary Antibody (anti-N-iBuG) Immobilized_RNA->Primary_Ab Binding Secondary_Ab Enzyme-Linked Secondary Antibody Primary_Ab->Secondary_Ab Binding Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal Conversion

Caption: Antibody-based N-iBuG detection.

References

Preserving Delicate Modifications: A Comparative Guide to N-Isobutyrylguanosine and dmf-Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of synthesizing modified oligonucleotides, the choice of protecting groups is paramount. This is especially true when dealing with labile modifications sensitive to the harsh chemicals typically used during deprotection. This guide provides an in-depth, data-supported comparison of two commonly used guanosine phosphoramidites: N-Isobutyrylguanosine (ibu-dG) and N,N-dimethylformamidine-guanosine (dmf-dG), with a focus on their suitability for preserving the integrity of delicate chemical moieties.

The strategic selection of protecting groups for the exocyclic amine of guanosine is a critical factor that dictates the conditions required for the final deprotection step of solid-phase oligonucleotide synthesis. While the traditional ibu-dG has been a workhorse in the field, the advent of dmf-dG has offered a superior alternative for the synthesis of oligonucleotides bearing sensitive functionalities. The primary distinction lies in the lability of the protecting group, which directly impacts the required deprotection time and harshness of the chemical treatment.

Key Performance Metrics: A Head-to-Head Comparison

The core advantage of dmf-dG lies in its significantly faster and milder deprotection profile, which is crucial for minimizing the degradation of labile modifications.[1] This is in stark contrast to the more robust ibu protecting group, which necessitates prolonged exposure to strong bases at elevated temperatures for its removal.

Deprotection Kinetics

The dimethylformamidine (dmf) protecting group is considerably more labile than the isobutyryl (ibu) group, allowing for a drastic reduction in deprotection times.[2] This accelerated deprotection is particularly evident when using "UltraFAST" protocols that employ a mixture of ammonium hydroxide and methylamine (AMA).[3][4]

Protecting GroupDeprotection ReagentTemperatureTime
dmf-dG Ammonium Hydroxide65°C1 hour[2]
Ammonium Hydroxide / Methylamine (AMA)65°C5-10 minutes[4][5]
ibu-dG Ammonium Hydroxide55°C17 hours[2]
Ammonium Hydroxide / Methylamine (AMA)65°C5 minutes[5]

Table 1: Comparison of deprotection times for dmf-dG and ibu-dG under various conditions.

Compatibility with Labile Modifications

The milder deprotection conditions associated with dmf-dG are highly advantageous for preserving a wide range of sensitive chemical modifications, including fluorescent dyes, quenchers, and other functional moieties. Prolonged exposure to harsh bases, as required for ibu-dG deprotection, can lead to the degradation of these sensitive groups.

For instance, Cyanine dyes are known to be unstable under standard deprotection conditions used for ibu-dG (concentrated aqueous ammonia for 5 hours at 55°C). However, they can withstand the brief treatment (1 hour at 55°C) compatible with dmf-dG. Similarly, while the fluorescent dye TAMRA is not stable under standard ammonium hydroxide deprotection, the use of UltraMILD monomers and alternative deprotection schemes, often used in conjunction with more labile protecting groups like dmf, is recommended.[6][7][8]

Coupling Efficiency and Final Yield

High coupling efficiency during each step of oligonucleotide synthesis is crucial for achieving a high yield of the full-length product. While both dmf-dG and ibu-dG phosphoramidites generally exhibit high coupling efficiencies of around 99% per step, the final yield of the desired oligonucleotide can be influenced by the choice of protecting group, particularly when labile modifications are present.[1]

A study comparing the synthesis of an oligonucleotide containing the fluorescent base analog 2-aminopurine demonstrated a notable difference in final yield. The synthesis using ibu-protected 2-aminopurine phosphoramidite yielded significantly more of the full-length product (363 OD) compared to the synthesis using the dmf-protected version (156 OD).[9] This suggests that while coupling efficiencies may be similar, side reactions or degradation during synthesis or deprotection when using the more labile dmf group can impact the final recovery of certain modified oligonucleotides.

Experimental Protocols

To facilitate in-house evaluation and comparison of this compound and dmf-guanosine for the synthesis of oligonucleotides with labile modifications, the following experimental protocols are provided.

General Oligonucleotide Synthesis
  • Phosphoramidite Preparation: Dissolve this compound (ibu-dG) and dmf-guanosine (dmf-dG) phosphoramidites, along with other standard or modified phosphoramidites, in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration.

  • Solid Support: Utilize a solid support (e.g., Controlled Pore Glass - CPG) appropriate for the desired oligonucleotide length and any 3'-modifications.

  • Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using the standard phosphoramidite chemistry cycle, which includes detritylation, coupling, capping, and oxidation steps. Ensure all reagents are fresh and anhydrous.

Comparative Deprotection Protocols

For Oligonucleotides Synthesized with dmf-dG:

  • UltraFAST Deprotection (AMA):

    • Transfer the solid support to a screw-cap vial.

    • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Incubate the vial at 65°C for 10 minutes.[4]

    • Cool the vial, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide using a vacuum centrifuge.

  • Standard Ammonium Hydroxide Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide.

    • Incubate the vial at 65°C for 1 hour.[2]

    • Cool and process as described above.

For Oligonucleotides Synthesized with ibu-dG:

  • Standard Ammonium Hydroxide Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide.

    • Incubate the vial at 55°C for 17 hours.[2]

    • Cool and process as described above.

Analysis of Oligonucleotide Purity and Integrity
  • Sample Preparation: Dissolve the dried, deprotected oligonucleotides in nuclease-free water.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient of acetonitrile in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.

    • Detection: Monitor the absorbance at 260 nm and at the specific wavelength for any incorporated dye.

    • Analysis: Compare the chromatograms of the oligonucleotides synthesized with ibu-dG and dmf-dG. Assess the purity by calculating the percentage of the full-length product peak area. Identify any degradation products, which typically elute earlier than the main product.[10]

  • Mass Spectrometry: Confirm the molecular weight of the full-length product and identify any peaks corresponding to degradation or incomplete deprotection using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Visualizing the Workflow

To better understand the decision-making process and experimental flow, the following diagrams illustrate the key considerations and steps.

Deprotection_Strategy start Oligonucleotide Synthesis Goal labile_mod Contains Labile Modifications? start->labile_mod standard_oligo Standard Oligonucleotide labile_mod->standard_oligo No dmf_dG Use dmf-dG labile_mod->dmf_dG Yes ibu_dG ibu-dG is an option standard_oligo->ibu_dG ama_deprotection UltraFAST Deprotection (AMA) dmf_dG->ama_deprotection nh4oh_deprotection Standard NH4OH Deprotection ibu_dG->nh4oh_deprotection analysis Analysis (HPLC, MS) ama_deprotection->analysis nh4oh_deprotection->analysis

Caption: Decision workflow for selecting a guanosine protecting group.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis synthesis_ibu Synthesize with ibu-dG deprotect_ibu NH4OH (17h, 55°C) synthesis_ibu->deprotect_ibu synthesis_dmf Synthesize with dmf-dG deprotect_dmf AMA (10 min, 65°C) synthesis_dmf->deprotect_dmf hplc RP-HPLC deprotect_ibu->hplc deprotect_dmf->hplc ms Mass Spectrometry hplc->ms

Caption: Comparative experimental workflow for evaluating ibu-dG and dmf-dG.

Conclusion

The selection between this compound and dmf-guanosine for oligonucleotide synthesis has significant implications for the successful incorporation and preservation of labile modifications. While both phosphoramidites can produce high-quality standard oligonucleotides, dmf-guanosine emerges as the superior choice for synthesizing oligonucleotides with sensitive functionalities. Its rapid and mild deprotection kinetics, particularly with AMA, minimize the risk of degradation that is inherent with the harsher and more prolonged conditions required for the removal of the isobutyryl group. For researchers working at the frontier of nucleic acid chemistry and developing novel diagnostic and therapeutic agents, the adoption of dmf-dG is a critical step towards achieving higher purity, better yields, and preserving the integrity of intricately modified oligonucleotides.

References

literature review of N-Isobutyrylguanosine effectiveness in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the assembly of oligonucleotides for research and therapeutic applications, the choice of protecting groups is a critical determinant of yield, purity, and overall efficiency. N-Isobutyrylguanosine (dG(iBu)) has long been a staple for protecting the exocyclic amine of deoxyguanosine. However, the emergence of alternative protecting groups necessitates a thorough comparison to guide researchers in selecting the optimal strategy for their specific needs. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Guanosine Protecting Groups

The selection of a protecting group for guanosine in solid-phase oligonucleotide synthesis significantly impacts the deprotection conditions and the integrity of the final product. While N-isobutyryl (iBu) has been traditionally used, alternatives such as dimethylformamidine (dmf) and acetyl (Ac) offer distinct advantages, particularly in terms of deprotection speed and compatibility with sensitive modifications.

Table 1: Comparison of Deprotection Times for Common Guanosine Protecting Groups

Protecting GroupDeprotection ReagentTemperatureTimeNotes
dG(iBu) Concentrated Ammonium Hydroxide55°C17 hours[1]Standard, but lengthy deprotection.
dG(dmf) Concentrated Ammonium Hydroxide55°C2 hours[1][2]Significantly faster than iBu.
dG(dmf) Concentrated Ammonium Hydroxide65°C1 hour[1][2]Further reduction in time at higher temperature.
dG(iBu) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C5 minutes[1]Compatible with "UltraFAST" protocols.
dG(dmf) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)Room Temp.120 minutes[1]"UltraFAST" protocol option.
dG(dmf) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)37°C30 minutes[1]"UltraFAST" protocol option.
dG(dmf) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)55°C10 minutes[1]"UltraFAST" protocol option.
dG(dmf) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C5 minutes[1][3]"UltraFAST" protocol option.
dG(Ac) AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v)65°C5 minutes[4]Required for UltraFAST deprotection to avoid base modification.

A key advantage of the dmf protecting group is the significant reduction in deprotection time compared to the iBu group, which accelerates the overall workflow and minimizes the exposure of the oligonucleotide to harsh basic conditions.[2] This is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be an issue with dG(iBu).[1]

In terms of coupling efficiency, both dG(iBu) and dG(dmf) phosphoramidites are reported to have high coupling efficiencies of approximately 99% per step.[5] However, the final yield of the oligonucleotide can be influenced by other factors, including depurination. The electron-donating nature of the dmf group stabilizes the glycosidic bond of guanosine, making it more resistant to cleavage during the acidic detritylation step of synthesis.[2][6] This enhanced stability against depurination makes dG(dmf) a superior choice for the synthesis of long oligonucleotides where cumulative exposure to acid is greater.[2]

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of a target oligonucleotide sequence using the phosphoramidite method, highlighting the key steps.

Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is iterative, with one nucleotide added per cycle.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The next phosphoramidite monomer (e.g., dG(iBu) or dG(dmf)) is activated by a tetrazole or a derivative and added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution.

Solid_Phase_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Unreacted Sites Cycle Repeat for Next Nucleotide Oxidation->Cycle Stable Linkage Cycle->Detritylation Start New Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection and Cleavage

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Standard Deprotection (for dG(iBu))

  • Reagent: Concentrated ammonium hydroxide (28-33% NH₃ in water).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed, chemically resistant vial.

    • Add sufficient concentrated ammonium hydroxide to completely submerge the support.

    • Seal the vial tightly and incubate at 55°C for 17 hours.[1]

    • After incubation, cool the vial to room temperature.

    • Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

"UltraFAST" Deprotection (for dG(dmf) and dG(Ac))

  • Reagent: AMA (a 1:1 v/v mixture of concentrated aqueous Ammonium Hydroxide and 40% aqueous Methylamine).

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add the AMA solution to the vial.

    • For cleavage from the support, let it stand at room temperature for 5-10 minutes.

    • For base deprotection, seal the vial and incubate at 65°C for 5 minutes.[1][3]

    • After incubation, cool the vial to room temperature.

    • Transfer the AMA solution to a new tube and dry.

Logical Framework for Protecting Group Selection

The choice between this compound and its alternatives is often dictated by the specific requirements of the synthesis. The following diagram illustrates a decision-making process for selecting a guanosine protecting group.

Protecting_Group_Selection Start Start: Oligonucleotide Synthesis Requirement Sensitive_Mods Presence of Sensitive Modifications? Start->Sensitive_Mods Speed Need for High-Throughput (Fast Deprotection)? Sensitive_Mods->Speed No dG_dmf Use dG(dmf) (Milder Deprotection) Sensitive_Mods->dG_dmf Yes Long_Oligo Synthesis of Long Oligonucleotide? Speed->Long_Oligo No dG_Ac_dmf Use dG(Ac) or dG(dmf) with UltraFAST Protocol Speed->dG_Ac_dmf Yes dG_dmf_stable Use dG(dmf) (Higher Stability) Long_Oligo->dG_dmf_stable Yes dG_iBu Use dG(iBu) (Standard Protocol) Long_Oligo->dG_iBu No

Caption: Decision tree for selecting a guanosine protecting group.

References

Safety Operating Guide

Proper Disposal of N-Isobutyrylguanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like N-Isobutyrylguanosine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, aligned with standard laboratory safety protocols.

Summary of Chemical Safety Information

Below is a summary of the key safety and physical property data for this compound and its related compounds. This information is critical for assessing the risks associated with its handling and disposal.

PropertyData
Physical State Solid.
Appearance White to Light Yellow.[1]
Hazard Statements H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or into the environment.[3]

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if there is a risk of inhaling dust.[3]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, closed, and suitable container for disposal.[3]

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.[4]

4. Professional Disposal:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This must be carried out by a licensed and qualified waste disposal service.

  • Adhere to all local, regional, national, and international regulations regarding chemical waste disposal.[2][3]

5. Accidental Spills:

  • In the event of a spill, avoid generating dust.[1][4]

  • Wear appropriate PPE, including a respirator.[3]

  • For solid spills, sweep up the material and place it into a suitable container for disposal.[1]

  • Ventilate the affected area and clean it thoroughly.[3]

  • Prevent the spilled material from entering drains, soil, or surface water.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_regulations Consult Local/Institutional Disposal Regulations start->check_regulations is_solid Is the waste solid? check_regulations->is_solid is_solution Is the waste a solution? is_solid->is_solution No collect_solid Collect in a labeled, sealed container. is_solid->collect_solid Yes collect_solution Collect in a labeled, sealed container. is_solution->collect_solution Yes store_waste Store in designated hazardous waste area. collect_solid->store_waste collect_solution->store_waste contact_disposal Contact licensed chemical waste disposal service. store_waste->contact_disposal incinerate Incineration by licensed facility. contact_disposal->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-Isobutyrylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of N-Isobutyrylguanosine are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides clear, step-by-step procedures for researchers, scientists, and professionals in drug development to minimize risks and streamline their workflow.

This compound is a derivative of the nucleoside guanosine, utilized as a precursor in the synthesis of various chemical compounds.[1] While comprehensive toxicological data for this compound is not fully available, it is prudent to handle it with care, adhering to established laboratory safety standards for similar chemical compounds.[2][3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Eye and Face Protection Safety glasses with side shieldsGoggles or a face shield in addition to safety glasses.[4][5]
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile gloves may be necessary for extended handling.[4]
Body Protection Laboratory coatA disposable gown made of polyethylene-coated polypropylene for extensive handling.[6]
Respiratory Protection Not generally required with adequate ventilationA NIOSH/MSHA-approved respirator if working in poorly ventilated areas or if dust is generated.[2][5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are essential to minimize exposure and maintain the quality of the compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood, is available and operational.[2][7]

    • Gather all necessary materials, including this compound, solvents, and required laboratory equipment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Avoid the formation of dust and aerosols.[7][8]

    • If transferring the solid, use a spatula or other appropriate tool.

    • For creating solutions, add the solid to the solvent slowly.

  • Storage :

    • Store this compound in a tightly closed container.[2]

    • Keep in a cool, dry place, with some suppliers recommending refrigeration or storage at temperatures below -15°C.[2][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in a designated, labeled container. Follow all local, regional, and national regulations for chemical waste disposal.[2]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container for chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Remove and place in a designated, sealed waste container. Do not dispose of in regular trash.
Solutions containing this compound Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures.[7][8]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A 1. Preparation - Assess Risks - Don Appropriate PPE B 2. Handling - Use in Ventilated Area - Avoid Dust/Aerosol Formation A->B Proceed to Handling C 3. Storage - Tightly Closed Container - Recommended Temperature B->C After Use D 4. Post-Handling - Wash Hands - Decontaminate Work Area B->D After Use G Emergency Event (Spill or Exposure) B->G C->B E 5. Waste Collection - Segregate Waste Types D->E F 6. Disposal - Follow Institutional & Regulatory Guidelines E->F H Execute Emergency Protocol - First Aid - Spill Containment G->H Activate H->D Post-Incident

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.